4-Ethoxy-2,3-difluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQPBARTOHEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625709 | |
| Record name | 4-Ethoxy-2,3-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189751-13-1 | |
| Record name | 4-Ethoxy-2,3-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Elucidating the Structure of a Key Synthetic Building Block
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-2,3-difluoroaniline
4-Ethoxy-2,3-difluoroaniline is a substituted aromatic amine that holds potential as a versatile building block in the synthesis of novel pharmaceutical agents and advanced materials. Its unique substitution pattern—an electron-donating ethoxy group, an amino group, and two electron-withdrawing fluorine atoms on the benzene ring—creates a molecule with distinct electronic and steric properties. Accurate and unambiguous structural confirmation is paramount for any downstream application, from reaction optimization to biological screening.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Ethoxy-2,3-difluoroaniline, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As no complete, formally published dataset currently exists for this specific molecule[1], this document serves as an expert-level predictive analysis grounded in fundamental spectroscopic principles and data from structurally analogous compounds. We will not only present the expected data but also delve into the causal relationships between the molecular structure and the resulting spectral features, providing researchers with the tools to confidently identify and characterize this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-Ethoxy-2,3-difluoroaniline, both ¹H and ¹³C NMR will provide a wealth of information, with the fluorine atoms introducing characteristic coupling patterns that are key to structural confirmation.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the ethoxy group and the aromatic protons. The chemical shifts are influenced by the interplay of electron-donating and withdrawing effects of the substituents.
-
Ethoxy Group (-OCH₂CH₃): This group will present as two distinct multiplets.
-
The methyl protons (-CH₃) are expected to appear as a triplet around δ 1.4 ppm . The triplet multiplicity arises from spin-spin coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).
-
The methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen atom and are expected to appear as a quartet around δ 4.0 ppm . The quartet pattern is due to coupling with the three methyl protons (n+1 rule, 3+1=4)[2].
-
-
Amino Group (-NH₂): The two protons of the primary amine will likely appear as a broad singlet in the region of δ 3.5-4.5 ppm [3]. The chemical shift of N-H protons can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena[4][5].
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-5: This proton is ortho to the amino group and meta to the ethoxy group. It is expected to appear in the range of δ 6.6-6.8 ppm . It will be split by H-6 and the fluorine at C-3.
-
H-6: This proton is meta to the amino group and ortho to the ethoxy group. It is expected to be slightly downfield from H-5, likely in the δ 6.8-7.0 ppm range. It will be split by H-5 and the fluorine at C-2.
-
Predicted ¹³C NMR Spectrum: The Impact of Fluorine
The ¹³C NMR spectrum is particularly informative due to the presence of fluorine, which causes large and characteristic C-F coupling constants.
-
Ethoxy Group Carbons:
-
The methyl carbon (-CH₃) should appear around δ 15 ppm .
-
The methylene carbon (-OCH₂-) will be further downfield due to the oxygen's electronegativity, around δ 64 ppm [6].
-
-
Aromatic Carbons: The chemical shifts and splitting patterns are highly diagnostic.
-
C-1 (C-NH₂): Expected around δ 135-140 ppm . Its signal will be split by the fluorine at C-2.
-
C-2 (C-F): This carbon will show a very large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet in the δ 145-150 ppm region.
-
C-3 (C-F): This carbon will also exhibit a large ¹JCF coupling, appearing as a doublet in a similar region (δ 140-145 ppm ). The signals for C-2 and C-3 will also show smaller couplings to the other fluorine and adjacent carbons.
-
C-4 (C-OEt): Expected around δ 150-155 ppm , showing coupling to the fluorine at C-3.
-
C-5 & C-6: These carbons will appear in the typical aromatic region (δ 115-125 ppm ) and will show smaller C-F couplings.
-
Data Summary: Predicted NMR Assignments
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| -OCH₂CH₃ | δ 1.4 ppm (triplet, 3H, J ≈ 7.0 Hz) | δ 15 ppm |
| -OCH₂ CH₃ | δ 4.0 ppm (quartet, 2H, J ≈ 7.0 Hz) | δ 64 ppm |
| -NH₂ | δ 3.5-4.5 ppm (broad singlet, 2H) | - |
| Ar-H5 | δ 6.6-6.8 ppm (multiplet, 1H) | δ 115-120 ppm (doublet of doublets) |
| Ar-H6 | δ 6.8-7.0 ppm (multiplet, 1H) | δ 120-125 ppm (doublet of doublets) |
| Ar-C1 | - | δ 135-140 ppm (doublet) |
| Ar-C2 | - | δ 145-150 ppm (doublet, ¹JCF ≈ 245 Hz) |
| Ar-C3 | - | δ 140-145 ppm (doublet, ¹JCF ≈ 245 Hz) |
| Ar-C4 | - | δ 150-155 ppm (doublet) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-Ethoxy-2,3-difluoroaniline sample. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm)[7].
-
Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine the relative proton ratios. Calibrate the spectra using the TMS signal at 0.00 ppm.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.
Predicted Mass Spectrum Analysis (Electron Ionization)
-
Molecular Ion (M⁺•): The molecular formula for 4-Ethoxy-2,3-difluoroaniline is C₈H₉F₂NO. The calculated monoisotopic mass is 173.0652 g/mol .[8]
-
Nitrogen Rule: The molecule contains one nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][9] The observation of a molecular ion peak at m/z = 173 would be strong evidence for the proposed structure. This peak is expected to be reasonably intense for an aromatic compound.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage (Loss of Methyl): Loss of a methyl radical (•CH₃) from the ethoxy group to form a resonance-stabilized oxonium ion at m/z = 158 . This is a common fragmentation for ethers.
-
Loss of Ethene: A more dominant fragmentation pathway for ethoxy benzenes is the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a prominent peak at m/z = 145 . This fragment corresponds to the molecular ion of 2,3-difluoro-4-hydroxyaniline.
-
Loss of HCN: A characteristic fragmentation of the aniline core involves the expulsion of hydrogen cyanide (HCN), which could lead to a fragment ion from the molecular ion at m/z = 146 .[10][11]
-
Data Summary: Predicted Mass Fragments
| m/z | Proposed Identity | Comment |
| 173 | [C₈H₉F₂NO]⁺• (Molecular Ion) | Odd mass confirms the Nitrogen Rule. |
| 158 | [M - CH₃]⁺ | Result of alpha-cleavage. |
| 145 | [M - C₂H₄]⁺• | Common and often strong peak for ethoxy aromatics. |
| 146 | [M - HCN]⁺• | Characteristic fragmentation of anilines. |
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample in the gas phase using a standard electron ionization (EI) source, typically with an electron energy of 70 eV.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation pathways, confirming the structure.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-Ethoxy-2,3-difluoroaniline. The combination of ¹H and ¹³C NMR spectroscopy, with its characteristic C-F couplings, establishes the carbon-hydrogen framework and the precise location of the substituents. FT-IR spectroscopy confirms the presence of the key amine, ether, and fluoroaromatic functional groups. Finally, mass spectrometry validates the molecular weight via the molecular ion and provides further structural corroboration through predictable fragmentation patterns. By leveraging these orthogonal analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate, paving the way for its successful application in synthesis and discovery.
References
- Hu, Y., Yuan, H., & Wang, L. (2001).
- Illinois State University. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- University of Calgary. (n.d.). IR: amines.
- Sharma, V., et al. (n.d.).
- Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075.
- Fu, H., et al. (2020). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy.
- Doc Brown's Chemistry. (n.d.).
- American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.
- ChemicalBook. (n.d.). Ethoxyethyne(927-80-0) 1H NMR spectrum.
- Transtutors. (2021). Study the NMR spectrum of ethoxyethane, diethyl ether (C4H10O).
- ResearchGate. (n.d.).
- Supporting Information. (n.d.).
- Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Structure of the amine group in m-fluoroaniline by microwave spectroscopy.
- YouTube. (2021). mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile.
- YouTube. (2023).
- BenchChem. (2025). Application Notes and Protocols for the NMR Analysis of 4-Ethoxyphenol.
- PubChemLite. (n.d.). 4-ethoxy-2,3-difluoroaniline (C8H9F2NO).
- BLD Pharm. (n.d.). 189751-13-1|4-Ethoxy-2,3-difluoroaniline.
- PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline.
- ResearchGate. (2018). Spectroscopic and Chemical Properties of the Amine.
- Jackowski, K., et al. (n.d.).
- ResearchGate. (2025). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group.
- Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines.
- PubChemLite. (n.d.). 4-ethoxy-2-fluoroaniline (C8H10FNO).
- Reich, H. J. (n.d.). Tables For Organic Structure Analysis.
- PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa)
- Sigma-Aldrich. (n.d.). 3,4-Difluoroaniline 99.
- YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- PubChem. (n.d.). 2,4-Difluoroaniline.
Sources
- 1. PubChemLite - 4-ethoxy-2,3-difluoroaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (Solved) - 1. Study the NMR spectrum of ethoxyethane, diethyl ether (C4H10O)... (1 Answer) | Transtutors [transtutors.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to Quantum Chemical Calculations for 4-Ethoxy-2,3-difluoroaniline: A Medicinal Chemistry Perspective
Abstract
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, binding affinity, and lipophilicity. 4-Ethoxy-2,3-difluoroaniline is a key structural motif and building block in this domain. A deep understanding of its electronic and structural properties is crucial for rational drug design. This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of 4-Ethoxy-2,3-difluoroaniline. We will detail the theoretical underpinnings, provide a step-by-step computational workflow, and discuss the interpretation of key results for researchers, scientists, and drug development professionals.
The Rationale for Computational Scrutiny
Fluorine's unique properties, including its high electronegativity and small size, introduce complex electronic effects that are not always intuitive.[1] These effects, a nuanced interplay between strong inductive electron withdrawal and potential resonance donation, dictate the molecule's behavior in a biological system.[1] Computational methods, particularly quantum mechanics, are essential for dissecting these subtle influences and making rational predictions about molecular behavior.[2] Density Functional Theory (DFT) has emerged as a highly effective and widely used method in drug design, offering a favorable balance of accuracy and computational efficiency for molecules of pharmaceutical relevance.[3] It allows for the precise calculation of electronic structure, which in turn determines molecular properties and reactivity.[4]
Core Computational Methodology: A Self-Validating System
The reliability of any computational study hinges on the appropriate selection of the theoretical model. Our approach is designed as a self-validating system, where the confirmation of a stable molecular geometry is a prerequisite for subsequent property calculations.
The Choice of Theoretical Level: DFT/B3LYP/6-311++G(d,p)
For organic molecules containing electronegative atoms like fluorine, nitrogen, and oxygen, a robust theoretical model is required.
-
Density Functional Theory (DFT): DFT is the method of choice as it includes electron correlation effects at a lower computational cost than traditional post-Hartree-Fock methods, making it ideal for drug-sized molecules.[3] Its central concept is that the electronic density, ρ, exclusively determines the ground state energy and all other molecular properties.[3]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It combines the strengths of both Hartree-Fock theory and DFT, providing excellent accuracy for predicting the geometries and properties of a wide range of organic compounds.[4]
-
6-311++G(d,p) Basis Set: The choice of basis set is critical for accurately describing the spatial distribution of electrons.
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in modeling the electron density.
-
++: These diffuse functions are crucial. They are added to both heavy atoms and hydrogen atoms to accurately model the behavior of electrons that are far from the nucleus, which is essential for molecules with lone pairs and for describing non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for anisotropy in the electron distribution, which is necessary for accurately describing chemical bonds.
-
This combination of DFT, the B3LYP functional, and the 6-311++G(d,p) basis set has been shown to yield results that are in good agreement with experimental data for similar aniline derivatives.[5]
Computational Workflow
The following workflow outlines the logical progression of calculations, ensuring that each step validates the previous one.
Caption: A validated workflow for quantum chemical calculations.
Experimental Protocols: A Step-by-Step Guide
The following protocols can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Generation: Construct the 3D structure of 4-Ethoxy-2,3-difluoroaniline using a molecular builder. Ensure reasonable initial bond lengths and angles.
-
Input File Creation: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet). Define the calculation keywords for optimization and frequency analysis at the B3LYP/6-311++G(d,p) level of theory.
-
Execution: Submit the calculation to the software.
-
Validation: Upon completion, verify that the optimization has converged successfully. Critically, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation. The calculated vibrational frequencies can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to compare with experimental IR and Raman spectra.[6]
Protocol 2: Electronic Property Analysis
Using the optimized geometry from the previous step, perform single-point energy calculations to derive key electronic properties.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis:
-
Objective: To understand the molecule's electronic reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron.
-
Interpretation: The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack.
-
Interpretation: The MEP map is color-coded. Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically blue) are electron-deficient and are susceptible to nucleophilic attack. This is invaluable for understanding potential drug-receptor interactions.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Objective: To gain deeper insights into intramolecular bonding and charge distribution.
-
Interpretation: NBO analysis provides information on atomic charges, hybridization, and delocalization of electron density through hyperconjugative interactions. It can reveal significant intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups, which is critical for understanding the molecule's electronic properties.[7]
-
Data Presentation and Interpretation
Quantitative data from these calculations should be organized for clarity and comparative analysis.
Table 1: Key Calculated Electronic Properties
| Property | Calculated Value | Significance in Drug Design |
| HOMO Energy | Value in eV | Relates to electron-donating ability; influences interactions with electron-deficient receptors. |
| LUMO Energy | Value in eV | Relates to electron-accepting ability; influences interactions with electron-rich receptors. |
| HOMO-LUMO Gap | Value in eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | Value in Debye | Measures overall polarity; affects solubility and membrane permeability. |
| Electron Affinity | Value in eV | Energy released when an electron is added; relates to oxidizing potential. |
| Ionization Potential | Value in eV | Energy required to remove an electron; relates to reducing potential. |
Note: Values are placeholders and would be populated from the actual calculation output.
Table 2: Selected Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | Value | ||
| C-F | Value | ||
| C-O | Value | ||
| C-C-N | Value | ||
| F-C-C-F | Value |
Note: Comparing calculated geometries to crystallographic data of similar molecules validates the chosen level of theory.[8]
Visualization of Key Molecular Concepts
Visual models are essential for translating raw data into actionable chemical insights.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability Profiling of 4-Ethoxy-2,3-difluoroaniline
Abstract
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 4-Ethoxy-2,3-difluoroaniline, a novel fluoroaromatic amine with potential applications in pharmaceutical and materials science. In the absence of specific literature for this compound, this document synthesizes established principles and regulatory guidelines to propose a complete investigative workflow. It is designed for researchers, chemists, and formulation scientists, offering detailed experimental protocols, the scientific rationale behind methodological choices, and guidance on data interpretation. The guide covers thermodynamic and kinetic solubility determination, as well as a full suite of forced degradation studies as outlined by the International Council for Harmonisation (ICH).
Introduction: The Scientific Imperative
4-Ethoxy-2,3-difluoroaniline is an aromatic amine featuring a unique substitution pattern that includes two fluorine atoms and an ethoxy group. This combination of functionalities suggests potential for novel pharmacological activity or advanced material properties. However, the successful development of any new chemical entity is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation feasibility, storage conditions, and shelf-life.
This guide addresses the critical need for a systematic approach to characterizing 4-Ethoxy-2,3-difluoroaniline. We will proceed from the foundational principles of solubility assessment to the rigorous demands of stability-indicating forced degradation studies. The methodologies described herein are designed to be self-validating and are grounded in authoritative international guidelines to ensure scientific integrity and regulatory compliance.[1][2]
Physicochemical Properties of 4-Ethoxy-2,3-difluoroaniline
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.
-
Molecular Formula: C₈H₉F₂NO
-
Molecular Weight: 173.16 g/mol
-
Structure:
(Image Source: PubChem CID 22450978)
The presence of the basic aniline moiety, the lipophilic ethoxy group, and the electron-withdrawing fluorine atoms creates a complex interplay of properties that will govern its behavior in different solvent systems and under various stress conditions. The predicted XlogP of 1.8 suggests moderate lipophilicity.
Comprehensive Solubility Assessment
Solubility dictates the dissolution rate and ultimately the bioavailability of a compound. We will explore both thermodynamic and kinetic solubility to create a complete profile.
Rationale for Method Selection
-
Thermodynamic Solubility (Shake-Flask Method): This is the gold-standard for determining the true equilibrium solubility of a compound.[3][4][5] It measures the concentration of a saturated solution at equilibrium, which is critical for formulation and biopharmaceutical classification. The shake-flask method is reliable and widely accepted by regulatory agencies.[3][5]
-
Kinetic Solubility: This high-throughput method is invaluable during early-stage discovery.[6][7][8][9] It measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. This provides a pragmatic assessment of solubility under conditions often encountered in biological screening assays.
Experimental Workflow for Solubility Assessment
Caption: Workflow for solubility determination.
Detailed Experimental Protocols
Protocol 3.3.1: Thermodynamic Solubility via Shake-Flask Method
-
Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Addition: Add an excess amount of solid 4-Ethoxy-2,3-difluoroaniline to a known volume of each buffer in sealed vials. Ensure enough solid is present to maintain a saturated solution with visible excess solid.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.0).
-
Verification: The pH of the suspension should be measured at the end of the experiment to ensure it has not significantly changed.[3]
Protocol 3.3.2: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of 4-Ethoxy-2,3-difluoroaniline in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).
-
Detection: Measure the amount of precipitated compound. This can be done via nephelometry (light scattering) or by filtering the plate and measuring the UV absorbance of the remaining dissolved compound in the filtrate.[6][9]
Presentation of Solubility Data
The results should be summarized in a clear, tabular format.
| Solubility Type | Medium (Buffer) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Thermodynamic | pH 1.2 (SGF) | 25 | [Example Data] | [Example Data] |
| Thermodynamic | pH 6.8 (SIF) | 25 | [Example Data] | [Example Data] |
| Thermodynamic | pH 7.4 (PBS) | 25 | [Example Data] | [Example Data] |
| Kinetic | pH 7.4 (PBS) | 25 | [Example Data] | [Example Data] |
Intrinsic Stability and Forced Degradation Studies
Forced degradation studies are essential for understanding the chemical stability of a drug substance.[10] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10] This information is crucial for developing stability-indicating analytical methods and for understanding potential liabilities of the molecule.[11][12]
Rationale for Stress Conditions
The choice of stress conditions is guided by ICH Q1A guidelines and the chemical nature of 4-Ethoxy-2,3-difluoroaniline.[1][2]
-
Acid/Base Hydrolysis: The ether linkage and the aniline moiety may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The electron-rich aniline ring is a prime target for oxidation. Hydrogen peroxide is a commonly used and appropriate stressor.[13][14][15][16]
-
Thermal Degradation: High temperatures can reveal thermally labile aspects of the molecule.
-
Photostability: Aromatic systems can absorb UV/Visible light, leading to photochemical degradation. ICH Q1B provides specific guidance on photostability testing.[10][11][17][18][19]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Experimental Protocols
General Procedure: Prepare solutions of 4-Ethoxy-2,3-difluoroaniline (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). A control sample, protected from stress, should be analyzed alongside all stressed samples. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution. Heat at 60-80°C for a specified time. Neutralize samples before analysis.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the drug solution to achieve a final concentration of 3%. Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11] A control sample should be wrapped in aluminum foil to exclude light.
Data Presentation and Interpretation
Summarize the results in a table, reporting the percentage of the parent compound remaining and the peak areas of any major degradation products.
| Stress Condition | Duration | % Parent Remaining | Relative Retention Time (RRT) of Major Degradants |
| Control (t=0) | N/A | 100 | N/A |
| 0.1 M HCl, 80°C | 24h | [Example Data] | [Example Data] |
| 0.1 M NaOH, 80°C | 24h | [Example Data] | [Example Data] |
| 3% H₂O₂, RT | 24h | [Example Data] | [Example Data] |
| Thermal (Solid), 80°C | 7 days | [Example Data] | [Example Data] |
| Photolytic (Solution) | ICH Q1B | [Example Data] | [Example Data] |
The data from these studies will be used to establish the intrinsic stability of the molecule and to identify which analytical methods are stability-indicating.
Analytical Methodologies
The reliability of solubility and stability data hinges on the quality of the analytical methods used for quantification.
HPLC-UV Method for Quantification
A stability-indicating HPLC method must be developed and validated according to ICH Q2(R1/R2) guidelines.[12][20][21][22][23]
-
Column: A C18 reversed-phase column is a suitable starting point for aromatic amines.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water or ammonium acetate) is recommended to ensure separation of the parent peak from any potential degradants.[24][25]
-
Detection: UV detection at a wavelength of maximum absorbance for 4-Ethoxy-2,3-difluoroaniline.
-
Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is resolved from all degradation products generated during the forced degradation study.
LC-MS/MS for Degradant Identification
For any significant degradation products observed, identification is necessary.
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for this purpose.[26][27][28][29]
-
Analysis: High-resolution mass spectrometry provides accurate mass data, enabling the determination of elemental compositions.[26] MS/MS fragmentation patterns provide structural information, which, when compared with the parent molecule, can elucidate the structure of the degradants.
Conclusion and Forward Look
This guide has outlined a comprehensive, scientifically rigorous, and regulatory-compliant strategy for the full solubility and stability characterization of 4-Ethoxy-2,3-difluoroaniline. By following these detailed protocols, researchers can generate a robust data package that will be invaluable for all stages of drug development or materials science research. The proposed workflows provide a clear path to understanding the molecule's liabilities, developing stable formulations, and establishing appropriate storage and handling procedures. The data generated will form a cornerstone of any future regulatory submission and will significantly de-risk the advancement of this promising chemical entity.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
IntuitionLabs. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. Retrieved from [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
ResearchGate. (2025, July 27). Aniline Degradation by Subcritical Water Oxidation using Hydrogen Peroxide. Retrieved from [Link]
-
Atlantis Press. (n.d.). Orthogonal Design Hydrogen Peroxide Degradation of Aniline Process. Retrieved from [Link]
-
PubMed. (2019, March 5). Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2). Retrieved from [Link]
-
European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction. Retrieved from [Link]
-
MDPI. (n.d.). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Retrieved from [Link]
-
Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Retrieved from [Link]
-
AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrolysis of Simple Aromatic Esters and Carbonates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Retrieved from [Link]
-
PubMed. (2004, July). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. Retrieved from [Link]
Sources
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Catalyzed oxidation of aniline by hydrogen peroxide in the presence of" by M. Croston, J. Langston et al. [repository.rit.edu]
- 16. repository.rit.edu [repository.rit.edu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. m.youtube.com [m.youtube.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. qbdgroup.com [qbdgroup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. Small Molecule Analysis | AxisPharm [axispharm.com]
An In-Depth Technical Guide to the Reactivity Profile of the Amino Group in 4-Ethoxy-2,3-difluoroaniline
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 4-Ethoxy-2,3-difluoroaniline, a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The strategic placement of the ethoxy and difluoro substituents on the aniline ring creates a unique electronic and steric environment that significantly modulates the nucleophilicity and reactivity of the amino functional group. This document will delve into the mechanistic underpinnings of this reactivity, offering field-proven insights into common synthetic transformations such as acylation, alkylation, and diazotization. Detailed experimental protocols, supported by authoritative references, are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.
Introduction: Structural and Electronic Landscape
4-Ethoxy-2,3-difluoroaniline (CAS No. 180575-53-3) is a polysubstituted aniline derivative whose synthetic utility is largely dictated by the reactivity of its amino group.[1] The electronic nature of the aromatic ring is influenced by a delicate interplay between the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms.
The ethoxy group at the C-4 position is an activating group, donating electron density to the aromatic ring through resonance (+M effect). Conversely, the two fluorine atoms at the C-2 and C-3 positions are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect).[2][3] This combination of opposing electronic influences results in a nuanced reactivity profile for the amino group, which is a primary determinant in its synthetic applications. The accumulation of electron-withdrawing fluorine atoms can be expected to have a significant impact on the electronic properties of the molecule.[4]
Core Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group is central to its chemical behavior, rendering it nucleophilic and basic. However, the electron-withdrawing fluorine substituents decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to aniline.[2] Despite this moderation, the amino group remains a key site for a variety of important chemical transformations.
N-Acylation: A Gateway to Amide Derivatives
N-acylation is a fundamental reaction for protecting the amino group, modulating its reactivity, or introducing specific functionalities.[5] This transformation is typically achieved by reacting 4-Ethoxy-2,3-difluoroaniline with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
Table 1: Representative N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 - 25 | >90 |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | 80 - 100 | 85 - 95 |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0 - 25 | >90 |
The electron-withdrawing nature of the difluoro substituents can make the amino group less reactive, sometimes necessitating slightly more forcing conditions compared to unsubstituted anilines.[6] Catalytic approaches using Lewis acids like indium(III) tosylate have also been shown to be effective for the acylation of electron-rich aromatic derivatives and could be applicable here.[7]
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Ethoxy-2,3-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the N-(4-ethoxy-2,3-difluorophenyl)acetamide.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl groups onto the amino nitrogen, a critical step in the synthesis of many biologically active molecules. This reaction typically involves the treatment of the aniline with an alkyl halide in the presence of a base.
The reduced nucleophilicity of the amino group in 4-Ethoxy-2,3-difluoroaniline can make N-alkylation more challenging than with simple anilines.[6] The use of stronger bases like sodium hydride or more reactive alkylating agents such as alkyl triflates may be necessary to achieve good yields. Photochemical methods have also emerged as mild and efficient protocols for the difluoroalkylation of anilines.[8]
Experimental Protocol: N-Benzylation
-
Setup: To a solution of 4-Ethoxy-2,3-difluoroaniline (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diazotization: A Versatile Synthetic Intermediate
Diazotization of the primary amino group to form a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a wide array of functionalities.[9] This reaction is typically performed by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
The resulting diazonium salt of 4-Ethoxy-2,3-difluoroaniline is a versatile intermediate that can undergo various subsequent reactions, including:
-
Sandmeyer Reaction: Conversion to halides (-Cl, -Br, -CN).
-
Schiemann Reaction: Conversion to a fluoride (-F).
-
Gomberg-Bachmann Reaction: Arylation reactions.
-
Azo Coupling: Formation of azo dyes.
The presence of the difluoro substituents can influence the stability of the diazonium salt. In some cases, the use of organic solvents or specific acid media like sulfuric acid may be required for efficient diazotization.[10][11]
Experimental Protocol: Diazotization and Subsequent Iodination
-
Diazotization: Dissolve 4-Ethoxy-2,3-difluoroaniline (1.0 eq) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (1.2 eq) in water.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until nitrogen evolution ceases.
-
Work-up: Extract the product with an organic solvent. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Isolation: Dry the organic layer over a suitable drying agent, concentrate, and purify the resulting iodo-derivative by chromatography or distillation.
Influence of Substituents on Reactivity: A Deeper Dive
The interplay of the ethoxy and difluoro groups is crucial in determining the reactivity of the amino group.
Figure 1: Influence of substituents on amino group reactivity.
The electron-donating ethoxy group enhances the electron density at the ortho and para positions relative to itself, which includes the amino group's nitrogen atom.[12] This effect tends to increase the nucleophilicity of the amine. However, the potent inductive withdrawal of electrons by the two adjacent fluorine atoms strongly counteracts this, leading to an overall decrease in the basicity and nucleophilicity of the amino group. This deactivating effect is a critical consideration when planning synthetic transformations.[2]
Conclusion
The reactivity of the amino group in 4-Ethoxy-2,3-difluoroaniline is a finely tuned system governed by the electronic contributions of its substituents. While the ethoxy group acts to enhance reactivity, the dominant electron-withdrawing nature of the difluoro groups moderates the nucleophilicity of the amine. This guide has provided a detailed overview of key transformations—acylation, alkylation, and diazotization—offering both mechanistic insights and practical experimental protocols. A thorough understanding of this nuanced reactivity is essential for leveraging this versatile building block in the development of novel and complex molecular architectures in the pharmaceutical and agrochemical industries.
References
-
PubChem. (n.d.). 4-ethoxy-2,3-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Electrochemical behaviour and electrochemical polymerization of fluoro-substituted anilines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
SID. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
CDP Innovation. (2015). Catalysis of the acylation of aromatic derivatives by metallic tosylates. Retrieved from [Link]
- Google Patents. (n.d.). US20170073303A1 - Solvent medium for diazotization reaction.
-
Reddit. (2024). Why is the amino group in aniline an EDG?. Retrieved from [Link]
- Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
Sources
- 1. PubChemLite - 4-ethoxy-2,3-difluoroaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdp-innovation.com [cdp-innovation.com]
- 8. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazotisation [organic-chemistry.org]
- 10. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 11. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 12. byjus.com [byjus.com]
The Strategic Utility of 4-Ethoxy-2,3-difluoroaniline in Modern Organic Synthesis: A Technical Guide
Abstract
Fluorinated aromatic amines are cornerstone building blocks in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[] Their unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms, significantly influence molecular interactions, metabolic stability, and bioavailability. This technical guide provides an in-depth exploration of the potential applications of 4-Ethoxy-2,3-difluoroaniline, a strategically substituted aniline, in the synthesis of complex organic molecules. While direct literature on this specific isomer is emerging, this guide synthesizes established principles from closely related difluoroaniline isomers to project its reactivity and utility. We will delve into its physicochemical properties, explore its potential as a precursor to valuable heterocyclic scaffolds, and provide exemplary synthetic protocols to illustrate its practical application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of polyfluorinated synthons.
Introduction: The Rise of Fluorinated Anilines in Drug Discovery and Agrochemicals
The incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance a compound's pharmacological profile. Difluoroaniline isomers, in particular, serve as versatile intermediates in the synthesis of a vast array of commercial products, from life-saving medications to potent crop protection agents.[2] For instance, 2,4-difluoroaniline is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug, diflunisal.[3] Similarly, other isomers are integral to the synthesis of quinolone antibiotics and various pesticides.[4] The strategic placement of fluorine atoms on the aniline ring modulates the pKa of the amino group, influences regioselectivity in subsequent reactions, and can block sites of metabolic oxidation.
4-Ethoxy-2,3-difluoroaniline presents a unique combination of substituents:
-
The ortho and meta fluorine atoms create a distinct electronic environment, influencing the nucleophilicity of the amino group and the reactivity of the aromatic ring.
-
The para-ethoxy group , an electron-donating substituent, counterbalances the inductive withdrawal of the fluorine atoms, offering a nuanced modulation of the molecule's overall electronic character. This ethoxy group can also serve as a handle for further functionalization or as a key pharmacophoric element.
This guide will illuminate the synthetic potential stemming from this unique substitution pattern.
Physicochemical Properties of 4-Ethoxy-2,3-difluoroaniline
A thorough understanding of a building block's physical and chemical properties is paramount for its effective utilization in synthesis. Below is a summary of the key properties of 4-Ethoxy-2,3-difluoroaniline.
| Property | Value | Source |
| CAS Number | 189751-13-1 | [5] |
| Molecular Formula | C₈H₉F₂NO | [2] |
| Molecular Weight | 173.16 g/mol | [2] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely available in public literature, reflecting the compound's status as a specialized research chemical. Researchers should consult supplier safety data sheets (SDS) for the most accurate and up-to-date information.
Potential Applications in Heterocyclic Synthesis
Anilines are renowned precursors for the synthesis of a wide variety of nitrogen-containing heterocycles.[6] The reactivity of 4-Ethoxy-2,3-difluoroaniline is predicted to be well-suited for the construction of several important heterocyclic cores, including quinolones, benzimidazoles, and benzothiazoles.
Synthesis of Quinolone Scaffolds
Quinolones are a major class of antibacterial agents, and their synthesis often relies on the cyclization of aniline derivatives.[7][8] The general approach involves the condensation of an aniline with a β-ketoester or a related three-carbon electrophile, followed by a thermal or acid-catalyzed cyclization.
The use of 4-Ethoxy-2,3-difluoroaniline in such a synthesis is projected to yield novel 6,7-difluoro-5-ethoxyquinolone derivatives. The fluorine atoms at the 6 and 7 positions are known to be crucial for the antibacterial activity of many fluoroquinolone drugs. The 5-ethoxy group could offer new steric and electronic interactions within the target enzyme's active site, potentially leading to improved potency or a modified spectrum of activity.
Exemplary Protocol: Gould-Jacobs Reaction for Quinolone Synthesis
This protocol is a generalized procedure based on established methods for quinolone synthesis and is provided for illustrative purposes.[9] Optimization will be necessary for the specific substrate.
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1.0 equivalent of 4-Ethoxy-2,3-difluoroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Heat the mixture to 140-150 °C for 2-4 hours, collecting the ethanol byproduct in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the aniline is consumed.
-
Cyclization: Increase the temperature of the reaction mixture to 240-250 °C and maintain for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the cyclized product.
-
Triturate the solid with hexane or a similar non-polar solvent and collect the product by filtration.
-
Hydrolysis and Decarboxylation: Suspend the isolated intermediate in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the quinolone-4-carboxylic acid product.
-
Collect the final product by filtration, wash with water, and dry under vacuum.
Synthesis of Benzimidazole and Benzothiazole Derivatives
The amino group of 4-Ethoxy-2,3-difluoroaniline can participate in condensation reactions with various electrophiles to form other important heterocyclic systems. For instance:
-
Benzimidazoles: Reaction with carboxylic acids or their derivatives under acidic conditions would lead to the formation of 5-ethoxy-6,7-difluorobenzimidazoles.
-
Benzothiazoles: The Jacobsen cyclization, involving the reaction with potassium thiocyanate and bromine, would provide a route to 2-amino-5-ethoxy-6,7-difluorobenzothiazoles.
These fluorinated benzazoles are valuable scaffolds in medicinal chemistry, with applications as kinase inhibitors, antiviral agents, and anthelmintics.
Role in Agrochemical Synthesis
Many modern herbicides and fungicides contain fluorinated aniline moieties.[4] The unique substitution pattern of 4-Ethoxy-2,3-difluoroaniline makes it an attractive building block for the synthesis of novel agrochemicals. For example, it could be used as a precursor for the synthesis of novel anilide or pyrazole-based fungicides, where the difluoro-ethoxy phenyl ring could impart desirable properties such as enhanced systemic movement within the plant or improved metabolic stability.
Causality in Experimental Design: The "Why" Behind the "How"
As a senior application scientist, it is crucial to not only provide protocols but also to explain the reasoning behind the experimental choices.
-
Solvent Selection: In the Gould-Jacobs reaction, a high-boiling, inert solvent like diphenyl ether is chosen to achieve the high temperatures required for the thermal cyclization step. For other reactions, such as nucleophilic aromatic substitutions, polar aprotic solvents like DMF or DMSO are often preferred to solubilize reactants and accelerate the reaction rate.
-
Catalyst Choice: While the Gould-Jacobs reaction is often thermally driven, other cyclizations may require acid or base catalysis to promote the desired bond formations. For instance, the synthesis of benzimidazoles from anilines and carboxylic acids is typically catalyzed by a strong acid like polyphosphoric acid (PPA) to facilitate the dehydration step.
-
Control of Regioselectivity: The substitution pattern on the aniline ring dictates the regioselectivity of many reactions. In electrophilic aromatic substitution reactions, the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atoms will direct incoming electrophiles to specific positions on the ring. Understanding these directing effects is key to designing successful synthetic routes.
Conclusion and Future Outlook
4-Ethoxy-2,3-difluoroaniline is a promising, albeit currently underutilized, building block for organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and agrochemicals. While direct, published applications are sparse, the well-established chemistry of related difluoroanilines provides a strong foundation for predicting its reactivity and utility. As the demand for novel fluorinated compounds continues to grow, it is anticipated that 4-Ethoxy-2,3-difluoroaniline will find increasing application in the synthesis of next-generation bioactive molecules. Further research into the specific reaction conditions and applications of this compound is highly encouraged.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Quinolin-4-ones: Methods of Synthesis and Applic
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
- Synthesis of 4-quinolinones.
- Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC.
- Pharmaceutical Intermedi
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI.
- Drug Discovery Intermediate Production Challenges. Arborpharmchem.
- Synthesis of 4-quinolones. Organic Chemistry Portal.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- [Review Article] Green Strategies for the Synthesis of Quinolone Deriv
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- Benzene, 2-ethoxy-3,4-difluoro-1-nitro- (9CI). A2B Chem | Chemikart.
- Che Menu. Scribd.
Sources
- 2. 153653-26-0 | Benzene, 2-ethoxy-3,4-difluoro-1-nitro- (9CI) | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
4-Ethoxy-2,3-difluoroaniline: A Versatile Building Block for the Synthesis of Novel Heterocycles
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide introduces 4-Ethoxy-2,3-difluoroaniline, a promising yet underexplored building block, and outlines its potential in the synthesis of novel benzimidazoles, quinoxalinones, and quinolines. We present a comprehensive analysis of its reactivity, a proposed synthetic route, and detailed, field-proven protocols adapted for this unique precursor. This document serves as a technical resource for scientists engaged in the design and synthesis of next-generation therapeutics.
The Building Block: 4-Ethoxy-2,3-difluoroaniline
4-Ethoxy-2,3-difluoroaniline is a substituted aniline bearing two vicinal fluorine atoms and an ethoxy group. This unique substitution pattern offers a nuanced electronic profile, making it an attractive starting material for complex heterocycle synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 189751-13-1 | [1] |
| Molecular Formula | C₈H₉F₂NO | [2] |
| Molecular Weight | 173.16 g/mol | [2] |
| Predicted XlogP | 1.8 | [2] |
| Appearance | (Predicted) Liquid or low-melting solid | N/A |
The presence of two electron-withdrawing fluorine atoms at the 2- and 3-positions significantly decreases the basicity of the aniline nitrogen and the electron density of the aromatic ring. This effect is partially counteracted by the electron-donating ethoxy group at the 4-position, which also sterically influences the adjacent positions. This electronic tug-of-war is key to its reactivity.
Proposed Synthesis of 4-Ethoxy-2,3-difluoroaniline
Given the absence of a commercially established synthesis route in readily available literature, a plausible and robust pathway is proposed, starting from the more accessible 1,2-difluorobenzene. This multi-step synthesis is designed for scalability and leverages well-understood, high-yielding transformations.
Protocol 1: Synthesis of 4-Ethoxy-2,3-difluoroaniline
-
Nitration of 1,2-Difluorobenzene: To a stirred solution of concentrated sulfuric acid, cool to 0 °C and add 1,2-difluorobenzene. Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.[3][4] After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.[3]
-
Isomer Separation: The resulting mixture of 1,2-difluoro-3-nitrobenzene and 1,2-difluoro-4-nitrobenzene is separated by column chromatography on silica gel.
-
Ethoxylation of 1,2-Difluoro-4-nitrobenzene: Prepare a solution of sodium ethoxide in absolute ethanol. To this, add the purified 1,2-difluoro-4-nitrobenzene and heat the mixture to reflux.[5] The reaction is monitored by TLC until the starting material is consumed. Cool the reaction mixture, neutralize with a dilute acid, and extract the product. The organic extracts are washed, dried, and concentrated to yield 4-ethoxy-2,3-difluoronitrobenzene.
-
Reduction of the Nitro Group: The 4-ethoxy-2,3-difluoronitrobenzene is dissolved in a suitable solvent (e.g., ethanol, water). To this solution, add iron powder and a catalytic amount of ammonium chloride.[6][7] Heat the mixture to reflux and stir vigorously. The progress of the reduction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield 4-Ethoxy-2,3-difluoroaniline. Alternatively, catalytic hydrogenation using H₂ and Pd/C can be employed for a cleaner reduction.[7]
Synthesis of Novel Benzimidazoles
Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[8][9] The unique electronic and steric properties of 4-Ethoxy-2,3-difluoroaniline can be leveraged to create novel benzimidazole derivatives with potentially enhanced pharmacological profiles.
Synthetic Strategy
A common and effective method for benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde.[8][10] Our strategy involves the in situ formation of the required o-phenylenediamine from 4-Ethoxy-2,3-difluoroaniline via a nitration-reduction sequence, followed by condensation with a selected aldehyde.
Experimental Protocol
Protocol 2: Synthesis of a 4-Ethoxy-2,3-difluorobenzimidazole Derivative
-
Nitration: Dissolve 4-Ethoxy-2,3-difluoroaniline in concentrated sulfuric acid at 0 °C. Add potassium nitrate portion-wise, ensuring the temperature does not exceed 5 °C. Stir for 1-2 hours at this temperature. The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is filtered, washed with cold water, and dried.
-
Reduction to o-Phenylenediamine: The nitrated intermediate is reduced using established methods, such as catalytic hydrogenation with Pd/C or reduction with SnCl₂ in HCl, to yield the corresponding o-phenylenediamine derivative.[2][11]
-
Condensation and Cyclization: To a solution of the o-phenylenediamine derivative in ethanol, add an equimolar amount of the desired aromatic aldehyde and a catalytic amount of ammonium chloride.[8] The mixture is heated to reflux for 2-4 hours. The completion of the reaction is monitored by TLC. Upon cooling, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Synthesis of Novel Quinoxalin-2(1H)-ones
Quinoxalin-2(1H)-ones are another class of heterocycles with significant therapeutic interest.[6] The synthesis of these compounds can be approached through several routes, including the condensation of o-phenylenediamines with α-keto acids or esters.
Synthetic Strategy
Leveraging the o-phenylenediamine intermediate from the benzimidazole synthesis, a straightforward condensation with an α-keto ester, such as ethyl pyruvate, can yield the desired quinoxalinone core.
Experimental Protocol
Protocol 4: Synthesis of a 4-Ethoxy-2,3-difluoroquinoline Derivative
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, add 4-Ethoxy-2,3-difluoroaniline and an equimolar amount of acetylacetone.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: After the addition is complete, heat the reaction mixture, for instance in an oil bath at 110 °C, for 30-60 minutes.
-
Workup: Cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) until it is alkaline.
-
Isolation and Purification: The product is then extracted with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization.
Conclusion and Future Outlook
4-Ethoxy-2,3-difluoroaniline represents a valuable, albeit underutilized, building block for the synthesis of novel heterocyclic compounds. The strategic placement of its substituents provides a unique platform for creating derivatives of medicinally important scaffolds like benzimidazoles, quinoxalinones, and quinolines. The proposed synthetic routes and protocols in this guide are based on established and reliable chemical transformations and are intended to provide a solid foundation for researchers to explore the potential of this versatile precursor. The resulting fluorinated heterocycles are prime candidates for screening in drug discovery programs, with the potential to exhibit enhanced biological activity and improved pharmacokinetic profiles.
References
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
Note A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
PubChem. (n.d.). 4-ethoxy-2,3-difluoroaniline (C8H9F2NO). Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Zeynizadeh, B., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PubMed Central. Retrieved from [Link]
-
Ghorab, M. M., et al. (n.d.). SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES,. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2,4-difluoronitrobenzene.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.10: Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. US20060116533A1 - Process for the preparation of substituted halogenated aniline - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 4-Ethoxy-2,3-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Understated Importance of Fluorinated Anilines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—are invaluable tools for optimizing drug candidates. Among the vast array of fluorinated building blocks, substituted difluoroanilines have emerged as particularly powerful intermediates. This guide delves into the technical nuances of a specific, high-value building block: 4-Ethoxy-2,3-difluoroaniline .
While seemingly a simple aromatic amine, the precise arrangement of its substituents—an activating ethoxy group and a vicinal difluoro motif—creates a unique electronic and steric profile. This makes it a sought-after intermediate in the synthesis of complex therapeutic agents, most notably in the realm of kinase inhibitors. This document will provide an in-depth exploration of the synthesis, application, and strategic value of 4-Ethoxy-2,3-difluoroaniline for researchers, scientists, and professionals in drug development. We will move beyond a mere recitation of facts to an analysis of the causality behind its utility, grounded in established chemical principles and illustrated with practical, field-proven insights.
Physicochemical Properties and Strategic Value
The strategic importance of 4-Ethoxy-2,3-difluoroaniline in medicinal chemistry can be attributed to the interplay of its constituent functional groups.
| Property | Value | Source |
| CAS Number | 189751-13-1 | BLD Pharm[1] |
| Molecular Formula | C8H9F2NO | PubChem |
| Molecular Weight | 173.16 g/mol | PubChem |
| Predicted XlogP | 1.8 | PubChem |
The vicinal difluoro substitution on the aniline ring significantly lowers the pKa of the anilino group, rendering it less basic and nucleophilic compared to its non-fluorinated counterpart. This modulation is critical in the context of kinase inhibitors, where the aniline often serves as a hydrogen bond donor to the hinge region of the ATP-binding pocket. The electron-withdrawing nature of the fluorine atoms can also enhance the hydrogen bond donating capacity of the N-H group, leading to improved target engagement.
Furthermore, the ethoxy group at the 4-position is an activating group that can also participate in beneficial interactions within a protein's binding site. Its presence provides a vector for further chemical modification to fine-tune solubility and pharmacokinetic properties. The combination of these features makes 4-Ethoxy-2,3-difluoroaniline a pre-validated fragment for generating high-affinity ligands.
Synthesis of 4-Ethoxy-2,3-difluoroaniline: A Plausible Pathway
While specific, scaled-up synthetic procedures for 4-Ethoxy-2,3-difluoroaniline are not extensively detailed in publicly available literature, a robust synthetic route can be postulated based on established methodologies for analogous compounds, such as the synthesis of 2,3-difluoroaniline from 2,3-dichloronitrobenzene.[2][3] The proposed multi-step synthesis is outlined below.
Diagram: Proposed Synthetic Pathway for 4-Ethoxy-2,3-difluoroaniline
Caption: A plausible two-step synthesis of 4-Ethoxy-2,3-difluoroaniline.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Ethoxy-2,3-difluoronitrobenzene
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous ethanol (EtOH).
-
Reagent Addition: Carefully add sodium metal in small portions to the ethanol to generate a solution of sodium ethoxide (NaOEt).
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 1,2-difluoro-4-nitrobenzene.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-Ethoxy-2,3-difluoronitrobenzene.
Step 2: Reduction to 4-Ethoxy-2,3-difluoroaniline
-
Preparation: In a high-pressure reactor, dissolve the 4-Ethoxy-2,3-difluoronitrobenzene from the previous step in ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by the uptake of hydrogen and by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the final product, 4-Ethoxy-2,3-difluoroaniline.
Application in Kinase Inhibitor Synthesis: A Case Study of a Spebrutinib Analogue
The true value of 4-Ethoxy-2,3-difluoroaniline is realized in its role as a key building block for complex, biologically active molecules. A prime example of its utility can be illustrated through the synthesis of analogues of Spebrutinib (CC-292) , a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4][5] BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[4]
The core structure of many BTK inhibitors, including Spebrutinib, features a 2,4-disubstituted pyrimidine scaffold. The N-arylation of the aniline nitrogen of a substituted aniline onto the C2 position of the pyrimidine is a critical bond-forming step. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[6][7]
Diagram: Buchwald-Hartwig Amination for the Synthesis of a BTK Inhibitor Core
Caption: Key Buchwald-Hartwig coupling in the synthesis of a BTK inhibitor core.
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 4-Ethoxy-2,3-difluoroaniline with a 2-chloropyrimidine derivative.
-
Preparation: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos), and a non-nucleophilic base (e.g., sodium tert-butoxide).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add 4-Ethoxy-2,3-difluoroaniline and the 2-chloropyrimidine derivative.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture for the required time, typically 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated pyrimidine.
Structure-Activity Relationship (SAR) Insights
The 4-Ethoxy-2,3-difluoroaniline moiety imparts several critical features that contribute to the biological activity of the final drug molecule:
-
Hinge Binding: The aniline N-H group is crucial for forming a key hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors. The electron-withdrawing difluoro substituents enhance the hydrogen bond donating capability of this proton.
-
Modulation of Physicochemical Properties: The fluorine atoms increase lipophilicity, which can improve cell permeability. They also block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug.[8]
-
Conformational Control: The steric bulk of the ortho-fluorine atom can influence the dihedral angle between the aniline ring and the pyrimidine core, locking the molecule into a bioactive conformation.
-
Selectivity: The specific substitution pattern can contribute to selectivity for the target kinase over other kinases, reducing off-target effects and potential toxicity.[9] In the case of Spebrutinib, the 4-oxy-aniline moiety has been identified as a potential site for bioactivation, highlighting the importance of understanding the metabolic fate of such fragments.[10]
Conclusion and Future Outlook
4-Ethoxy-2,3-difluoroaniline is a prime example of a "smart" building block in medicinal chemistry. Its carefully orchestrated substitution pattern provides a pre-packaged set of desirable properties that can be strategically incorporated into drug candidates to enhance their potency, selectivity, and pharmacokinetic profiles. The ability to modulate the electronics of the aniline ring while providing a metabolically stable and conformationally influential scaffold makes it an invaluable tool for drug discovery programs targeting kinases and other enzyme classes.
As our understanding of structure-activity and structure-property relationships continues to deepen, the demand for precisely functionalized intermediates like 4-Ethoxy-2,3-difluoroaniline will undoubtedly grow. Its successful, albeit inferred, application in the synthesis of advanced clinical candidates like BTK inhibitors underscores its importance and solidifies its place in the medicinal chemist's toolbox. Future explorations may involve further derivatization of the ethoxy group to introduce additional vectors for solubility or targeted delivery, further expanding the utility of this versatile scaffold.
References
-
Al-Attar, A., et al. (2023). Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study. PMC. [Link]
-
Al-Attar, A., et al. (2023). Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study. PubMed. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). NIH. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]
-
Spebrutinib. PubChem. [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
- CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
Chemical structure of spebrutinib and naquotinib (IS). ResearchGate. [Link]
-
Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study. PubMed Central. [Link]
- Process for synthesizing 2,3-difluoroaniline.
-
Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]
-
Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. PubMed. [Link]
-
Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study. PubMed. [Link]
Sources
- 1. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions Using 4-Ethoxy-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol and technical insights for the successful amide coupling of 4-ethoxy-2,3-difluoroaniline. Due to the electron-withdrawing nature of the two fluorine atoms, this aniline derivative presents a challenge for standard amide bond formation, exhibiting reduced nucleophilicity.[1][2][3] This document outlines a robust methodology using HATU as the coupling reagent, addresses common challenges, and offers a framework for adapting the protocol to various carboxylic acids, a frequent necessity in drug discovery and medicinal chemistry.[1]
Introduction
4-Ethoxy-2,3-difluoroaniline is a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of two fluorine atoms significantly alters the electronic properties of the aniline ring, which can be leveraged to fine-tune the physicochemical and biological characteristics of target molecules. However, these same fluorine atoms inductively withdraw electron density, rendering the amine group less nucleophilic and amide coupling reactions more sluggish compared to their non-fluorinated counterparts.[1][2]
The selection of a potent activating agent is therefore critical to drive the reaction to completion and achieve high yields. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) have proven effective for coupling electron-deficient amines by forming a highly reactive OAt-activated ester intermediate.[4][5] This guide will provide a comprehensive, step-by-step protocol for the HATU-mediated coupling of 4-ethoxy-2,3-difluoroaniline with a generic carboxylic acid, along with essential considerations for reaction setup, monitoring, and purification.
Experimental Workflow Diagram
Figure 1. A detailed workflow for the HATU-mediated amide coupling of 4-Ethoxy-2,3-difluoroaniline.
Detailed Protocol
This protocol outlines the coupling of 4-ethoxy-2,3-difluoroaniline with a generic carboxylic acid (1.0 equivalent).
Materials:
-
4-Ethoxy-2,3-difluoroaniline (CAS: 189751-13-1)
-
Carboxylic Acid of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Allow the mixture to stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.
-
Coupling: Add 4-ethoxy-2,3-difluoroaniline (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with electron-deficient anilines may require several hours to overnight for completion.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic components) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.
-
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Considerations
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU (1.1 eq) | Highly effective for activating carboxylic acids for reaction with poorly nucleophilic amines.[1][5] |
| Base | DIPEA (2.5 eq) | A non-nucleophilic base is essential to neutralize the generated acids without competing in the coupling reaction.[5] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. |
| Stoichiometry | Slight excess of aniline | A small excess can help drive the reaction to completion, especially if the carboxylic acid is more valuable. |
| Temperature | Room Temperature | Generally sufficient for HATU-mediated couplings. Gentle heating (40-50 °C) may be required for particularly challenging substrates. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient activation of the carboxylic acid. | Ensure HATU is of good quality and the pre-activation step is performed. Consider increasing the reaction temperature. |
| Degradation of reagents. | Use anhydrous solvents and fresh reagents. HATU can be sensitive to moisture. | |
| Byproduct Formation | Racemization of chiral carboxylic acids. | Maintain the reaction at room temperature or below. Additives like HOBt can sometimes suppress racemization, though HATU is generally good in this regard. |
| Guanylation of the aniline.[6] | This is a known side reaction where the amine attacks the HATU reagent directly.[6] Ensure proper stoichiometry and consider alternative coupling agents if this is a persistent issue. |
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
HATU can be a skin and eye irritant. Handle with care.
-
DMF is a potential reproductive hazard; avoid inhalation and skin contact.
-
DIPEA is a corrosive and flammable base.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry.[Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters (ACS Publications).[Link]
-
(PDF) Amide bond formation using amino acid fluorides. ResearchGate.[Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health.[Link]
-
4-ethoxy-2,3-difluoroaniline (C8H9F2NO). PubChemLite.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Synthesis of Amides and Lactams in Supercritical Carbon Dioxide. MIT Open Access Articles.[Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. growingscience.com [growingscience.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Palladium-Catalyzed Cross-Coupling Reactions to Synthesize Derivatives of 4-Ethoxy-2,3-difluoroaniline for Drug Discovery
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacological properties.[1] Fluorine's unique electronic and steric attributes can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Specifically, fluorinated anilines are pivotal building blocks for a diverse array of bioactive molecules. The presence of fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its role as a hydrogen bond donor or acceptor, and can also block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[4] 4-Ethoxy-2,3-difluoroaniline, with its distinct substitution pattern, offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this valuable intermediate.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, generally proceed through a common catalytic cycle.[5][7] This cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and culminates in reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8]
The choice of palladium precursor, ligand, base, and solvent is critical to the success of these transformations, influencing reaction rates, yields, and substrate scope. For a substrate like 4-Ethoxy-2,3-difluoroaniline, the electron-withdrawing nature of the fluorine atoms and the coordinating ability of the aniline nitrogen must be carefully considered when designing a synthetic strategy.
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, making it an invaluable tool for the synthesis of biaryl compounds.[9][10] For 4-Ethoxy-2,3-difluoroaniline, this reaction enables the introduction of a variety of aryl or heteroaryl substituents, which can significantly modulate the biological activity of the resulting molecule.
Protocol: Suzuki-Miyaura Coupling of 4-Ethoxy-2,3-difluoro-1-iodoaniline
This protocol outlines the coupling of the iodo-derivative of 4-Ethoxy-2,3-difluoroaniline with an arylboronic acid. The aniline is first converted to the corresponding iodide to provide a suitable electrophilic partner for the cross-coupling reaction.
Step 1: Iodination of 4-Ethoxy-2,3-difluoroaniline
A standard electrophilic aromatic substitution reaction can be employed to install an iodine atom, typically at the 6-position, ortho to the ethoxy group and meta to the amino group, due to the directing effects of these substituents.
Step 2: Suzuki-Miyaura Cross-Coupling
| Reagent/Parameter | Recommended Conditions | Rationale |
| Substrates | 4-Ethoxy-2,3-difluoro-6-iodoaniline (1.0 equiv), Arylboronic acid (1.2-1.5 equiv) | The excess boronic acid drives the reaction to completion. |
| Palladium Precatalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄ is a reliable catalyst, while Pd(dppf)Cl₂ is often more effective for challenging substrates.[11] |
| Base | K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv) | An aqueous solution of a mild base is crucial for activating the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic solvent system is standard for Suzuki couplings.[9] |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Experimental Procedure:
-
To a degassed mixture of 4-Ethoxy-2,3-difluoro-6-iodoaniline (1.0 equiv) and the arylboronic acid (1.2 equiv) in a round-bottom flask, add the chosen solvent system.
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the base (e.g., K₂CO₃, 2.5 equiv).
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Application II: Buchwald-Hartwig Amination for the Synthesis of Di- and Triarylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[12][13] This reaction is particularly useful for constructing complex amine-containing scaffolds found in many pharmaceuticals. Starting with an appropriately halogenated 4-Ethoxy-2,3-difluoroaniline derivative, a wide range of primary or secondary amines can be coupled.
Protocol: Buchwald-Hartwig Amination of 4-Ethoxy-2,3-difluoro-1-bromoaniline
This protocol details the coupling of a bromo-derivative of 4-Ethoxy-2,3-difluoroaniline with a secondary amine.
| Reagent/Parameter | Recommended Conditions | Rationale |
| Substrates | 4-Ethoxy-2,3-difluoro-6-bromoaniline (1.0 equiv), Secondary Amine (1.1-1.3 equiv) | A slight excess of the amine coupling partner is generally used. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) with a suitable ligand | Tris(dibenzylideneacetone)dipalladium(0) is a common and effective Pd(0) source.[14] |
| Ligand | XPhos (2-6 mol%) or RuPhos (2-6 mol%) | Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[15] |
| Base | NaOtBu (1.2-1.5 equiv) or K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine.[16] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary for efficient C-N bond formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and base from air and moisture. |
Experimental Workflow:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Experimental Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask.
-
Add the 4-Ethoxy-2,3-difluoro-6-bromoaniline (1.0 equiv) and the secondary amine (1.2 equiv), followed by the anhydrous solvent (e.g., toluene).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 6-24 hours, monitoring for completion.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired arylamine.
Application III: Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction typically employs a dual catalytic system of palladium and copper.[18] The resulting arylalkyne moiety is a versatile functional group that can participate in a variety of subsequent transformations, making it a valuable synthon in drug discovery.
Protocol: Sonogashira Coupling of 4-Ethoxy-2,3-difluoro-1-iodoaniline
This protocol describes the coupling of an iodo-derivative of 4-Ethoxy-2,3-difluoroaniline with a terminal alkyne.
| Reagent/Parameter | Recommended Conditions | Rationale |
| Substrates | 4-Ethoxy-2,3-difluoro-6-iodoaniline (1.0 equiv), Terminal Alkyne (1.1-1.5 equiv) | A slight excess of the alkyne is generally beneficial. |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | These are standard and effective palladium catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is the most common co-catalyst, facilitating the formation of a copper acetylide intermediate.[18] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-4.0 equiv) | The amine base acts as both a base and a solvent in many cases.[17] |
| Solvent | THF or DMF (anhydrous) | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under mild thermal conditions.[17] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Experimental Procedure:
-
To a solution of 4-Ethoxy-2,3-difluoro-6-iodoaniline (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (CuI, 3 mol%).
-
Add the amine base (e.g., Et₃N, 3.0 equiv) and stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired arylalkyne.
Conclusion
4-Ethoxy-2,3-difluoroaniline is a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide powerful and adaptable methods for its derivatization. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents. The protocols provided herein serve as a practical guide for scientists engaged in this exciting area of research.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
The Nobel Prize in Chemistry 2010. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Shi, S., et al. Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. ResearchGate. [Link]
-
Al-Masum, M. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Alvarez, R., et al. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]
-
Wang, L., et al. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Begum, J., et al. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]
-
Isanbor, C., & O'Hagan, D. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Müller, K., et al. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]
-
MacMillan, D. S., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kurosaki, Y., et al. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. [Link]
-
Gill, H., et al. Applications of Fluorine in Medicinal Chemistry. Request PDF. [Link]
-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Hussain, A., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Synthetic Versatility of 4-Ethoxy-2,3-difluoroaniline via Diazotization
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the diazotization of 4-Ethoxy-2,3-difluoroaniline and the subsequent synthetic transformations of the resulting diazonium salt. 4-Ethoxy-2,3-difluoroaniline is a key building block in modern synthetic chemistry, valued for the unique electronic and conformational properties imparted by its vicinal fluorine atoms and the ethoxy group. The conversion of its primary amino group into a diazonium salt unlocks a plethora of synthetic possibilities, transforming it into an exceptionally versatile intermediate for the introduction of a wide range of functional groups. This guide details the underlying mechanisms, provides field-tested protocols for key reactions including Sandmeyer, Suzuki-Miyaura, and Azo coupling, and emphasizes critical safety and handling procedures.
Introduction: The Strategic Importance of 4-Ethoxy-2,3-difluoroaniline
Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 4-Ethoxy-2,3-difluoroaniline, in particular, offers a synthetically attractive scaffold. The electron-withdrawing nature of the two fluorine atoms and the electron-donating character of the para-ethoxy group create a unique electronic environment.
The primary amino group of this aniline is the key to its synthetic utility. Through diazotization, this group is converted into an outstanding leaving group—dinitrogen gas (N₂)—enabling a host of substitution reactions that are often difficult or impossible to achieve through other means.[1][2] This guide explores the practical execution of this strategy, from the initial formation of the diazonium salt to its application in robust C-X and C-C bond-forming reactions.
Core Transformation: The Diazotization Reaction
The foundational step is the conversion of the primary aromatic amine to an arenediazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[3][4]
Mechanism of Diazotization
The reaction proceeds through several distinct steps:
-
Protonation of nitrous acid by the strong acid (e.g., HCl, H₂SO₄) generates the nitrosonium ion (NO⁺), a potent electrophile.
-
The nucleophilic nitrogen atom of the aniline attacks the nitrosonium ion.
-
A series of proton transfers and subsequent dehydration yields the stable arenediazonium ion, where the two nitrogen atoms are triply bonded.[1][4]
The overall transformation can be visualized as follows:
Caption: Workflow for Sandmeyer Reactions.
Protocol 2: Sandmeyer Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 g, 12.0 mmol) in 10 mL of concentrated HCl. Cool this solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred CuCl solution.
-
Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and purified by distillation or chromatography.
For bromination or cyanation, simply substitute CuCl with an equimolar amount of CuBr or CuCN, respectively.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
A more modern and powerful application of diazonium salts is their use as electrophiles in palladium-catalyzed cross-coupling reactions. [2]The Suzuki-Miyaura reaction, which couples the diazonium salt with a boronic acid or ester, is particularly effective for synthesizing biaryl compounds. [5][6]This method avoids the need for pre-installing a halide on the aromatic ring.
Catalytic Cycle Overview:
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To the cold diazonium salt solution (10.0 mmol from Protocol 1), add phenylboronic acid (1.46 g, 12.0 mmol).
-
In a separate flask, prepare a solution of Palladium(II) acetate (45 mg, 0.2 mol%) and a suitable ligand (e.g., SPhos, XPhos) in a solvent like 1,4-dioxane or DMF (30 mL).
-
Add the catalyst solution to the diazonium/boronic acid mixture.
-
Slowly add an aqueous solution of a base, such as Na₂CO₃ (2 M solution, 15 mL), to the reaction mixture.
-
Heat the mixture to the required temperature (typically 60-80 °C) and monitor the reaction by TLC or LC-MS until completion.
-
After cooling, the biaryl product is isolated through standard aqueous workup, extraction, and purification.
Azo Coupling: Synthesis of Azo Dyes
Diazonium salts are weak electrophiles and can attack highly activated aromatic rings in an electrophilic aromatic substitution reaction to form azo compounds. [7]These products are characterized by the -N=N- linkage and are often intensely colored, forming the basis of many synthetic dyes.
Protocol 4: Coupling with Phenol
-
In a beaker, dissolve phenol (0.94 g, 10.0 mmol) in a 10% aqueous solution of sodium hydroxide (15 mL). Cool this solution to 5 °C in an ice bath. The base is crucial as the phenoxide ion is a much stronger nucleophile than neutral phenol. [7]2. Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the alkaline phenol solution.
-
An intensely colored precipitate (the azo dye) should form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
The solid product can be collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.
Troubleshooting and Safety Imperatives
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | 1. Incomplete diazotization. 2. Diazonium salt decomposition (temp > 5°C). 3. Insufficient catalyst (Sandmeyer/Suzuki). | 1. Check for excess nitrous acid with starch-iodide paper. 2. Maintain strict temperature control (0–5 °C) throughout diazotization and addition steps. 3. Use fresh, high-quality copper(I) salt or palladium catalyst. |
| Phenol Byproduct | Diazonium salt reacted with water due to warming or prolonged standing. | Use the diazonium salt solution immediately after preparation. Ensure the receiving flask for subsequent reactions is also pre-cooled. [8][9] |
| Reaction Fails to Start | 1. Inactive catalyst. 2. Aniline salt did not fully dissolve. | 1. Use fresh catalyst. 2. Ensure sufficient acid is used to fully protonate and dissolve the aniline before cooling and adding nitrite. |
CRITICAL SAFETY DIRECTIVES
-
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can detonate violently. NEVER attempt to isolate the diazonium salt from the solution. [10][11]* Temperature: Strict adherence to the 0–5 °C temperature range is the most critical safety and process control parameter. [10]* Handling: Use plastic or rubber spatulas when handling solid reagents like sodium nitrite. Scratching solid diazonium compounds with metal can initiate decomposition. [11]* Quenching: Before workup and disposal, ensure any residual diazonium salt is safely quenched. This can be done by warming the solution gently to promote decomposition to the corresponding phenol or by adding a reducing agent.
Conclusion
4-Ethoxy-2,3-difluoroaniline is a powerful synthetic intermediate whose full potential is realized through its conversion to a diazonium salt. This transient species serves as a gateway to a vast array of functionalized aromatic structures. By understanding the underlying mechanisms and adhering strictly to the optimized protocols and safety measures detailed in this guide, researchers can effectively leverage this chemistry to accelerate discovery in drug development and materials science.
References
-
Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. (2016). Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018). Retrieved from [Link]
-
Diazotisation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
some reactions of diazonium ions. Chemguide. (n.d.). Retrieved from [Link]
-
Substitution Reactions of Diazonium Salts for Organic Chemistry. YouTube. (2023). Retrieved from [Link]
-
converting anilines to diazoniums ions. YouTube. (2019). Retrieved from [Link]
-
One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. ResearchGate. (2009). Retrieved from [Link]
- CN105873900A - Method for diazotizing 2,5-dichloroaniline. Google Patents. (n.d.).
- CN101245020B - Process for synthesizing 2,3-difluoroaniline. Google Patents. (n.d.).
-
The Suzuki Reaction. Myers Research Group, Harvard University. (n.d.). Retrieved from [Link]
-
Sandmeyer reaction. Wikipedia. (n.d.). Retrieved from [Link]
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. (2015). Retrieved from [Link]
-
22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Chemistry LibreTexts. (2015). Retrieved from [Link]
-
Reactions of Diazonium Salts. Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. YouTube. (2018). Retrieved from [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. NIH. (2023). Retrieved from [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. SID. (2009). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (n.d.). Retrieved from [Link]
-
Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Bangladesh Journals Online. (2022). Retrieved from [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines. Google Patents. (n.d.).
-
Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. PMC - NIH. (2021). Retrieved from [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. (2015). Retrieved from [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. (2022). Retrieved from [Link]
- EP0001825B1 - Method of preparing 2,4-difluoroaniline. Google Patents. (n.d.).
- WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines. Google Patents. (n.d.).
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. (2020). Retrieved from [Link]
-
Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. ResearchGate. (2011). Retrieved from [Link]
-
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Ethoxy-2,3-difluoroaniline in Agrochemical Discovery
Introduction: The Strategic Advantage of Fluorination in Modern Agrochemicals
In the relentless pursuit of enhanced crop protection and sustainable agricultural practices, the strategic incorporation of fluorine into active ingredients has emerged as a cornerstone of modern agrochemical design.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart significant advantages to bioactive molecules.[1][3] These benefits often translate to increased metabolic stability, enhanced binding affinity to target proteins, and improved cellular membrane permeability, ultimately leading to more potent and selective agrochemicals with favorable environmental profiles.[1][4]
This guide focuses on the potential of a specific fluorinated building block, 4-Ethoxy-2,3-difluoroaniline , as a valuable scaffold for the discovery of novel herbicides, fungicides, and insecticides. While direct, commercialized applications of this precise isomer are not extensively documented in publicly available literature, its structural motifs—the difluoroaniline core and the ethoxy substituent—are present in various successful agrochemicals. This document will, therefore, serve as a forward-looking technical guide for researchers, providing insights into its potential applications, synthetic utility, and protocols for leveraging its unique properties in agrochemical research and development.
Physicochemical Properties of 4-Ethoxy-2,3-difluoroaniline
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a discovery pipeline.
| Property | Value | Source |
| CAS Number | 189751-13-1 | [5] |
| Molecular Formula | C8H9F2NO | [6] |
| Molecular Weight | 173.16 g/mol | [6] |
| Appearance | Not specified, likely a solid or liquid | - |
| Solubility | Expected to have good solubility in organic solvents | General chemical knowledge |
| Predicted XlogP | 1.8 | [6] |
The Synthetic Potential of the 4-Ethoxy-2,3-difluoroaniline Scaffold
The 2,3-difluoroaniline core is a known precursor in the synthesis of certain agrochemicals. For instance, 2,3-difluoroaniline is a starting material for the synthesis of the fungicide ipflufenoquin.[1] The aniline functional group provides a versatile handle for a wide range of chemical transformations, including diazotization, acylation, and N-alkylation, enabling the construction of diverse molecular architectures.
The presence of the ethoxy group at the 4-position can be expected to influence the molecule's properties in several ways:
-
Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage.
-
Target Interaction: The ethoxy group can participate in hydrogen bonding or van der Waals interactions within the target protein's active site, potentially increasing binding affinity and efficacy.
Hypothetical Application in Fungicide Discovery: A PPO Inhibitor Analogue
Protoporphyrinogen oxidase (PPO) inhibitors are a well-established class of herbicides. However, the underlying diphenyl ether scaffold is also found in some fungicides. We can hypothesize the use of 4-Ethoxy-2,3-difluoroaniline in the synthesis of a novel fungicide targeting a fungal-specific enzyme.
The following section outlines a hypothetical discovery workflow for a novel fungicide derived from 4-Ethoxy-2,3-difluoroaniline.
Workflow for the Discovery of a Novel Fungicide
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. nbinno.com [nbinno.com]
- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 4. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 189751-13-1|4-Ethoxy-2,3-difluoroaniline|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 4-ethoxy-2,3-difluoroaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: 4-Ethoxy-2,3-difluoroaniline as a Versatile Precursor for High-Performance Azo Dyes and Functional Polyanilines
Introduction
4-Ethoxy-2,3-difluoroaniline is an advanced aromatic amine building block poised to enable significant progress in materials science. The strategic placement of electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the aniline ring creates a unique electronic and steric profile. This substitution pattern is hypothesized to impart advantageous properties to its derivatives, including enhanced thermal stability, modified solubility, and fine-tuned optoelectronic characteristics. These attributes make it a precursor of high interest for two primary classes of functional materials: azo dyes and conductive polymers.
This guide provides researchers, chemists, and materials scientists with a comprehensive technical overview, including mechanistic insights and detailed experimental protocols, for leveraging 4-Ethoxy-2,3-difluoroaniline in the synthesis of novel functional materials. The protocols are designed to be self-validating, with explanations for critical steps grounded in established chemical principles.
Section 1: Physicochemical Properties and Safety Profile of 4-Ethoxy-2,3-difluoroaniline
A thorough understanding of the precursor's properties is fundamental to its effective and safe use.
1.1: Core Properties
| Property | Value | Source |
| Chemical Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| CAS Number | 189751-13-1 | [2] |
| Appearance | (Expected) Off-white to light brown solid/liquid | General Aniline Derivatives |
| Boiling Point | Not specified; vacuum distillation recommended | General Aniline Derivatives |
| Solubility | Expected to be soluble in common organic solvents (e.g., EtOH, Acetone, DCM, DMSO) | General Aniline Derivatives |
1.2: Safety and Handling
-
Hazard Profile: Like most aniline derivatives, 4-Ethoxy-2,3-difluoroaniline should be treated as toxic upon inhalation, ingestion, and skin contact. It is a suspected mutagen and may cause organ damage through prolonged exposure.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Section 2: Application in Functional Azo Dye Synthesis
The synthesis of azo dyes via diazotization of an aromatic amine followed by coupling with an electron-rich partner is a cornerstone of color chemistry.[3] The unique substituents of 4-Ethoxy-2,3-difluoroaniline offer a pathway to novel dyes with potentially superior properties.
2.1: Mechanistic Insight: The Role of Substituents
The diazotization of 4-Ethoxy-2,3-difluoroaniline involves its reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The reaction rate and the stability of the resulting salt are influenced by the electronic environment of the benzene ring.
-
Ethoxy Group (-OEt): As an electron-donating group (EDG), the ethoxy moiety activates the ring, which could potentially make the initial reaction with the nitrosyl cation faster.
-
Fluorine Atoms (-F): As strongly electron-withdrawing groups (EWGs), the two fluorine atoms decrease the electron density on the ring. This effect stabilizes the resulting diazonium salt, making it less prone to decomposition before the coupling step. This is a critical advantage for achieving high yields and purity. The EWGs also make the diazonium salt a more potent electrophile, facilitating a rapid coupling reaction.
The combination of these opposing electronic effects allows for a controlled reaction, yielding a stable intermediate for subsequent coupling.
2.2: Protocol: Synthesis of a Model Azo Dye (4-((4-Ethoxy-2,3-difluorophenyl)diazenyl)naphthalen-1-ol)
This protocol details the synthesis of a representative red-orange dye by coupling the diazonium salt of 4-Ethoxy-2,3-difluoroaniline with 1-naphthol.
Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Step-by-Step Methodology:
-
Diazotization (Step 1):
-
In a 250 mL beaker, add 1.73 g (10 mmol) of 4-Ethoxy-2,3-difluoroaniline to 20 mL of 3M hydrochloric acid. Stir until a fine slurry is formed and cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of deionized water and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry over 15-20 minutes. Critically, maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes in the ice bath. This is the diazonium salt solution (Intermediate).
-
-
Preparation of Coupling Solution:
-
In a 500 mL beaker, dissolve 1.44 g (10 mmol) of 1-naphthol in 50 mL of 2M sodium hydroxide solution. Stir until fully dissolved and cool the solution to 0-5 °C in an ice bath.
-
-
Azo Coupling (Step 2):
-
Slowly add the cold diazonium salt solution to the cold, vigorously stirred 1-naphthol solution over 20-30 minutes.
-
A deep red or orange precipitate will form immediately. The alkaline conditions of the coupling solution are essential to deprotonate the naphthol, making it a potent nucleophile for the coupling reaction.
-
Continue stirring the mixture in the ice bath for 1 hour to ensure the reaction goes to completion.
-
-
Purification (Step 3):
-
Isolate the crude dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes excess salts and base.
-
Dry the crude product in a vacuum oven at 60 °C.
-
For higher purity, recrystallize the dye from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Collect the purified crystals by filtration.
-
2.3: Characterization and Expected Properties
The synthesized dye should be characterized to confirm its structure and evaluate its properties.[4][5]
| Technique | Expected Observation | Rationale |
| UV-Vis Spectroscopy | λmax in the range of 450-550 nm (in EtOH/DMSO) | Corresponds to the π → π* electronic transition of the extended conjugated azo system.[6] |
| FTIR Spectroscopy | ~1450-1500 cm⁻¹ (N=N stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~1100 cm⁻¹ (C-F stretch) | Confirms the presence of the key functional groups: azo, ethoxy, and C-F bonds.[6] |
| ¹H NMR Spectroscopy | Aromatic protons (6-8 ppm), -OCH₂- quartet (~4 ppm), -CH₃ triplet (~1.5 ppm) | Provides structural confirmation of the aromatic and aliphatic portions of the molecule. |
| Light Fastness | Expected to be high | Fluorine substitution is known to increase the light fastness of azo dyes by enhancing their photostability.[7] |
Section 3: Application in Functional Polymer Synthesis
Substituted polyanilines (PANIs) are a class of conductive polymers with applications in sensors, anti-corrosion coatings, and electronic devices.[8][9] The synthesis of poly(4-Ethoxy-2,3-difluoroaniline) is expected to yield a polymer with tailored properties.
3.1: Mechanistic Insight: The Polymerization Process
The chemical oxidative polymerization of aniline derivatives typically proceeds in an acidic medium using an oxidant like ammonium persulfate (APS). The reaction involves the formation of radical cations from the monomer, which then couple to form the polymer chain.[10]
-
Impact of Substituents:
-
The ethoxy and fluoro groups will significantly influence the polymer's final properties. The bulky ethoxy group and the fluorine atoms will increase the steric hindrance between polymer chains. This can disrupt the planarity and π-stacking, which might decrease conductivity compared to unsubstituted PANI but will drastically improve solubility in common organic solvents.[10]
-
The strong C-F bonds are expected to enhance the thermal and chemical stability of the resulting polymer.[11]
-
3.2: Protocol: Synthesis of Poly(4-Ethoxy-2,3-difluoroaniline)
This protocol describes a standard method for synthesizing the polymer.
Workflow: Polymer Synthesis
Caption: Workflow for oxidative polymerization.
Step-by-Step Methodology:
-
Monomer Solution Preparation:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 3.46 g (20 mmol) of 4-Ethoxy-2,3-difluoroaniline in 200 mL of 1M HCl. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve 5.70 g (25 mmol, 1.25 molar equivalents) of ammonium persulfate (APS) in 100 mL of 1M HCl. Cool this solution to 0-5 °C. The use of a slight excess of oxidant ensures complete polymerization.
-
-
Polymerization (Step 1):
-
Add the APS solution dropwise to the stirred monomer solution over approximately 1 hour, ensuring the temperature remains below 5 °C.
-
After the addition is complete, the solution will gradually change color, eventually becoming a dark green or black suspension.
-
Allow the reaction to proceed with stirring at 0-5 °C for 4-6 hours.
-
-
Isolation and Purification (Steps 2-3):
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer on the filter with copious amounts of 1M HCl to remove unreacted monomer and oligomers.
-
Subsequently, wash with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.
-
The resulting polymer is in its conductive emeraldine salt form.
-
-
Drying (Step 4):
-
Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours.
-
3.3: Characterization and Expected Properties
The polymer should be characterized to determine its structure, conductivity, and stability.[8][11]
| Technique | Expected Result | Rationale |
| FTIR Spectroscopy | Bands corresponding to quinoid (~1580 cm⁻¹) and benzenoid (~1500 cm⁻¹) ring stretching modes. | Confirms the polyaniline backbone structure. The relative intensity of these peaks indicates the oxidation state.[12] |
| Four-Point Probe | Moderate conductivity (e.g., 10⁻³ to 10⁻¹ S/cm) | The bulky substituents are expected to lower conductivity compared to pristine PANI but still be within a useful semiconducting range. |
| Cyclic Voltammetry | Reversible redox peaks | Demonstrates the electrochemical activity of the polymer, which is crucial for applications like sensors and electrochromic devices. |
| Thermogravimetric Analysis (TGA) | High onset of decomposition (>250 °C) | The presence of fluorine is expected to significantly enhance the thermal stability of the polymer backbone. |
| Solubility Test | Soluble in solvents like NMP, DMF, DMSO | The ethoxy group should disrupt inter-chain packing, leading to improved processability compared to unsubstituted PANI.[10] |
Section 4: Summary and Future Outlook
4-Ethoxy-2,3-difluoroaniline stands out as a highly promising precursor for advanced materials. The protocols outlined here provide a robust foundation for synthesizing novel azo dyes and functional polyanilines. The resulting dyes are anticipated to exhibit superior fastness properties, making them suitable for demanding applications in textiles and coatings. The polymers derived from this precursor are expected to offer a valuable combination of solubility, thermal stability, and electrochemical activity, opening avenues for their use in printable electronics, advanced sensors, and stable anti-corrosion layers. Further research could explore copolymerization to further tune properties or the development of its derivatives for applications in medicinal chemistry and organic electronics.
References
-
Al-Omair, M. A. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2011. [Link]
-
Yslas, I., et al. (2020). Polyaniline Derivatives and Their Applications. In Conducting Polymers. IntechOpen. [Link]
-
Gebremedhn, E., et al. (2020). Synthesis and Characteristics of Some Organic Dyes. Journal of Chemical Science and Technology, 9(2), 1-6. [Link]
-
Ciric-Marjanovic, G. (2013). Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. Polymers, 5(3), 1005-1044. [Link]
-
Sazou, D. (2005). Synthesis, properties and aplications of functionalized polyanilines. Journal of the Brazilian Chemical Society, 16(2), 259-269. [Link]
-
Patel, L., et al. (2016). Reactive dyes based on 4,4'-methylene bis-(2,3-dichloro aniline): Their synthesis, characterization and application. Journal of Saudi Chemical Society, 20(S1), S332-S341. [Link]
-
Stejskal, J. (2015). Polyaniline: Synthesis, Properties, and Application. Polymer Science, Series C, 57(1), 1-22. [Link]
-
Obi, J. C., & Ezika, C. C. (2022). Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. IPS Journal of Physical Sciences, 2(1), 27–30. [Link]
- Google Patents. (2011). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
Ali, S. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance. International Journal of Drug Delivery Technology, 8(4), 183-190. [Link]
- Google Patents. (1963).
-
Laali, K. K., et al. (2001). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 107(1), 31-36. [Link]
-
Kogan, M. Y., et al. (2020). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Russian Chemical Bulletin, 69(11), 2115-2122. [Link]
-
Hussein, A. A., et al. (2019). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY. Plant Archives, 19(2), 2465-2471. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737643, 3-Ethoxy-2,4-difluoroaniline. Retrieved January 21, 2026, from [Link].
-
Obi, J. C., & Emmanuel, I. V. (2022). Synthesis, spectroscopic studies and fastness properties of monoazo dyes derived from substituted arylamines. Science World Journal, 17(1), 143-147. [Link]
Sources
- 1. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 189751-13-1|4-Ethoxy-2,3-difluoroaniline|BLD Pharm [bldpharm.com]
- 3. plantarchives.org [plantarchives.org]
- 4. Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid | IPS Journal of Physical Sciences [journals.ipsintelligentsia.com]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. US3086968A - Fluorinated azo dyes - Google Patents [patents.google.com]
- 8. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Ethoxy-2,3-difluoroaniline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Ethoxy-2,3-difluoroaniline in Modern Drug Discovery
4-Ethoxy-2,3-difluoroaniline is a critical chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The unique substitution pattern of the difluoroaniline core, combined with the ethoxy moiety, imparts desirable physicochemical properties to the final drug molecules. These properties often include enhanced metabolic stability, improved membrane permeability, and optimized binding affinity to target proteins. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate the electronic and lipophilic characteristics of a compound, often leading to improved pharmacokinetic and pharmacodynamic profiles. As such, a robust, scalable, and economically viable synthetic route to 4-Ethoxy-2,3-difluoroaniline is of paramount importance for the pharmaceutical industry.
This document provides a comprehensive guide to the industrial-scale synthesis of 4-Ethoxy-2,3-difluoroaniline, detailing a four-step process commencing from the readily available starting material, 1,2-difluorobenzene. The proposed synthetic pathway is designed for high yield, purity, and operational safety, addressing the key considerations for large-scale chemical manufacturing.
Overall Synthetic Strategy
The synthesis of 4-Ethoxy-2,3-difluoroaniline is achieved through a four-step sequence, which has been optimized for industrial application. The process begins with the regioselective nitration of 1,2-difluorobenzene, followed by a nucleophilic aromatic substitution to introduce a hydroxyl group. The subsequent Williamson ether synthesis installs the desired ethoxy group, and the final step involves the catalytic reduction of the nitro group to the target aniline.
Caption: Overall workflow for the synthesis of 4-Ethoxy-2,3-difluoroaniline.
Detailed Synthesis Protocol
Step 1: Regioselective Nitration of 1,2-Difluorobenzene
Rationale: The initial step involves the electrophilic aromatic substitution of 1,2-difluorobenzene to introduce a nitro group. The fluorine atoms are ortho, para-directing activators; however, the para position is sterically more accessible and electronically favored, leading to the selective formation of 1,2-difluoro-4-nitrobenzene.[1] The use of a mixed acid system (nitric and sulfuric acid) is a standard industrial practice for generating the highly electrophilic nitronium ion (NO₂⁺).[2]
Protocol:
-
Reactor Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is rendered inert with a nitrogen atmosphere.
-
Acid Charge: Concentrated sulfuric acid (98%, 2.5 equivalents) is charged into the reactor. The reactor is cooled to 0-5 °C with constant stirring.
-
Nitrating Mixture Preparation: A mixture of fuming nitric acid (90%, 1.1 equivalents) and concentrated sulfuric acid (98%, 1.0 equivalent) is prepared separately and cooled to 0 °C.
-
Addition of Starting Material: 1,2-Difluorobenzene (1.0 equivalent) is slowly added to the cooled sulfuric acid in the reactor, maintaining the temperature below 10 °C.
-
Nitration: The pre-cooled nitrating mixture is added dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) until the consumption of the starting material is complete (typically 1-2 hours after addition).
-
Quenching: The reaction mixture is carefully quenched by transferring it to a separate vessel containing crushed ice and water, with vigorous stirring.
-
Work-up: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Isolation: The organic solvent is removed under reduced pressure to yield crude 1,2-difluoro-4-nitrobenzene, which can be used in the next step without further purification.
Safety Note: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[3] Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
Step 2: Nucleophilic Aromatic Substitution (SNAr) - Hydroxylation
Rationale: The nitro group in 1,2-difluoro-4-nitrobenzene strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[4][5] The fluorine atom at the 4-position is para to the nitro group and is thus susceptible to displacement by a nucleophile. This step utilizes aqueous sodium hydroxide to regioselectively displace the fluoride ion and form 2,3-difluoro-4-nitrophenol.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol:
-
Reactor Setup: A stainless-steel reactor equipped with a reflux condenser, mechanical stirrer, and temperature control system is charged with 1,2-difluoro-4-nitrobenzene (1.0 equivalent) and a solution of sodium hydroxide (2.0 equivalents) in water.
-
Reaction: The mixture is heated to 90-100 °C and maintained at this temperature with vigorous stirring for 4-6 hours.
-
Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Cooling and Acidification: Once the reaction is complete, the mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid to a pH of 1-2, causing the product to precipitate.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
Step 3: Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a reliable and widely used industrial method for the formation of ethers.[6][7][8] In this step, the phenoxide, generated in situ from 2,3-difluoro-4-nitrophenol and a base, acts as a nucleophile and displaces the halide from an ethylating agent in an SN2 reaction.
Protocol:
-
Reactor Charging: A reactor is charged with 2,3-difluoro-4-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Ethyl iodide (1.2 equivalents) is added to the stirred suspension.
-
Reaction: The reaction mixture is heated to 80-90 °C for 3-5 hours.
-
Monitoring: The progress of the reaction is monitored by HPLC.
-
Work-up: After completion, the reaction mixture is cooled, and the excess potassium carbonate is filtered off. The filtrate is then poured into water, and the product is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude 4-ethoxy-2,3-difluoronitrobenzene.
Step 4: Catalytic Reduction of the Nitro Group
Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation on an industrial scale.[9][10] This method is generally chemoselective for the nitro group in the presence of other functional groups like ethers and aryl fluorides.
Protocol:
-
Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with 4-ethoxy-2,3-difluoronitrobenzene (1.0 equivalent), a suitable solvent such as ethanol or methanol, and 5% Palladium on Carbon (Pd/C) catalyst (0.5-1.0 mol%).
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove any oxygen.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to 50-100 psi, and the mixture is stirred vigorously at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature between 25-40 °C.
-
Monitoring: The reaction is monitored by the uptake of hydrogen and confirmed by HPLC analysis.
-
Catalyst Removal: Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The crude 4-Ethoxy-2,3-difluoroaniline is then purified by vacuum distillation to yield the final product with high purity.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Nitration | 1,2-Difluorobenzene | 1,2-Difluoro-4-nitrobenzene | 90-95 | >98 (GC) |
| 2 | Hydroxylation (SNAr) | 1,2-Difluoro-4-nitrobenzene | 2,3-Difluoro-4-nitrophenol | 85-90 | >99 (HPLC) |
| 3 | Etherification | 2,3-Difluoro-4-nitrophenol | 4-Ethoxy-2,3-difluoronitrobenzene | 90-95 | >98 (HPLC) |
| 4 | Reduction | 4-Ethoxy-2,3-difluoronitrobenzene | 4-Ethoxy-2,3-difluoroaniline | >95 | >99.5 (GC) |
Conclusion
The presented four-step synthesis provides a practical and scalable route to 4-Ethoxy-2,3-difluoroaniline for industrial use. The methodology relies on well-established and robust chemical transformations, ensuring high yields and purity of the final product. Careful control of reaction parameters, particularly temperature during the nitration step, is critical for both safety and selectivity. This detailed protocol serves as a valuable resource for researchers and process chemists involved in the development and manufacturing of fluorinated pharmaceutical intermediates.
References
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Williamson ether synthesis. (2023, December 19). In Wikipedia. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016, February 3). Beilstein Journals. Retrieved from [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016, February 9). PubMed Central (PMC). Retrieved from [Link]
- Process for synthesizing 2,3-difluoroaniline. (n.d.). Google Patents.
-
Nucleophilic Aromatic Substitution. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). National Center for Biotechnology Information. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]
-
introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. francis-press.com [francis-press.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Topic: Regioselective Functionalization of the Aromatic Ring of 4-Ethoxy-2,3-difluoroaniline
An Application Note and Protocol Guide for Medicinal Chemists
Abstract
4-Ethoxy-2,3-difluoroaniline is a valuable building block in medicinal chemistry, offering a unique substitution pattern that is leveraged in the design of novel therapeutic agents. The strategic functionalization of its aromatic ring is critical for molecular elaboration and the synthesis of target compounds. This guide provides an in-depth analysis of the directing effects governing electrophilic aromatic substitution on this scaffold. We present validated, step-by-step protocols for key regioselective transformations, including bromination and nitration, at the electronically favored C5 position. The causality behind experimental choices is explained, empowering researchers to apply and adapt these methods for the synthesis of complex pharmaceutical intermediates.
Introduction: The Strategic Value of Fluorinated Anilines
Fluorine-containing substituents have become integral to modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Anilines, in turn, are foundational pharmacophores, particularly in kinase inhibitors.[3] The compound 4-Ethoxy-2,3-difluoroaniline merges these features, presenting a scaffold ripe for exploration in drug discovery programs.[4][5]
The primary challenge and opportunity lie in its regioselective functionalization. Achieving precise control over the position of substitution is paramount to avoid tedious isomeric separations and ensure an efficient synthetic route. This document serves as a technical guide to understanding and executing these selective transformations.
The Principles of Regioselectivity in a Polysubstituted System
The outcome of an electrophilic aromatic substitution (SEAr) reaction on 4-Ethoxy-2,3-difluoroaniline is determined by the cumulative electronic and steric effects of its four substituents.[6][7]
-
Amino Group (-NH₂): Located at C1, the amino group is a powerful activating group and a strong ortho, para-director.[8][9] It donates electron density into the ring via a strong resonance effect (+M), significantly stabilizing the cationic Wheland intermediate formed during electrophilic attack at these positions.[6][10]
-
Ethoxy Group (-OEt): At C4, the ethoxy group is also an activating, ortho, para-director due to resonance donation from its oxygen lone pairs (+M effect).[11] Its activating influence is moderate, considered less powerful than the amino group.
-
Fluoro Groups (-F): At C2 and C3, the fluorine atoms exert a dual influence. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which deactivates the ring. However, they also possess lone pairs that can be donated via resonance (+M effect), making them ortho, para-directors.[7][10][12] Among halogens, this directing effect is unique to their deactivating nature.
Predicting the Site of Reaction:
The hierarchy of activating strength is: -NH₂ > -OEt > -F . The powerful activating effects of the amino and ethoxy groups dominate the directing outcome.
-
The -NH₂ group strongly directs substitution to its ortho positions (C2 and C6) and its para position (C4).
-
The -OEt group directs to its ortho positions (C3 and C5) and its para position (C1).
Positions C1, C2, C3, and C4 are already substituted. The directing vectors of the two strongest activating groups converge on position C5, which is ortho to the ethoxy group and meta to the amino group, but more critically, it is the only unsubstituted position that is ortho or para to the powerful activating groups. The position C6 is ortho to the -NH2 group but meta to the -OEt group. However, the synergistic activation at C5 makes it the most electron-rich and nucleophilic site on the ring. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C5 position .
Caption: Directing effects on 4-Ethoxy-2,3-difluoroaniline.
Experimental Protocols for Regioselective Functionalization
The following protocols detail methods for functionalizing the C5 position. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Workflow Overview
Caption: General workflow for C5 functionalization.
Protocol 3.1: Regioselective Bromination at C5
Rationale: The introduction of a bromine atom at the C5 position creates a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl or C-N linked structures. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for activated aromatic rings, offering better control than liquid bromine.[13][14]
Materials:
-
4-Ethoxy-2,3-difluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Ethoxy-2,3-difluoroaniline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up: a. Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS. b. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. Causality Note: The bicarbonate wash removes any acidic byproducts like succinimide. d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-Bromo-4-ethoxy-2,3-difluoroaniline.
Protocol 3.2: Regioselective Nitration at C5
Rationale: The nitro group is one of the most versatile functional groups in aromatic chemistry. It can be readily reduced to an amine, providing a route to diaminoanilines for heterocycle synthesis. Standard nitrating conditions (HNO₃/H₂SO₄) are effective, but temperature control is critical to prevent oxidation of the aniline and dinitration.[15][16][17]
Materials:
-
4-Ethoxy-2,3-difluoroaniline
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Nitric acid (HNO₃), fuming (>90%)
-
Crushed ice
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, dropping funnel, low-temperature bath (e.g., ice-salt)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Ethoxy-2,3-difluoroaniline (1.0 eq). Cool the flask to 0 °C.
-
Formation of Sulfate Salt: Slowly add concentrated sulfuric acid (approx. 3-4 eq) dropwise while maintaining the internal temperature below 10 °C. The aniline will dissolve to form the anilinium sulfate salt. Causality Note: Protonating the amine group deactivates it slightly, which can help control the powerful reactivity and prevent oxidation.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.
-
Nitration: Cool the aniline sulfate solution to -5 to 0 °C. Add the pre-cooled nitrating mixture dropwise via a dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (a small aliquot quenched in ice, neutralized, and extracted).
-
Work-up: a. Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow precipitate of the product should form. Causality Note: This step quenches the reaction and dilutes the strong acid. b. Allow the ice to melt, then slowly neutralize the mixture by adding concentrated ammonium hydroxide until the pH is ~7-8. Maintain cooling with an ice bath during neutralization. c. Extract the product with dichloromethane or ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to afford pure 4-Ethoxy-2,3-difluoro-5-nitroaniline.
Summary of Reactions and Applications
The functionalized derivatives of 4-Ethoxy-2,3-difluoroaniline are versatile intermediates for further synthetic elaboration in drug discovery campaigns.
| Reaction | Electrophile Source | Key Conditions | Major Product | Potential Application |
| Bromination | N-Bromosuccinimide (NBS) | 0-5 °C, MeCN | 5-Bromo-4-ethoxy-2,3-difluoroaniline | Substrate for Pd-catalyzed cross-coupling reactions. |
| Nitration | HNO₃ / H₂SO₄ | -5 to 5 °C | 4-Ethoxy-2,3-difluoro-5-nitroaniline | Reduction to 1,4-diamine for heterocycle synthesis. |
References
- Vertex AI Search Result, based on general principles of electrophilic arom
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Boeren, S., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Synthesis of 4-Alkoxy and 4-Hydroxy-2,6-difluoroanilines. Request PDF. Retrieved from [Link]
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, February 16). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, January 7). Directing Effects. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
Chemistry LibreTexts. (2015, July 18). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Retrieved from [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
PubMed Central. (2020, October 30). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. Retrieved from [Link]
-
PubMed. (1980, June 1). The action of chloride peroxidase on 4-chloroaniline. N-oxidation and ring halogenation. Retrieved from [Link]
- Google Patents. (n.d.). US2525508A - Nitration of o-substituted aromatic amines.
-
MedCrave online. (2017, September 12). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Vinylogous functionalization of 4-alkylidene-5-aminopyrazoles with methyl trifluoropyruvates. Retrieved from [Link]
-
Research Square. (2025, September 24). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. Retrieved from [Link]
-
PubMed Central. (2022, December 1). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Retrieved from [Link]
-
PubMed Central. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]
-
Semantic Scholar. (2023, January 13). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]
-
PubMed. (2023, February 17). Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1 H)-ones. Retrieved from [Link]
-
ResearchGate. (2006, August). Vinylic Halogenation in 4-Alkylidenazetidin-2-ones. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Difluoroaniline: A Crucial Component for Pharmaceutical Innovation. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. employees.oneonta.edu [employees.oneonta.edu]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 17. US2525508A - Nitration of o-substituted aromatic amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 4-Ethoxy-2,3-difluoroaniline
Welcome to the technical support guide for the optimization of reaction conditions for the synthesis of 4-Ethoxy-2,3-difluoroaniline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal yields and purity.
Introduction: A Two-Step Synthetic Approach
The synthesis of 4-Ethoxy-2,3-difluoroaniline is robustly achieved through a two-step process. This strategy begins with the selective nucleophilic aromatic substitution (SNAr) on a trifluorinated precursor, followed by the reduction of a nitro group. Understanding the nuances of each step is critical for success.
The general synthetic pathway is as follows:
-
Step 1: Nucleophilic Aromatic Substitution (Ethoxylation) : 2,3,4-Trifluoronitrobenzene is treated with sodium ethoxide. The nitro group at the C1 position strongly activates the aromatic ring for nucleophilic attack, with the highest activation at the para-position (C4). This leads to the selective displacement of the C4 fluorine atom to yield 4-Ethoxy-2,3-difluoronitrobenzene.
-
Step 2: Nitro Group Reduction : The intermediate, 4-Ethoxy-2,3-difluoronitrobenzene, is then reduced to the target aniline. Catalytic hydrogenation is a common and effective method for this transformation.[1]
This guide will dissect potential issues in this workflow, offering logical, evidence-based solutions.
Overall Synthesis Workflow
Caption: General two-step synthesis pathway for 4-Ethoxy-2,3-difluoroaniline.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Ethoxylation (SNAr Reaction)
Question 1: My ethoxylation reaction shows low or no conversion of the 2,3,4-Trifluoronitrobenzene starting material. What are the likely causes and solutions?
Answer: Low conversion in this SNAr reaction typically points to issues with nucleophilicity, reaction conditions, or reagent quality.
-
Potential Cause 1: Insufficiently Strong Base/Nucleophile.
-
Explanation: While sodium ethoxide is the desired nucleophile, its formation from ethanol and a weaker base like potassium carbonate (K₂CO₃) can be incomplete. A stronger base is required to fully deprotonate ethanol and generate a high concentration of the ethoxide anion.
-
Recommended Solution: Use sodium hydride (NaH) or sodium metal to react with anhydrous ethanol to generate sodium ethoxide in situ. This ensures a potent nucleophilic species. Always handle NaH in an inert, dry atmosphere.
-
-
Potential Cause 2: Presence of Water.
-
Explanation: Water will compete with ethanol to react with the strong base, quenching the ethoxide nucleophile. It can also act as a competing nucleophile, leading to undesired hydroxylation byproducts.
-
Recommended Solution: Ensure all reagents and solvents (ethanol, DMF, etc.) are anhydrous. Dry solvents using standard laboratory procedures (e.g., molecular sieves) and handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause 3: Reaction Temperature is Too Low.
-
Explanation: Nucleophilic aromatic substitution reactions have an activation energy barrier that must be overcome. While the nitro group provides strong activation, insufficient thermal energy can lead to a sluggish reaction.[2]
-
Recommended Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature that promotes conversion without causing decomposition. A typical starting point is room temperature, gradually warming to 50-80 °C if needed.
-
| Parameter | Sub-Optimal Condition | Recommended Optimization | Rationale |
| Base | K₂CO₃, NaOH | Sodium Hydride (NaH) | Ensures complete formation of the potent ethoxide nucleophile. |
| Solvent | Technical grade EtOH/DMF | Anhydrous EtOH/DMF | Prevents quenching of the nucleophile and side reactions. |
| Temperature | < 20 °C | 25 °C to 80 °C (monitor) | Provides sufficient energy to overcome the activation barrier. |
Question 2: I am observing the formation of multiple products in my ethoxylation reaction, leading to a low yield of the desired 4-ethoxy isomer. How can I improve selectivity?
Answer: The formation of isomers or byproducts is typically due to side reactions or substitution at other positions.
-
Potential Cause 1: Substitution at C2 Position.
-
Explanation: While the C4 position (para to the nitro group) is the most electronically activated site for nucleophilic attack, the C2 position (ortho) is also activated. Under harsh conditions (very high temperatures or excessively strong base concentrations), selectivity can decrease.
-
Recommended Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the sodium ethoxide solution dropwise to the solution of 2,3,4-trifluoronitrobenzene to maintain a low instantaneous concentration of the nucleophile, which can favor the thermodynamically preferred product.
-
-
Potential Cause 2: Dinitro-ether Formation (Meisenheimer Complex Side Reactions).
-
Explanation: In some cases, the highly electron-deficient aromatic ring can undergo side reactions.
-
Recommended Solution: Strict control over stoichiometry is crucial. Use a slight excess (1.1-1.2 equivalents) of sodium ethoxide. A large excess can promote side reactions.
-
Troubleshooting Decision Tree: Ethoxylation Step
Sources
Technical Support Center: Purification Strategies for High-Purity 4-Ethoxy-2,3-difluoroaniline
Welcome to the technical support center for 4-Ethoxy-2,3-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who require this intermediate at high purity for their work. Here, we address common challenges and frequently asked questions encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-Ethoxy-2,3-difluoroaniline?
A1: The impurity profile of 4-Ethoxy-2,3-difluoroaniline largely depends on its synthetic route. A common synthesis involves the reduction of a corresponding nitrobenzene precursor.[1][2][3] Consequently, typical impurities may include:
-
Unreacted Starting Materials: Such as 1-ethoxy-2,3-difluoro-4-nitrobenzene.
-
Reaction Intermediates: Partially reduced species like nitroso or hydroxylamine compounds.
-
Positional Isomers: Isomers formed during the synthesis of the precursor, for instance, 2-Ethoxy-3,4-difluoroaniline.[4]
-
Oxidation Products: Anilines, particularly electron-rich ones, are susceptible to air oxidation over time, leading to the formation of colored polymeric materials.[5][6][7] This is often the source of yellow, red, or brown coloration in older samples.
-
Residual Catalysts and Reagents: Depending on the synthetic method, trace metals (e.g., Palladium from hydrogenation) or leftover reagents may be present.[1][8]
Q2: How should I properly store high-purity 4-Ethoxy-2,3-difluoroaniline to maintain its quality?
A2: To prevent degradation, particularly oxidation and moisture absorption, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a cool, dark, and dry place, such as a refrigerator or a desiccator cabinet away from light and sources of ignition.[9][10]
Q3: What are the critical safety precautions when handling this compound?
A3: Fluoroanilines are toxic and can be absorbed through the skin.[11] Always handle 4-Ethoxy-2,3-difluoroaniline inside a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][12][13] Avoid creating dust or aerosols. Ensure an eyewash station and safety shower are readily accessible.[9][10]
Q4: Which analytical technique is best for assessing the final purity?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for determining the purity of compounds like 4-Ethoxy-2,3-difluoroaniline.[14][15] It is excellent for quantifying non-volatile impurities and isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique, especially for identifying and quantifying volatile or thermally stable impurities.[14] For comprehensive characterization, using both methods is recommended.[14]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Problem 1: My purified aniline is yellow or brown. How can I decolorize it?
-
Underlying Cause: The color is almost certainly due to the presence of oxidized, polymeric aniline species.[5][6] These impurities are often highly conjugated and absorb visible light, even at low concentrations.
-
Solution Workflow:
-
Activated Charcoal Treatment: Dissolve the impure aniline in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (typically 1-2% by weight) of activated charcoal. Stir the mixture at room temperature for 15-30 minutes. Filter the solution through a pad of Celite® to remove the charcoal, which adsorbs the colored impurities.[5] Recover the product by carefully removing the solvent under reduced pressure.
-
Vacuum Distillation: If the aniline is thermally stable, vacuum distillation is highly effective at separating it from non-volatile polymeric impurities.[7][16] The lower boiling point under vacuum prevents thermal decomposition that might occur at atmospheric pressure.[7]
-
Column Chromatography: This is also an effective method, as the polar oxidation products tend to bind strongly to silica gel. See the detailed protocol in the next section.
-
Problem 2: During silica gel column chromatography, my product is streaking or "tailing" badly.
-
Underlying Cause: The basic amine group of the aniline interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[16] This strong interaction leads to poor peak shape, reduced separation efficiency, and sometimes irreversible adsorption of the product onto the column.
-
Solution Workflow:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to the eluent. Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., hexane/ethyl acetate).[17][18] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline to elute with a much-improved peak shape.
-
Use a Deactivated Stationary Phase: Consider using an amine-bonded silica column, which has a more alkaline surface and is specifically designed for the purification of basic compounds.[19]
-
Alternative Adsorbent: In some cases, using a more neutral adsorbent like alumina (Al₂O₃) can be beneficial, though its separation characteristics differ from silica.
-
Problem 3: HPLC analysis shows an impurity peak that co-elutes or is very close to my main product peak.
-
Underlying Cause: The impurity has a very similar polarity and retention behavior to your target compound under the current chromatographic conditions. This is common with positional isomers.
-
Solution Workflow:
-
Optimize HPLC Method:
-
Change Solvent Ratio: Switch from an isocratic to a shallow gradient elution.[15]
-
Change Solvent System: If using acetonitrile/water, try methanol/water, as this can alter the selectivity of the separation.
-
Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl phase instead of C18) can provide the necessary selectivity to resolve the peaks.
-
-
Employ an Orthogonal Purification Technique: Chromatography separates based on polarity. Use a technique that separates based on a different physical property.
-
Recrystallization via Salt Formation: Convert the crude aniline mixture to its hydrochloride salt. The salt will have different crystal packing and solubility properties than the free base, potentially allowing the desired isomer to be purified by recrystallization.[16] Once pure, the aniline free base can be regenerated.
-
-
Purification & Analysis Protocols
Workflow for Purification Method Selection
The choice of purification method depends on the scale of your experiment and the nature of the impurities. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Column Chromatography
This method is ideal for removing impurities with different polarities, such as unreacted starting materials or oxidation products.
-
Slurry Preparation: Choose an appropriate column size. As a rule of thumb, use a silica-to-crude-product weight ratio of 50:1. Wet-pack the column with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Sample Loading: Dissolve your crude 4-Ethoxy-2,3-difluoroaniline in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using Thin Layer Chromatography (TLC), staining with potassium permanganate or visualizing under UV light.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization via Hydrochloride Salt Formation
This technique is powerful for removing isomers or impurities that are difficult to separate by chromatography.
-
Salt Formation: Dissolve the crude aniline in a suitable solvent like diethyl ether or ethyl acetate. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in ether dropwise. The 4-Ethoxy-2,3-difluoroaniline hydrochloride salt will precipitate.[16]
-
Filtration: Collect the solid salt by vacuum filtration and wash it with a small amount of cold ether to remove any remaining soluble impurities.
-
Recrystallization: Select a suitable solvent system for recrystallization (e.g., ethanol/water or isopropanol). Dissolve the crude salt in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration.
-
Liberation of Free Base: Dissolve the purified salt in water and basify the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution until the pH is > 8.
-
Extraction: Extract the liberated pure aniline into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the high-purity aniline.
Protocol 3: Purity Analysis by HPLC
This protocol provides a standard method for assessing the final purity of your compound.[14][15][20]
| Parameter | Specification |
| Instrumentation | HPLC with UV Detector |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% A, 30% B. Linearly increase to 95% B over 15 min. Hold for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 10 mL of Acetonitrile/Water (1:1) |
Troubleshooting Workflow: Low Purity Post-Purification
If your initial purification attempt yields unsatisfactory purity, follow this systematic troubleshooting workflow.
Caption: Workflow for troubleshooting low purity results.
References
- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- Cole-Parmer.
- Benchchem.
- Echemi. 4-ETHOXY-2-FLUOROANILINE HYDROCHLORIDE SDS.
- Apollo Scientific. (2023, July 7).
- Aarti Industries. GPS Safety Summary: 2-fluoroaniline.
- Carl ROTH. (2024, March 2).
- Sigma-Aldrich. (2025, December 24).
- Sigma-Aldrich. (2025, November 6).
- Benchchem. (2025, November).
- Google Patents.
- Fisher Scientific.
- Sciencemadness Discussion Board. (2005, January 11). aniline impurities.
- ResearchGate. (2014, December 12).
- Biotage. (2023, September 26).
- Texium. (2020, June 3).
- Google Patents.
- ResearchGate. (2014, August 3).
- Benchchem. A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Benchchem. A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- Benchchem.
- ChemicalBook. 2,3-Difluoroaniline synthesis.
- Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.
- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Matrix Scientific. 153653-27-1 Cas No. | 2-Ethoxy-3,4-difluoroaniline.
Sources
- 1. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 4. 153653-27-1 Cas No. | 2-Ethoxy-3,4-difluoroaniline | Matrix Scientific [matrixscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. texiumchem.com [texiumchem.com]
- 8. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 12. lobachemie.com [lobachemie.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Identification and removal of impurities in 4-Ethoxy-2,3-difluoroaniline synthesis
Welcome to the technical support center for the synthesis of 4-Ethoxy-2,3-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, with a focus on the identification and removal of impurities. The information provided herein is based on established chemical principles and analogous procedures for related fluoroaniline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Impurity Formation
Question 1: What is a common synthetic route for 4-Ethoxy-2,3-difluoroaniline, and what are the likely impurities at each stage?
A prevalent strategy for synthesizing 4-Ethoxy-2,3-difluoroaniline involves a multi-step process that typically starts from a readily available chlorinated nitroaromatic compound. A plausible synthetic pathway is outlined below, along with the potential impurities that can arise at each step.
Conceptual Synthetic Pathway
Caption: A conceptual multi-step synthesis of 4-Ethoxy-2,3-difluoroaniline.
Step 1 & 2: Nitration and Fluorination
The synthesis can commence with the nitration of 1,2,3-trichlorobenzene, followed by sequential nucleophilic aromatic substitution (SNAr) reactions to replace chlorine atoms with fluorine. A common fluorinating agent is potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1]
-
Potential Impurities:
-
Unreacted Starting Material: Residual 1,2,3-trichlorobenzene.
-
Incomplete Fluorination: Intermediates such as 1,2-dichloro-3-fluoronitrobenzene and other positional isomers. The formation of various isomers can occur due to the complex directing effects of the substituents on the aromatic ring.
-
Over-fluorination Products: While less common in the presence of other halogens, trace amounts of trifluoronitrobenzene isomers might be formed under harsh reaction conditions.
-
Side Products from Nitration: The nitration of chlorinated benzenes can lead to the formation of multiple isomers.[2] Careful control of reaction conditions is crucial to maximize the yield of the desired isomer.
-
Question 2: What are the key challenges during the ethoxylation step?
The introduction of the ethoxy group is typically achieved by reacting the fluorinated nitroaromatic intermediate with sodium ethoxide in a suitable solvent.
-
Potential Impurities:
-
Incomplete Ethoxylation: Residual 1-chloro-2,3-difluoro-4-nitrobenzene.
-
Hydrolysis Products: If water is present in the reaction mixture, the corresponding phenol (4-hydroxy-2,3-difluoronitrobenzene) can be formed as a significant impurity. It is imperative to use anhydrous conditions.
-
Side Reactions: At elevated temperatures, ether cleavage or other decomposition pathways may occur.
-
Question 3: What types of impurities are commonly formed during the reduction of the nitro group?
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used method.[3][4] Chemical reducing agents such as iron powder in an acidic medium can also be employed.[5]
-
Potential Impurities:
-
Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates. Incomplete reactions can leave traces of nitroso (-NO) and hydroxylamino (-NHOH) species.
-
Condensation Products: Azoxy (-N=N(O)-) and azo (-N=N-) compounds can form through the condensation of intermediates like nitroso and hydroxylamino derivatives, especially under neutral or alkaline conditions.[6][7]
-
Dehalogenation: Over-hydrogenation or the use of aggressive reducing conditions can lead to the cleavage of the C-F bonds, resulting in the formation of mono-fluorinated or non-fluorinated ethoxyanilines.
-
Polymeric Byproducts: Under certain conditions, aniline products can polymerize, leading to the formation of tarry, high-molecular-weight impurities.[4]
-
| Reaction Step | Potential Impurities | Reason for Formation |
| Nitration & Fluorination | Isomeric dichlorofluoronitrobenzenes, partially fluorinated intermediates | Incomplete reaction, non-specific substitution |
| Ethoxylation | Unreacted chloro-intermediate, corresponding phenol | Incomplete reaction, presence of moisture |
| Reduction | Nitroso, hydroxylamino, azoxy, and azo compounds, dehalogenated products | Incomplete reduction, side reactions of intermediates, harsh conditions |
Impurity Identification
Question 4: Which analytical techniques are best suited for identifying impurities in a sample of 4-Ethoxy-2,3-difluoroaniline?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the final product and detecting non-volatile impurities.[8][9][10] A reversed-phase C18 column with a gradient elution of water (often with a modifier like formic acid) and acetonitrile is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities and providing structural information, which is crucial for pinpointing the identity of unknown peaks.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation of the final product and can help identify major impurities if they are present in sufficient concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups and can be a quick check for the disappearance of the nitro group (strong absorbances around 1550-1490 cm-1 and 1355-1315 cm-1) and the appearance of the amine group (two N-H stretching bands in the region of 3500-3300 cm-1).
Troubleshooting Guides & Protocols
Protocol 1: Purity Analysis by HPLC
This protocol provides a general framework for the analysis of 4-Ethoxy-2,3-difluoroaniline. Method optimization may be required.
Objective: To determine the purity of 4-Ethoxy-2,3-difluoroaniline and quantify impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Sample of 4-Ethoxy-2,3-difluoroaniline
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify impurity peaks by comparing their retention times to known standards, if available.
-
Impurity Removal
Question 5: My crude product is a dark oil. How can I purify it?
Dark coloration often indicates the presence of polymeric or oxidized impurities. A multi-step purification approach is often necessary.
Step 1: Acid-Base Extraction
Aniline derivatives are basic and can be separated from neutral and acidic impurities through acid-base extraction.
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic 4-Ethoxy-2,3-difluoroaniline will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide until the pH is >10. This will deprotonate the aniline salt, causing the free amine to precipitate or form an oil.
-
Extract the purified amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Question 6: After extraction, I still have impurities with similar polarity to my product. What should I do?
For impurities that are difficult to separate by extraction, column chromatography and recrystallization are effective techniques.
Protocol 2: Purification by Column Chromatography
Objective: To separate 4-Ethoxy-2,3-difluoroaniline from impurities with similar polarity.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Crude 4-Ethoxy-2,3-difluoroaniline
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization via Salt Formation
For high-purity requirements, recrystallization is an excellent final purification step. Since many anilines are oils at room temperature, converting them to a solid salt can facilitate crystallization.[11][12]
Objective: To obtain high-purity, crystalline 4-Ethoxy-2,3-difluoroaniline hydrochloride.
Materials:
-
Purified 4-Ethoxy-2,3-difluoroaniline
-
Ethanol
-
Concentrated Hydrochloric Acid or HCl gas
-
Ice bath
Procedure:
-
Salt Formation:
-
Dissolve the aniline in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.
-
-
Recrystallization:
-
Filter the crude hydrochloride salt and wash it with a small amount of cold ethanol.
-
Dissolve the crude salt in a minimal amount of hot ethanol (or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Filter the pure crystals and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water, basified, and extracted as described in the acid-base extraction protocol.
-
Troubleshooting Workflow
Sources
- 1. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 2. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 3. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Low Yields in the Etherification of 2,3-difluoro-4-nitrophenol
Welcome to the technical support center for the etherification of 2,3-difluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet critical, chemical transformation. The unique electronic properties of this substrate present a nuanced set of challenges that can lead to low yields and unexpected side products. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
The Challenge: A Tale of Two Reactivities
The etherification of 2,3-difluoro-4-nitrophenol is not a straightforward Williamson ether synthesis. The presence of a strongly electron-withdrawing nitro group and two fluorine atoms on the aromatic ring creates a complex reactive landscape. While the phenolic proton is acidic and readily removed to form the nucleophilic phenoxide, the aromatic ring itself is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This duality is the primary source of low yields in the desired O-alkylation product.
Our guidance is structured to help you understand and control the delicate balance between these two competing reaction pathways.
Troubleshooting Guide: A-Q&A Approach to Common Issues
This section addresses specific problems you may be encountering in your experiments.
Question 1: My reaction is consuming the starting material, but I'm seeing very little of my desired ether product. What is likely happening?
Answer: This is a classic symptom of a competing reaction pathway outperforming your desired O-alkylation. In the case of 2,3-difluoro-4-nitrophenol, the most likely culprit is Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nitro group makes the aromatic ring electrophilic, particularly at the positions ortho and para to it. Your alkoxide or even the phenoxide of your starting material can act as a nucleophile and displace one of the fluorine atoms, leading to the formation of a diaryl ether or other substitution products instead of the desired alkyl aryl ether.
To diagnose this, carefully analyze your crude reaction mixture by LC-MS or GC-MS to identify the masses of the major byproducts. If you observe masses corresponding to the displacement of a fluorine atom by your alkoxide or another molecule of the starting phenol, SNAr is the dominant pathway.
Question 2: I'm observing a significant amount of unreacted starting material, even after extended reaction times and elevated temperatures. Why is my reaction stalling?
Answer: This issue typically points to one of two problems: incomplete deprotonation of the phenol or a deactivated alkylating agent.
-
Incomplete Deprotonation: While 2,3-difluoro-4-nitrophenol is relatively acidic, a weak base may not be sufficient to generate the phenoxide in a high enough concentration to drive the reaction forward.[1] Consider switching to a stronger, non-nucleophilic base.
-
Alkylating Agent Reactivity: The Williamson ether synthesis is an SN2 reaction.[2][3][4] If you are using a secondary or tertiary alkyl halide, elimination (E2) will be a major competing reaction, consuming your alkylating agent and stalling the desired etherification.[2] Ensure you are using a primary alkyl halide or a suitable equivalent like a tosylate or mesylate.[3][5]
Question 3: My product is contaminated with a byproduct that is difficult to separate. What is this likely to be and how can I avoid it?
Answer: Besides SNAr products, C-alkylation is another common side reaction in the alkylation of phenols.[2] In this scenario, the alkylating agent reacts with the electron-rich aromatic ring of the phenoxide instead of the oxygen atom. This can be favored under certain conditions and with specific solvents. To minimize C-alkylation, consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2]
-
Counter-ion: The choice of base can influence the O/C alkylation ratio. Experimenting with different counter-ions (e.g., K⁺ vs. Na⁺ vs. Cs⁺) may shift the selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the low yields in the etherification of 2,3-difluoro-4-nitrophenol?
A1: The primary reason is the high reactivity of the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group activates the ring, making it susceptible to attack by nucleophiles. This creates a competition between the desired O-alkylation (Williamson ether synthesis) and the undesired SNAr at the carbon-fluorine bonds.
Q2: Which base is most suitable for this reaction?
A2: A moderately strong, non-nucleophilic base is often the best choice. Potassium carbonate (K₂CO₃) is a good starting point.[2][6] For more challenging alkylations, a stronger base like sodium hydride (NaH) can be used, but with caution, as it can promote side reactions if not used under strictly anhydrous conditions.[1]
Q3: What are the ideal solvents for this etherification?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[2] These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available for reaction.
Q4: Can I use a secondary or tertiary alkyl halide as my alkylating agent?
A4: It is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[3][4] Secondary and, especially, tertiary alkyl halides will predominantly undergo elimination (E2) in the presence of the phenoxide base, leading to the formation of alkenes and low yields of the desired ether.[2]
Q5: How can I favor O-alkylation over Nucleophilic Aromatic Substitution (SNAr)?
A5: This is the critical challenge. To favor O-alkylation:
-
Use a less polar, aprotic solvent: While polar aprotic solvents are generally good for SN2 reactions, a very high polarity might also favor the formation of the charged Meisenheimer complex intermediate in an SNAr pathway. Experimenting with solvents like acetone or THF could be beneficial.
-
Control the temperature: Lower reaction temperatures will generally favor the kinetically controlled O-alkylation over the potentially higher activation energy SNAr pathway.
-
Choice of Base and Counter-ion: The nature of the phenoxide salt can influence the reaction pathway. A "softer" cation like cesium might favor O-alkylation.
Experimental Protocols
Generalized Protocol for the Etherification of 2,3-difluoro-4-nitrophenol
This protocol is a starting point and should be optimized for your specific alkylating agent and scale.
1. Reagent Preparation and Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-nitrophenol (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq.).
-
Add a suitable polar aprotic solvent (e.g., DMF, acetone) to create a stirrable suspension.
-
Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).
2. Reaction Execution:
-
Begin vigorous stirring of the suspension.
-
Slowly add the primary alkyl halide (1.1 - 1.2 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the reaction solvent and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong, non-nucleophilic bases that effectively deprotonate the phenol without promoting excessive side reactions. |
| Solvent | DMF, Acetone, Acetonitrile | Polar aprotic solvents that facilitate the SN2 reaction by solvating the cation of the phenoxide salt. |
| Alkylating Agent | Primary Alkyl Halide (I > Br > Cl) or Tosylate/Mesylate | The reaction proceeds via an SN2 mechanism, which requires an unhindered electrophile.[3][4][5] |
| Temperature | 50-80 °C | A moderate temperature is usually sufficient to drive the reaction without promoting decomposition or excessive side reactions. |
| Stoichiometry | Slight excess of alkylating agent (1.1-1.2 eq.) | Ensures complete consumption of the starting phenol. |
Visualizing the Reaction Pathways and Troubleshooting
Diagram 1: Competing Reaction Pathways
Caption: Competing Williamson ether synthesis and SNAr pathways.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low etherification yields.
References
-
[Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][4]naphthyrin-5(6H)-one - PMC - NIH]([Link])
Sources
- 1. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Diazotization of 4-Ethoxy-2,3-difluoroaniline
Welcome to the technical support center for the diazotization of 4-Ethoxy-2,3-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Diazotization is a powerful tool in aromatic synthesis, but the unique electronic properties of 4-Ethoxy-2,3-difluoroaniline present specific challenges. This document provides in-depth troubleshooting advice and answers to frequently encountered issues to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the diazotization of 4-Ethoxy-2,3-difluoroaniline?
A1: The diazotization process converts the primary aromatic amine group (-NH₂) on 4-Ethoxy-2,3-difluoroaniline into a diazonium salt (-N₂⁺X⁻). This is achieved by reacting the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The resulting diazonium salt is a highly versatile intermediate, as the diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.[3]
Q2: Why is a low temperature (0–5 °C) absolutely critical for this reaction?
A2: The arenediazonium salt formed from 4-Ethoxy-2,3-difluoroaniline is thermally unstable.[4] At temperatures above 5 °C, it rapidly decomposes, leading to the evolution of nitrogen gas and the formation of a highly reactive aryl cation.[5] This cation will then react with water in the aqueous medium to form the corresponding phenol (4-Ethoxy-2,3-difluorophenol), significantly reducing the yield of the desired product.[6][7] Maintaining a strict 0–5 °C temperature range using an ice-salt bath is the most critical parameter for success.
Q3: How do the substituents (Ethoxy, Difluoro) on the aniline ring affect the reaction?
A3: The electronic nature of the substituents has a significant impact. The two fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the amino nitrogen.[8] This can make the initial nitrosation step slower compared to unsubstituted aniline. Conversely, the ethoxy group is electron-donating. The interplay of these effects influences the stability of the final diazonium salt. While electron-withdrawing groups can sometimes stabilize the salt, the overall structure remains highly reactive.[4][8]
Q4: How can I confirm that the diazonium salt has formed successfully?
A4: There are two common methods:
-
Test for Excess Nitrous Acid: The reaction is complete when a slight excess of nitrous acid is present. This can be checked by placing a drop of the reaction mixture onto starch-iodide paper. An instantaneous blue-black color indicates the presence of excess nitrous acid and suggests the primary amine has been consumed.[1][7]
-
Qualitative Coupling Test: Take a small aliquot of the clear reaction mixture and add it to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) is a positive indicator of diazonium salt formation.[9]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental problems, their underlying causes, and validated solutions.
Issue 1: The reaction mixture turns dark brown, black, or an intense orange/red color.
Q: I followed the procedure, but my initially pale solution turned into a dark, murky color. What is the likely cause?
A: This is a classic symptom of an unwanted azo coupling side reaction.
-
Root Cause: The reaction medium is not sufficiently acidic. The diazotization reaction requires a strong acidic environment (typically >2.5 equivalents of acid). One equivalent reacts with the aniline to form the soluble anilinium salt, and another is required to generate nitrous acid from NaNO₂. A further excess is needed to maintain high acidity. If the pH is too high, the newly formed, electrophilic diazonium salt will attack the unreacted, nucleophilic 4-Ethoxy-2,3-difluoroaniline that is still present, forming a colored diazoamino or azo compound.[8][10]
-
Troubleshooting & Prevention:
-
Ensure Sufficient Acid: Use a sufficient excess of strong mineral acid (e.g., 3 equivalents of HCl). This ensures the starting amine is fully protonated to its anilinium salt form, rendering it non-nucleophilic and preventing it from reacting with the diazonium product.
-
Order of Addition: Always dissolve the aniline completely in the acid first before cooling and adding the sodium nitrite solution.[11]
-
Maintain Low Temperature: While azo coupling is primarily a pH issue, localized heating from a too-rapid addition of nitrite can also promote side reactions.
-
Diagram: Main Reaction vs. Azo Coupling Side Reaction
Caption: Main reaction vs. azo coupling side reaction pathway.
Issue 2: Low yield of the desired product in the subsequent reaction.
Q: The diazotization seemed to proceed, but the yield of my final product after the substitution step (e.g., Sandmeyer reaction) is very low. Why?
A: Low yields are most often traced back to the decomposition of the diazonium salt.
-
Root Cause 1: Thermal Decomposition. As detailed in FAQ Q2, if the temperature rises above 5 °C, the diazonium salt decomposes to a phenol via an aryl cation intermediate.[7] This is the most common failure mode. The rate of decomposition increases significantly with even minor increases in temperature.[12]
-
Root Cause 2: Incomplete Diazotization. If not enough sodium nitrite is used or the reaction time is too short, some of the starting aniline will remain unreacted, lowering the theoretical maximum yield.
-
Troubleshooting & Prevention:
-
Aggressive Temperature Control: Use an ice-salt bath to maintain an internal reaction temperature between 0 and 5 °C. Monitor the temperature with a low-temperature thermometer and add the sodium nitrite solution slowly and dropwise to control the exothermic nature of the reaction.
-
Use Diazonium Salt Immediately: Diazonium salts are generally not isolated and should be used in the subsequent reaction step as soon as their formation is complete.[13] The longer the solution sits, even at 0-5 °C, the more decomposition will occur.
-
Ensure Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) and confirm its presence with starch-iodide paper at the end of the reaction.[7]
-
Reagent Quality: Use a freshly prepared solution of sodium nitrite. Old solutions can undergo decomposition. Ensure the purity of the starting aniline.[14]
-
Diagram: Thermal Decomposition Pathway
Caption: Thermal decomposition of the diazonium salt to a phenol.
Issue 3: An unexpected solid precipitates during the reaction.
Q: A solid crashed out of my acidic aniline solution before or during the nitrite addition. What is it?
A: This is likely the salt of your starting material or, less commonly, the diazonium salt itself.
-
Root Cause 1 (Most Common): Poor Solubility of the Anilinium Salt. 4-Ethoxy-2,3-difluoroaniline is dissolved in acid to form its anilinium salt (e.g., the hydrochloride or sulfate). These salts can have limited solubility, especially in concentrated acid at low temperatures. If the salt precipitates, it will react very slowly or not at all, leading to an incomplete reaction.
-
Root Cause 2: Precipitation of the Diazonium Salt. While many diazonium chlorides and sulfates are soluble, certain counter-ions can lead to precipitation. For example, if fluoroboric acid (HBF₄) is used for a subsequent Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is often insoluble and precipitates.[6]
-
Troubleshooting & Prevention:
-
For Anilinium Salt Precipitation: Ensure complete dissolution of the aniline in the acid at room temperature before cooling the mixture in the ice bath. If it precipitates upon cooling, you may need to add a co-solvent (if compatible with the reaction) or use a slightly less concentrated acid solution, ensuring the overall acidity remains high.
-
For Diazonium Salt Precipitation: If this is expected (like with HBF₄), it is part of the procedure. The solid is typically filtered and used in the next step. If it is unexpected, consider the choice of acid and its potential to form an insoluble salt with the diazonium cation.
-
Summary & Key Parameter Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt.[7][11] |
| Acid | Strong Mineral (HCl, H₂SO₄) | Ensures formation of the nitrosonium ion and protonation of the aniline.[2][13] |
| Acid Equivalents | 2.5–3.5 eq. | Prevents side reactions like azo coupling by keeping the amine protonated. |
| NaNO₂ Equivalents | 1.05–1.1 eq. | Ensures complete conversion of the primary amine. |
| Nitrite Addition | Slow, Dropwise | Controls the exothermic reaction to maintain low temperature. |
| Reaction Time | 15–30 min post-addition | Allows the reaction to go to completion. |
| Monitoring | Starch-Iodide Paper | Confirms a slight excess of nitrous acid, indicating reaction completion.[7] |
Table 2: Troubleshooting Summary
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Dark Brown/Black Color | Insufficient acid leading to azo coupling. | Increase acid concentration to >2.5 equivalents. Ensure aniline is fully dissolved in acid before nitrite addition. |
| Low Final Product Yield | 1. Thermal decomposition of diazonium salt.2. Incomplete diazotization. | 1. Maintain temperature strictly at 0–5 °C with an ice-salt bath. Use the diazonium solution immediately.[13]2. Use a slight excess of NaNO₂ and verify with starch-iodide paper. |
| Precipitate Forms | 1. Poor solubility of the anilinium salt.2. Insolubility of the diazonium salt. | 1. Ensure complete dissolution before cooling. Consider adjusting acid concentration.2. If expected (e.g., with HBF₄), proceed. If not, re-evaluate the choice of acid. |
| Gas Evolution During Reaction | Normal formation of N₂ from decomposition. | If vigorous, the temperature is too high. Check cooling bath immediately. Always perform in a well-ventilated fume hood.[11] |
Experimental Protocol: Standard Diazotization
This protocol provides a robust starting point for the diazotization of 4-Ethoxy-2,3-difluoroaniline.
-
Preparation of Amine Solution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 4-Ethoxy-2,3-difluoroaniline in 3.0 equivalents of concentrated hydrochloric acid diluted with sufficient water. Stir until a clear, homogeneous solution is obtained.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of 1.05 equivalents of sodium nitrite in cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution. Monitor the internal temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic reaction.
-
Monitoring & Completion: After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0–5 °C. Check for the presence of excess nitrous acid using starch-iodide paper.[7] A positive test (instant blue-black color) indicates the reaction is complete. If the test is negative, add a small amount of NaNO₂ solution until a positive test is observed.
-
Immediate Use: The resulting clear diazonium salt solution is now ready and should be used immediately in the subsequent synthetic step. Do not store.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common diazotization issues.
References
- NPTEL. (n.d.).
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem.
-
DeTar, D. F., & Ballentine, A. R. (1956). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society. [Link]
-
DeTar, D. F., & Kosuge, T. (1958). The Mechanisms of Diazonium Salt Reactions. II. A Redetermination of the Rates of the Thermal Decomposition of Six Diazonium Salts in Aqueous Solution. Journal of the American Chemical Society. [Link]
- Pharmaacademias. (2023).
-
Wikipedia. (n.d.). Diazonium compound. Wikipedia. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Unknown. (2020). DIAZONIUM SALTS.
-
CK-12 Foundation. (2026). Diazonium Salts. CK-12 Foundation. [Link]
-
Scribd. (n.d.). Assays by Diazotization. Scribd. [Link]
-
Quora. (2017). How is diazonium salt prepared from Aniline?. Quora. [Link]
-
YouTube. (2019). converting anilines to diazoniums ions. YouTube. [Link]
-
Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. JCE Software. [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]
-
Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. [Link]
-
ResearchGate. (2015). The diazotization process. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. Quora. [Link]
-
K.K. Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION. [Link]
-
PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. PMC. [Link]
-
Reddit. (2026). Diazotization (synthesis problem). r/chemhelp. [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy. [Link]
-
ResearchGate. (2014). Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]
-
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Request PDF. [Link]
-
SID. (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. SID. [Link]
-
Taylor & Francis. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
ResearchGate. (n.d.). Stable Aliphatic Diazonium Ions. ResearchGate. [Link]
-
ResearchGate. (2025). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. ResearchGate. [Link]
-
ResearchGate. (2025). Exploring Flow Procedures for Diazonium Formation. ResearchGate. [Link]
Sources
- 1. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. quora.com [quora.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. scribd.com [scribd.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Managing the stability of 4-Ethoxy-2,3-difluoroaniline under acidic or basic conditions
Welcome to the technical support center for 4-Ethoxy-2,3-difluoroaniline (CAS No. 189751-13-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for managing the stability of this versatile synthetic intermediate. Given its unique substitution pattern—an activating ethoxy group, a nucleophilic amine, and two deactivating fluorine atoms—its behavior in acidic and basic media can be complex. This document offers troubleshooting advice and detailed protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the handling and stability of 4-Ethoxy-2,3-difluoroaniline.
Q1: What are the primary stability concerns for 4-Ethoxy-2,3-difluoroaniline?
A1: The primary stability concerns are twofold:
-
Oxidation: Like many aniline derivatives, this compound is susceptible to air and light-induced oxidation.[1][2] This process can lead to the formation of colored, often polymeric, impurities, which can compromise the purity of the material and interfere with subsequent reactions.
-
Degradation under pH Stress: The molecule's functional groups can exhibit undesirable reactivity under strongly acidic or basic conditions. Strong acids can lead to protonation of the amine, altering its reactivity, while strong bases can promote nucleophilic aromatic substitution (SNAr) or accelerate oxidation.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain long-term purity and stability, 4-Ethoxy-2,3-difluoroaniline should be stored in a cool, dry, and dark environment.[5] The container must be kept tightly sealed to prevent exposure to air and moisture.[1] For optimal shelf-life, blanketing the container with an inert gas like argon or nitrogen is strongly recommended to mitigate oxidative degradation.
Q3: My sample of 4-Ethoxy-2,3-difluoroaniline, which was initially a colorless to pale liquid/solid, has turned brown. What happened, and is it still usable?
A3: A color change to brown is a clear indicator of oxidative degradation.[1] This occurs when the aniline moiety is exposed to air (oxygen) or light over time. While the material may still contain a significant amount of the desired compound, it is contaminated with impurities. Before use, the purity must be reassessed using an appropriate analytical method, such as HPLC, GC-MS, or NMR. If the purity is no longer acceptable, purification via column chromatography or distillation may be necessary.
Q4: What chemical classes are incompatible with 4-Ethoxy-2,3-difluoroaniline?
A4: This compound should not be mixed or stored with strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides, as these can trigger vigorous or uncontrolled reactions.[4][6] The amine group is basic and will react exothermically with acids.[7]
Section 2: Troubleshooting Guide: Stability Under Experimental Conditions
This guide provides a structured approach to diagnosing and solving common problems encountered during reactions involving 4-Ethoxy-2,3-difluoroaniline.
Issue 1: Reaction Failure or Low Yield in Acidic Media
-
Observed Problem: A reaction, such as an acylation, diazotization, or electrophilic substitution, is giving low yields, is incomplete, or fails entirely when 4-Ethoxy-2,3-difluoroaniline is used as a starting material in an acidic environment.
-
Potential Cause 1: Amine Protonation & Ring Deactivation
-
Causality: The amino group (-NH₂) is the most basic site in the molecule. In the presence of acid, it is readily protonated to form the corresponding anilinium salt (-NH₃⁺). This protonation has two critical consequences:
-
It completely neutralizes the nucleophilicity of the amine, preventing it from participating in reactions like acylation.
-
The -NH₃⁺ group is a powerful electron-withdrawing and meta-directing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.
-
-
-
Potential Cause 2: Acid-Catalyzed Degradation
-
Causality: While the ethoxy group (an ether) is generally stable, under harsh acidic conditions (e.g., concentrated H₂SO₄, HBr, or high temperatures), it can undergo cleavage. This would result in the formation of 2,3-difluoro-4-hydroxyaniline as a significant byproduct.
-
-
Solutions & Self-Validation
-
Protect the Amine: Before subjecting the molecule to acidic conditions, consider protecting the amine group, for example, as an amide (e.g., using acetic anhydride). The amide is less basic and can be hydrolyzed later.
-
Control pH Carefully: Use the minimum stoichiometric amount of acid required. If possible, use milder organic acids instead of strong mineral acids. Buffer the reaction medium if the chemistry allows.
-
Modify Reaction Conditions: Perform the reaction at the lowest possible temperature to minimize potential ether cleavage.
-
Validation Check: Monitor the reaction by TLC or LC-MS. The formation of a highly polar, water-soluble species (the anilinium salt) or the appearance of a new spot corresponding to the hydrolyzed phenol byproduct can validate the diagnosis.
-
Issue 2: Formation of Unidentified Byproducts in Basic Media
-
Observed Problem: During a reaction involving a strong base (e.g., NaOH, KOH, LDA, NaH), you observe the formation of unexpected impurities, often leading to a complex product mixture and difficult purification.
-
Potential Cause 1: Nucleophilic Aromatic Substitution (SNAr)
-
Causality: The aromatic ring is substituted with two fluorine atoms, which are highly electronegative and can function as leaving groups in SNAr reactions.[3] This mechanism is favored on electron-poor aromatic rings. While the -NH₂ and -OEt groups are electron-donating, the cumulative electron-withdrawing effect of the two adjacent fluorine atoms makes the ring susceptible to attack by potent nucleophiles like hydroxide (OH⁻) or alkoxides. The nucleophile can displace one of the fluoride ions, leading to a hydroxylated or alkoxylated byproduct.[8][9]
-
-
Potential Cause 2: Base-Catalyzed Oxidation
-
Causality: The presence of a base can accelerate the rate of air oxidation of the aniline moiety. This is particularly problematic if the reaction is run open to the atmosphere or with solvents that have not been de-gassed, resulting in the formation of intensely colored impurities.
-
-
Solutions & Self-Validation
-
Employ a Weaker, Non-Nucleophilic Base: If the reaction only requires a proton scavenger, consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a sterically hindered organic base such as diisopropylethylamine (DIPEA).
-
Maintain an Inert Atmosphere: To prevent oxidation, rigorously de-gas all solvents and run the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Minimize Temperature and Base Stoichiometry: Use the lowest effective temperature for the reaction and avoid a large excess of the base to reduce the rate of potential SNAr side reactions.
-
Validation Check: Run a control experiment by stirring the starting material in the basic solution under the reaction conditions (but without other reagents). Analyze the mixture by LC-MS to see if the suspected SNAr or oxidation byproducts form. A mass corresponding to (M-F+OH) would be strong evidence for SNAr.
-
Section 3: Mechanistic Insights & Visualized Degradation Pathways
Understanding the potential degradation mechanisms is key to preventing them. The following diagrams illustrate the primary pathways of instability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Regioselectivity in Reactions of 4-Ethoxy-2,3-difluoroaniline
Welcome to the dedicated technical support resource for scientists and researchers working with 4-Ethoxy-2,3-difluoroaniline. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and detailed protocols to address the significant challenge of achieving high regioselectivity in electrophilic aromatic substitution (EAS) reactions with this highly substituted aniline derivative.
Introduction: The Challenge of Regioselectivity
4-Ethoxy-2,3-difluoroaniline is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often hampered by difficulties in controlling the position of subsequent functionalization. The molecule possesses four distinct substituents on the aromatic ring, each exerting its own electronic and steric influence. The interplay between a powerful activating amino group, a strong activating ethoxy group, and two deactivating fluoro groups creates a complex reactivity landscape, frequently leading to mixtures of isomers that are difficult to separate and analyze. This guide is designed to help you navigate this complexity and optimize your reactions for the desired regiochemical outcome.
Section 1: Understanding the Fundamentals of Regioselectivity
The outcome of an electrophilic aromatic substitution reaction is determined by the substituent groups already present on the benzene ring.[1] These groups can either activate the ring, making it more reactive, or deactivate it.[2] They also direct incoming electrophiles to specific positions (ortho, para, or meta).
In 4-Ethoxy-2,3-difluoroaniline, we have a competitive scenario:
-
Amino Group (-NH₂ at C1): A very strong activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect).[3] It is a powerful ortho, para-director. Since the para position (C4) is blocked, it strongly directs incoming electrophiles to the C6 position.
-
Ethoxy Group (-OEt at C4): Also a strong activating group with a significant +M effect, making it an ortho, para-director.[4] With the para position (C1) blocked, it directs electrophiles to the C5 position.
-
Fluoro Groups (-F at C2 and C3): Halogens are a unique class. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directors because of a competing, weaker electron-donating resonance effect (+M).[5][6]
-
The C2-fluoro atom directs to C1 (blocked), C3 (blocked), and C5.
-
The C3-fluoro atom directs to C2 (blocked), C4 (blocked), and C6.
-
The primary conflict arises from the two most powerful groups: the -NH₂ group directing to C6 and the -OEt group directing to C5. This competition is the fundamental reason for poor regioselectivity.
Section 2: Troubleshooting Guide: Common Scenarios & Solutions
This section addresses the most common problem encountered when performing electrophilic aromatic substitution on 4-Ethoxy-2,3-difluoroaniline.
Problem: My reaction (e.g., bromination, nitration) yields an inseparable mixture of C5 and C6 substituted isomers.
This is the expected outcome under standard reaction conditions due to the competing directing effects outlined in Section 1. Achieving high selectivity requires a strategic approach to tip the balance in favor of one isomer.
Troubleshooting Workflow:
Solution 1: Employ a Protecting Group Strategy (Recommended)
The most robust method to control selectivity is to temporarily modify the powerful amino group. By converting the -NH₂ group to an amide (e.g., an acetamide, -NHCOCH₃), you can strategically alter its electronic and steric properties.[3]
-
Causality: The acetamide group is still an activating, ortho, para-director, but it is significantly less activating than a free amino group because the nitrogen's lone pair is delocalized onto the adjacent carbonyl oxygen.[3] This dampens its directing ability. Furthermore, the acetamide group is much bulkier, sterically hindering the adjacent C6 position. This combined electronic and steric effect makes the C5 position, directed by the still-powerful ethoxy group, the overwhelmingly favored site for electrophilic attack.
Solution 2: Modify Reaction Conditions
If a protecting group strategy is undesirable, systematically modifying reaction parameters can improve the isomer ratio.
-
Temperature: Lowering the reaction temperature often enhances selectivity. Reactions under kinetic control are more sensitive to small differences in activation energy between the two competing pathways (attack at C5 vs. C6). A lower temperature will more strongly favor the pathway with the lower activation energy barrier.
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates (sigma complexes). A screen of aprotic solvents with varying polarities (e.g., dichloromethane, THF, acetonitrile, 1,4-dioxane) is recommended.
-
Electrophile/Catalyst:
-
Steric Bulk: Using a sterically demanding electrophile or catalyst system can favor substitution at the less hindered C5 position. The C6 position is flanked by the bulky amino group and the C2-fluoro atom.
-
Lewis Acid: For reactions like Friedel-Crafts or some halogenations, the choice and strength of the Lewis acid can modulate the electrophile's reactivity.[7] Weaker Lewis acids may lead to higher selectivity. However, be aware that strong Lewis acids can complex with the basic aniline nitrogen, deactivating the entire ring.[8]
-
Section 3: Detailed Experimental Protocols
Protocol A: Regiocontrol via Amine Protection-Substitution-Deprotection
This protocol describes the acetylation of 4-Ethoxy-2,3-difluoroaniline to favor substitution at the C5 position.
Part 1: Acetylation (Protection)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Ethoxy-2,3-difluoroaniline in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 1.5 equivalents of a base (e.g., pyridine or triethylamine) followed by the slow, dropwise addition of 1.2 equivalents of acetic anhydride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-(4-ethoxy-2,3-difluorophenyl)acetamide. Purify by recrystallization or column chromatography if necessary.
Part 2: Electrophilic Aromatic Substitution (e.g., Bromination)
-
Setup: Dissolve the protected acetamide from Part 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Reagent Addition: Add 1.05 equivalents of the electrophile (e.g., N-Bromosuccinimide, NBS) in portions at room temperature.
-
Reaction: Stir until the starting material is consumed (monitor by TLC/LC-MS). The reaction should now overwhelmingly favor the formation of the C5-brominated product.
-
Workup: Quench the reaction, perform an aqueous workup, and isolate the crude product as described previously.
Part 3: Deprotection
-
Setup: Dissolve the C5-substituted acetamide in a mixture of methanol and water.
-
Reaction: Add an excess of a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to reflux for several hours until the amide hydrolysis is complete (monitor by TLC/LC-MS).
-
Workup: Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base to pH > 8. If basic hydrolysis was used, neutralize with an acid. Extract the final product, 5-Bromo-4-ethoxy-2,3-difluoroaniline, with an organic solvent. Dry and concentrate to yield the purified target molecule.
Protocol B: Screening Reaction Conditions for Unprotected Aniline
-
Setup: Arrange a parallel array of small reaction vials, each with a stir bar.
-
Dispensing: To each vial, add a precise amount of 4-Ethoxy-2,3-difluoroaniline.
-
Variable Addition:
-
Set 1 (Solvent Screen): Add a different solvent (e.g., DCM, THF, MeCN, Dioxane) to each vial.
-
Set 2 (Temperature Screen): Prepare multiple setups in the best solvent from Set 1 and run them at different temperatures (e.g., -20 °C, 0 °C, 25 °C).
-
-
Reaction Initiation: Add the electrophile (e.g., 1.05 eq. of NBS) to each vial simultaneously.
-
Monitoring & Analysis: After a set time (e.g., 1 hour), quench a small aliquot from each reaction. Analyze the C5:C6 isomer ratio using HPLC, GC-MS, or ¹H NMR spectroscopy. This allows for rapid identification of the optimal conditions.
Section 4: Data Presentation
The following table summarizes the expected qualitative effects of various parameters on the regiochemical outcome of electrophilic substitution.
| Parameter | Change | Expected Impact on C5:C6 Ratio | Rationale |
| Temperature | Decrease (e.g., 25°C → 0°C) | Increase | Enhances selectivity by favoring the reaction pathway with the lowest activation energy. |
| Solvent Polarity | Varies | Unpredictable; must be screened | Solvent can stabilize intermediates differently, altering the energy landscape of the competing pathways. |
| Electrophile Size | Increase | Increase | A bulkier electrophile will experience greater steric hindrance at the C6 position (adjacent to -NH₂), favoring attack at C5. |
| Amine Group | Protect (-NH₂ → -NHAc) | Drastic Increase | Reduces the activating strength of the nitrogen and adds significant steric bulk, making C5 the strongly preferred site.[3] |
Section 5: Frequently Asked Questions (FAQs)
Q1: Between the amino (-NH₂) and ethoxy (-OEt) groups, which is the dominant directing group? A1: The amino group is generally a more powerful activating and directing group than the ethoxy group.[3] This is why, without intervention, significant substitution is often observed at the C6 position (ortho to the amine). However, the ethoxy group is also a strong activator, leading to the competitive formation of the C5 isomer.
Q2: How do the two fluorine atoms impact reactivity and regioselectivity? A2: The two fluorine atoms are strongly electron-withdrawing by induction, which deactivates the ring overall, making it less reactive than a similar, non-fluorinated aniline.[2][10] Their directing effect is weak, but they do provide a minor electronic push towards C5 (from the C2-F) and C6 (from the C3-F). Their primary secondary role is steric; they contribute to the crowding around the C2 and C3 positions.
Q3: Is it possible to achieve substitution at the nitrogen atom (N-functionalization) instead of on the ring? A3: Yes. The lone pair on the aniline nitrogen makes it a nucleophile and a base. In the presence of certain electrophiles (like alkyl halides without a Lewis acid) or under basic conditions, N-functionalization can compete with or even dominate over ring substitution. Friedel-Crafts reactions are particularly problematic, as the Lewis acid catalyst can complex with the basic nitrogen, leading to complete deactivation of the ring.[8]
Q4: What are the best analytical techniques for quantifying the C5 and C6 isomer ratio? A4:
-
¹H NMR Spectroscopy: The aromatic protons at the C5 and C6 positions in the two isomers will have distinct chemical shifts and coupling patterns (coupling to fluorine and each other), allowing for integration and quantification.
-
¹⁹F NMR Spectroscopy: The two fluorine atoms in each isomer will have unique chemical shifts, providing a very clean and direct method for quantification.
-
HPLC and GC-MS: These chromatographic techniques can separate the two isomers, and the relative peak areas can be used to determine their ratio.
References
- Stepanov, A. A. (2022). Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization. Russian Journal of General Chemistry, 5(6).
-
Beilstein Journal of Organic Chemistry. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
PubMed. (n.d.). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. NIH. Available at: [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline. Google Patents.
-
PubMed. (n.d.). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. PubMed. Available at: [Link]
-
ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]
-
Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
-
ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Bangladesh Journals Online. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Bangladesh Journals Online. Available at: [Link]
-
YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). Chad's Prep. Available at: [Link]
-
Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline. Google Patents.
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University Institutional Repository. Available at: [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Improving the solubility of 4-Ethoxy-2,3-difluoroaniline for reaction screening
Introduction: Navigating the Solubility Challenges of 4-Ethoxy-2,3-difluoroaniline in Reaction Screening
4-Ethoxy-2,3-difluoroaniline is a valuable building block in modern medicinal chemistry, offering unique electronic and conformational properties. However, like many fluorinated aromatics, its poor aqueous and organic solvent solubility can present significant hurdles during high-throughput and discovery reaction screening. Inconsistent dissolution leads to unreliable concentration data, false negatives, and poor reproducibility, ultimately hindering the drug discovery process.[1][2]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed experimental protocols, and foundational knowledge to systematically overcome the solubility challenges associated with 4-Ethoxy-2,3-difluoroaniline. Our approach is grounded in first principles of physical organic chemistry to empower you to make informed decisions for your specific experimental context.
Troubleshooting Guide & Core Concepts
This section is designed as a direct response to common issues encountered in the lab.
Question 1: My 4-Ethoxy-2,3-difluoroaniline won't dissolve in my standard reaction solvent (e.g., ACN, THF, DCM). What are my immediate next steps?
Answer: This is a classic solubility mismatch. The fluorinated benzene ring contributes to significant crystal lattice energy and hydrophobicity, while the ethoxy and aniline groups provide some polarity. When standard solvents fail, a systematic approach is required.
-
Initial Causality Check: You are likely observing thermodynamic insolubility, where the energy required to break the compound's crystal lattice is greater than the energy gained from solvation.
-
Immediate Actions:
-
Introduce a Co-solvent: This is the most common and effective initial strategy.[3][4] A small amount of a more polar, water-miscible organic solvent can disrupt the crystal lattice and solvate the molecule more effectively.[5] Start by preparing a concentrated stock solution in a strong organic solvent and then diluting it into your reaction medium.
-
Apply Gentle Heat: Gently warming the mixture to 30-40°C can provide the energy needed to overcome the lattice energy and increase the rate of dissolution.[6] Be cautious, as this can affect the stability of other reagents.
-
Use Sonication: An ultrasonic bath can help break down solid aggregates and enhance dissolution through mechanical energy.[6]
-
Question 2: I dissolved my compound in DMSO to create a stock solution, but it precipitates immediately when I add it to my aqueous reaction buffer. Why is this happening and how do I fix it?
Answer: This is a common phenomenon known as "crashing out" and is characteristic of compounds with poor aqueous solubility. It highlights the critical difference between kinetic and thermodynamic solubility.[7][8][9]
-
Causality: You created a kinetically soluble, supersaturated solution in your aqueous buffer.[8][10] The DMSO stock solution allows you to temporarily bypass the thermodynamic solubility limit. However, once the DMSO is diluted, the aqueous environment cannot sustain the high concentration of the hydrophobic aniline, leading to rapid precipitation.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation.
Question 3: Can I use pH to improve the solubility of 4-Ethoxy-2,3-difluoroaniline?
Answer: Absolutely. This is a highly effective chemical modification strategy for basic compounds like anilines.[1][11]
-
Mechanism of Action: The aniline functional group is weakly basic.[6] In acidic conditions (pH < pKa), the lone pair on the nitrogen atom becomes protonated, forming a positively charged anilinium salt.[12] This salt is an ionic species and is significantly more soluble in polar solvents like water than the neutral parent molecule.[12] The pKa of aniline itself is around 4.6, but the fluorine substituents on the ring will decrease this value, making it a weaker base. A pH of 2-4 is a good starting point for solubilization.
-
Practical Steps:
Caution: Ensure that the acidic pH is compatible with all other components and steps in your reaction screen. Strong acid could lead to unwanted side reactions or degradation.[15]
Question 4: What are the best starting solvents to screen for solubilizing this compound?
Answer: A systematic solvent screen is essential. Based on the "like dissolves like" principle, polar aprotic and polar protic solvents are the best candidates.[16]
| Solvent Class | Recommended Solvents | Rationale for Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Strong dipole-dipole interactions can effectively solvate the polar groups of the aniline. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding with the aniline's amino group and the oxygen of the ethoxy group.[16] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and ability to act as hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (DCM) | Can engage in dipole-dipole interactions, but generally less effective for highly polar compounds.[16] |
| Non-Polar | Hexanes, Toluene | Expected to have very low solubility due to the compound's polar functional groups.[16][17] |
Recommendation: Begin by determining the solubility in DMSO, DMF, and Ethanol. These often serve as excellent starting points for creating concentrated stock solutions for screening assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one matters for my screen? A1:
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature. It's typically measured using the shake-flask method over a long incubation period (e.g., 24 hours).[7][8][9]
-
Kinetic Solubility is an apparent solubility measured under non-equilibrium conditions. It's often determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[7][10][18]
-
For Reaction Screening: Kinetic solubility is often the more practical and relevant measure. High-throughput screens (HTS) rely on DMSO stock plates, and understanding the precipitation point in your final assay buffer is crucial for data quality.[9]
Q2: My compound seems to be "oiling out" instead of dissolving or forming a crystalline precipitate. What does this mean? A2: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid. This typically happens when the solution is cooled or when an anti-solvent is added, and the temperature is above the compound's melting point in that specific solvent mixture. To resolve this, you can try seeding the solution with a small crystal of the solid compound to encourage crystallization or switch to a solvent system where the compound has lower solubility, promoting solid precipitation.[13]
Q3: Could particle size reduction help improve the dissolution rate? A3: Yes. Techniques like micronization or nanosuspension increase the surface area of the solid particles, which can significantly increase the rate of dissolution according to the Noyes-Whitney equation.[19] However, it is important to note that this does not change the compound's intrinsic thermodynamic solubility.[1][11] For lab-scale reaction screening, ensuring you are starting with a fine powder (e.g., by grinding with a mortar and pestle) can be beneficial.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility for Screening
This protocol is designed for a high-throughput format to quickly assess the apparent solubility in your final aqueous buffer.
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 4-Ethoxy-2,3-difluoroaniline in 100% DMSO. Ensure it is fully dissolved.
-
Plate Preparation: In a 96-well plate, add your aqueous reaction buffer to each well.
-
Serial Dilution: Add the DMSO stock solution to the buffer in a serial dilution manner (e.g., using a liquid handler or multichannel pipette) to achieve a range of final compound concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant (e.g., 1-2%) and consistent with your final reaction conditions.
-
Incubation: Shake the plate at room temperature for 2 hours.[7]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Systematic Co-Solvent Screening
This protocol helps identify a suitable co-solvent system for your reaction.
-
Primary Solvents: Select a primary solvent in which your reaction is intended to run but where the aniline has poor solubility (e.g., a phosphate buffer or ACN).
-
Co-Solvent Candidates: Select a panel of water-miscible organic solvents known to be good solubilizers (e.g., Ethanol, Isopropanol, Propylene Glycol, NMP, Dioxane).[3][4]
-
Preparation: In separate vials, attempt to dissolve a known amount of 4-Ethoxy-2,3-difluoroaniline in the primary solvent containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Observation: Vortex each vial for 2 minutes and let it stand for 30 minutes. Visually inspect for complete dissolution.
-
Selection: Choose the co-solvent system that provides complete dissolution at the lowest required percentage of the organic co-solvent, ensuring it is compatible with your reaction chemistry.
Caption: Overview of solubility enhancement techniques.
References
- Solubility of Things. (n.d.). Aniline.
- PharmaEducation. (2024). Solubility enhancement techniques.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Jadhav, et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- ChemicalBook. (2022). The Solubility of Aniline.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-Fluoroaniline.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Benchchem. (n.d.). Overcoming solubility issues with 2-(Chloromethyl)-4-fluoroaniline.
- Wikipedia. (n.d.). Cosolvent.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ScienceDirect. (n.d.). Cosolvent.
- Google Patents. (n.d.). US4532352A - Separation of aniline and p-fluoroaniline.
- The Journal of Chemical Physics. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
- PMC - PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- Chem-Impex. (n.d.). 2,3-Difluoroaniline.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.net [enamine.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US4532352A - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 15. How To [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 18. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 19. wisdomlib.org [wisdomlib.org]
Technical Support Center: Analytical Methods for Monitoring the Purity of 4-Ethoxy-2,3-difluoroaniline
Welcome to the technical support center for the analytical monitoring of 4-Ethoxy-2,3-difluoroaniline. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety, efficacy, and quality of the final drug product. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not just protocols but the underlying scientific rationale and field-proven troubleshooting advice. The methodologies presented are grounded in established analytical principles for halogenated aromatic amines and are designed to be compliant with global regulatory expectations.
General Analytical Workflow
The journey from receiving a sample to issuing a certificate of analysis involves a structured sequence of decisions and technical operations. The following workflow provides a high-level overview of a robust quality control process.
Caption: High-level workflow for purity analysis.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally stable compounds like 4-Ethoxy-2,3-difluoroaniline. When coupled with a UV detector, it provides excellent quantitative accuracy and precision for both the main component (assay) and related impurities.[1]
Recommended HPLC Protocol
This protocol is a robust starting point for the analysis. Method development and validation are required to prove it is fit for its intended purpose as per ICH guidelines.[2][3]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. A smaller particle size (3.5 µm) enhances efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH to ensure consistent ionization of the aniline, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 20% B to 80% B over 15 min | A gradient elution is crucial for separating impurities with a wide range of polarities and for eluting any strongly retained compounds from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures retention time stability. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential for peak distortion from the sample solvent. |
| Detector | UV at 254 nm | Aromatic compounds like anilines strongly absorb UV light. 254 nm is a common wavelength for detection. A photodiode array (PDA) detector can be used to assess peak purity. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Dissolve the sample in a solvent similar in strength to the initial mobile phase to prevent peak distortion.[1] Filter through a 0.45 µm syringe filter. |
| System Suitability | Tailing Factor: ≤ 1.5; Theoretical Plates: > 2000; %RSD of 5 replicate injections: ≤ 2.0% | These criteria, established during validation, ensure the chromatographic system is performing adequately before sample analysis.[2][4] |
HPLC Troubleshooting & FAQs
Q1: My peak for 4-Ethoxy-2,3-difluoroaniline is tailing severely (Asymmetry > 1.5). What is the cause and how can I fix it?
A: This is the most common issue when analyzing basic compounds like anilines. Peak tailing is primarily caused by secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica surface of the HPLC column.[5][6]
-
Causality: At a mid-range pH, silanol groups (-Si-OH) can become ionized (-Si-O⁻), creating strong, unwanted ionic interactions with the protonated aniline (R-NH₃⁺). This secondary retention mechanism leads to a "tail" as the analyte molecules are slowly released from these active sites.[5]
-
Solutions:
-
Lower the Mobile Phase pH: Operate at a pH of 3 or lower using an acid like formic acid or phosphoric acid. At low pH, the silanol groups are fully protonated (not ionized), minimizing the secondary interactions.[5][6]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to cover most residual silanols. If your column is old, it may be degrading. Consider a column specifically designed for basic compounds.
-
Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase, reducing their interaction with the analyte.
-
Avoid Mass Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection concentration or volume.[5]
-
Q2: My retention times are drifting to be shorter or longer with each injection. What's wrong?
A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.
-
Causality & Solutions:
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, ensure the equilibration time at the end of the run is sufficient (at least 10 column volumes).
-
Mobile Phase Composition Change: If the mobile phase is prepared in batches, slight variations can cause shifts. If solvents are mixed online, check that the pump is functioning correctly and that solvents are properly degassed. Evaporation of the more volatile organic solvent can also alter the composition over time.[7]
-
Temperature Fluctuations: A fluctuating column temperature will directly impact retention times. Use a thermostatically controlled column compartment.[6]
-
Column Degradation: Over time, the stationary phase can degrade, especially if operated outside its recommended pH range, leading to permanent changes in retention.
-
Q3: I'm seeing split peaks for what should be a pure standard. What does this mean?
A: Peak splitting typically indicates a disruption in the sample path, causing the analyte band to be split into two or more parts before or during separation.
-
Causality & Solutions:
-
Column Inlet Void/Contamination: A void at the head of the column or a partially blocked inlet frit is a common cause.[6] This creates different path lengths for the sample. Try reversing and flushing the column (if the manufacturer allows) or replace the column. Using a guard column can prevent this.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% Acetonitrile), it can cause the analyte band to spread unevenly upon injection. Always try to dissolve the sample in the initial mobile phase.
-
Co-eluting Impurity: What appears to be a split peak could be two closely eluting compounds. Try adjusting the mobile phase or gradient to improve resolution.
-
Section 2: Gas Chromatography (GC) for Volatile Impurity Analysis
While HPLC is the primary tool, Gas Chromatography (GC), particularly with a Mass Spectrometry (MS) detector, is invaluable for identifying and quantifying volatile and thermally stable impurities that may be present from the synthesis, such as residual solvents or starting materials.[1][8]
Recommended GC-MS Protocol
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Helium is an inert carrier gas that provides good chromatographic efficiency.[1] |
| Injector Temp. | 250 °C | This temperature should be hot enough to ensure rapid volatilization of the sample without causing thermal degradation. |
| Injection Mode | Splitless (1 µL) | A splitless injection is used for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.[9] |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | The temperature program starts low to separate volatile impurities and ramps up to elute the main analyte and any less volatile components.[1] |
| MS Detector | Scan mode (m/z 40-450) | Scanning a wide mass range is useful for identifying unknown impurities by comparing their mass spectra to library databases. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Sample Prep. | 1 mg/mL in a volatile solvent (e.g., Methylene Chloride or Ethyl Acetate) | The solvent must be volatile and compatible with the GC system.[1][10] |
GC Troubleshooting & FAQs
Q1: I'm not seeing any peak for my compound, or the peak is very small and broad. What is happening?
A: This often points to issues with sample introduction or stability in the hot GC inlet.
-
Causality & Solutions:
-
Analyte Adsorption: The amine group in anilines can interact with active sites (exposed silica) in the injector liner or the head of the column, leading to poor peak shape and loss of signal. Use a deactivated liner and ensure your column is in good condition.
-
Thermal Degradation: While generally stable, some halogenated compounds can degrade at high injector temperatures. Try lowering the injector temperature in 20 °C increments to see if performance improves.
-
Derivatization: For trace analysis of anilines, derivatization of the amine group (e.g., acylation) can dramatically improve peak shape and sensitivity by making the compound more volatile and less polar.
-
Q2: How can I use the mass spectrometer to identify an unknown impurity?
A: The mass spectrometer is a powerful identification tool. When a peak elutes from the GC column, the MS detector fragments the molecules in a reproducible way, creating a mass spectrum that acts as a chemical "fingerprint."
-
Workflow:
-
Obtain a Clean Spectrum: Ensure the peak is well-resolved from others. Perform a background subtraction to get a clean mass spectrum of just your impurity.
-
Library Search: Compare the obtained spectrum against a commercial mass spectral library (like NIST or Wiley). The search algorithm will provide a list of potential matches with a quality score.
-
Manual Interpretation: Examine the fragmentation pattern. Look for the molecular ion (M⁺) and characteristic isotopic patterns. For example, compounds with chlorine or bromine will have distinctive M+2 peaks.
-
Confirmation: The identity should be confirmed by analyzing a certified reference standard of the suspected impurity under the same conditions.
-
Section 3: Method Validation According to ICH Q2(R2) Guidelines
An analytical method is not useful unless it is proven to be reliable. Method validation demonstrates that the procedure is fit for its intended purpose.[11] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard for this process.[2][3][12]
Caption: The analytical method lifecycle, from development to routine use.
Validation Parameter FAQs
Q: What are the key validation parameters for a purity method?
A: For a quantitative impurity test and an assay, the following parameters are critical:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[3] This is often demonstrated through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to ensure degradation products are separated from the main peak.[11]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4] This is typically assessed by a series of at least five concentrations and evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[3]
-
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (a certified standard or spiked sample) and calculating the percent recovery.[4] Typical acceptance criteria are 98-102% for an assay.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
-
Intermediate Precision: Precision within the same lab, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-lab). Precision is expressed as the Relative Standard Deviation (%RSD). For an assay, the %RSD is often required to be ≤ 2%.[2][4]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). This provides an indication of its reliability during normal usage.[11]
References
- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ResearchGate. (2025, August 5). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline.
- Taylor & Francis Online. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Hichrom. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Validation of 4-Fluoroaniline.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- NIH National Library of Medicine. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.
- Environment Canada. (n.d.). AND GAS CHROMATOGRAPHIC DETERMINATIQN BY by Research and Applications Branch.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Ethoxy-2,3-difluoroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Aniline and its substituted derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1] Their utility, however, is not uniform; subtle changes in the substitution pattern on the aromatic ring can dramatically alter the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity. This is particularly true for polysubstituted anilines, which are prevalent in modern drug discovery.[2][3]
This guide provides an in-depth comparative analysis of the reactivity of 4-Ethoxy-2,3-difluoroaniline against its key positional isomers. As a senior application scientist, my objective is to move beyond mere cataloging of properties and delve into the causality behind their differential reactivity. We will explore how the interplay between the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms governs the molecule's behavior in common, yet critical, synthetic transformations. The insights and protocols herein are designed to be self-validating, empowering you to make informed decisions in your synthetic strategies.
The Theoretical Framework: Unpacking Substituent Effects
The reactivity of any substituted aniline is a function of the cumulative electronic and steric effects of its substituents. The primary functional group, the amine (-NH2), is a potent activating group, donating electron density into the aromatic ring via resonance (+M effect), thereby enhancing its nucleophilicity and directing electrophilic attack to the ortho and para positions.[4][5][6] This activating nature, however, is modulated by other substituents.
-
Ethoxy Group (-OCH2CH3): Like the amino group, the ethoxy group is a strong activator through resonance (+M) and an ortho, para-director. It is, however, moderately deactivating through induction (-I) due to the oxygen's electronegativity. In almost all scenarios, the resonance effect dominates.
-
Fluorine Atoms (-F): Fluorine presents a more complex case. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[7] Simultaneously, it donates electron density via resonance (+M). For halogens, the strong -I effect outweighs the weaker +M effect, rendering the ring less nucleophilic overall. Despite being deactivating, they are still ortho, para-directing.[4]
The net reactivity of the aniline isomers is therefore a delicate balance of these competing effects, further complicated by steric hindrance.
Comparative Analysis of Key Isomers
For this analysis, we will compare our target molecule, 4-Ethoxy-2,3-difluoroaniline , with two of its positional isomers and a foundational difluoroaniline.
| Compound | Structure | Analysis of Substituent Effects on Reactivity |
| Target: 4-Ethoxy-2,3-difluoroaniline | The amino group's lone pair is strongly influenced by the two adjacent, powerfully inductive fluorine atoms at positions 2 and 3, significantly reducing its basicity and nucleophilicity. The ethoxy group at the para position donates electron density through resonance, somewhat counteracting the fluorine's effects and activating the ring, particularly at the C5 position for electrophilic substitution. | |
| Isomer 1: 3-Ethoxy-2,4-difluoroaniline | Here, the amino group is flanked by a fluorine atom (C2) and the benzene ring. The fluorine atoms at C2 and C4 strongly withdraw electron density, decreasing the amine's nucleophilicity. The ethoxy group at C3 provides some electron-donating resonance, but its effect is sterically hindered and electronically modulated by the adjacent fluorine atoms. Overall reactivity is expected to be low. | |
| Isomer 2: 2,6-Difluoroaniline | This isomer serves as a baseline without the activating ethoxy group. The two ortho fluorine atoms exert a maximal inductive-withdrawing effect on the amino group, severely reducing its nucleophilicity. They also provide significant steric hindrance around the nitrogen. This isomer is notoriously unreactive in many standard transformations. | |
| Isomer 3: 2,4-Difluoroaniline | With one ortho and one para fluorine, the electronic deactivation of the amino group is substantial but less severe than in the 2,6-isomer. The ring is strongly deactivated towards electrophilic substitution. It is more reactive than the 2,6-isomer but still considered an electron-deficient aniline. |
Reactivity in Key Synthetic Transformations
The theoretical differences outlined above have profound practical implications in the laboratory. We will now examine performance in two common reaction classes: amide bond formation and Suzuki-Miyaura cross-coupling.
A. Amide Bond Formation: A Test of Nucleophilicity
The formation of an amide bond is one of the most frequently performed reactions in drug development.[13] However, coupling electron-deficient anilines with carboxylic acids can be challenging, often failing with standard coupling reagents due to the low nucleophilicity of the amine.[14][15]
The expected order of reactivity for amide coupling would be: 4-Ethoxy-2,3-difluoroaniline > 3-Ethoxy-2,4-difluoroaniline > 2,4-Difluoroaniline >> 2,6-Difluoroaniline
The para-ethoxy group in our target molecule provides crucial electronic support, making its amino group more nucleophilic than its isomers, where the activating group is absent or less effective. 2,6-Difluoroaniline often fails to react under standard conditions.[14]
This protocol utilizes an in-situ acyl fluoride formation, which generates a highly reactive electrophile capable of coupling with poorly nucleophilic amines.
Caption: Workflow for amide coupling of electron-deficient anilines.
The following data, based on established principles for challenging couplings, illustrates the expected performance differences.
| Aniline Substrate | Coupling Reagent | Conditions | Typical Yield | Rationale |
| 4-Ethoxy-2,3-difluoroaniline | Cyanuric Fluoride/Pyridine | DCM, 0°C to RT, 16h | 75-90% | The para-ethoxy group sufficiently activates the amine for reaction with a strong acylating agent. |
| 3-Ethoxy-2,4-difluoroaniline | Cyanuric Fluoride/Pyridine | DCM, 0°C to RT, 16h | 50-70% | Reduced nucleophilicity compared to the target due to less effective electronic donation from the ethoxy group. |
| 2,4-Difluoroaniline | Cyanuric Fluoride/Pyridine | DCM, 0°C to RT, 16h | 40-60% | The absence of the activating ethoxy group makes the coupling more difficult.[15] |
| 2,6-Difluoroaniline | Cyanuric Fluoride/Pyridine | DCM, RT to 40°C, 24h | <10% or No Reaction | Severe steric hindrance and electronic deactivation prevent effective coupling, even with highly reactive electrophiles.[14] |
B. Suzuki-Miyaura Cross-Coupling: A Probe of Electronic Influence
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, pivotal in constructing the biaryl scaffolds common in pharmaceuticals.[16][17] While the aniline itself is not the direct coupling partner, its bromo- or chloro-derivatives are frequently used. The electronic nature of the substituted aniline ring significantly impacts the rate-limiting oxidative addition step of the palladium catalyst to the aryl-halide bond.[18]
Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. Therefore, we can predict the reactivity of the corresponding bromo-derivatives (e.g., 5-bromo-4-ethoxy-2,3-difluoroaniline) in a Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a hypothetical 5-bromo derivative of each aniline, the electron-withdrawing nature of the substituents will facilitate the reaction.
-
Bromo-derivatives of difluoroanilines (e.g., 4-bromo-2,6-difluoroaniline): These are excellent substrates for Suzuki coupling. The strong inductive effect of the two fluorine atoms makes the C-Br bond highly susceptible to oxidative addition by the palladium catalyst.
-
Bromo-derivatives of ethoxy-difluoroanilines (e.g., 5-bromo-4-ethoxy-2,3-difluoroaniline): These are also highly reactive substrates. While the ethoxy group is electron-donating, its effect is overcome by the two powerful fluorine substituents. The overall electron-deficient nature of the ring remains, promoting efficient coupling.
This protocol employs a modern palladium pre-catalyst and a strong base, which are effective for coupling electron-deficient aryl chlorides and bromides.[18]
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the bromo-aniline derivative (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dtbpf)Cl2 (2 mol%), and potassium phosphate (K3PO4, 2.0 eq) to an oven-dried reaction vial.
-
Solvent Addition: Add a suitable anhydrous solvent system, such as a 10:1 mixture of dioxane and water.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The choice of an aniline isomer is a critical decision in a synthetic campaign that extends far beyond simple availability.
-
For reactions requiring amine nucleophilicity (e.g., Amide Coupling, SNAr): 4-Ethoxy-2,3-difluoroaniline represents the most reactive option among the isomers discussed. Its para-ethoxy group provides essential electronic donation to the highly deactivated ring, rendering the amine sufficiently nucleophilic for a range of transformations. In contrast, 2,6-difluoroaniline is exceptionally challenging and should be avoided unless its specific steric and electronic properties are required for the final target.
-
For reactions where the aniline is part of an electrophilic partner (e.g., Suzuki Coupling of a bromo-derivative): All the difluoroaniline derivatives are excellent substrates. The strong electron-withdrawing nature of the fluorine atoms accelerates the rate-limiting oxidative addition step, often leading to high yields under standard conditions.
By understanding the fundamental principles of substituent effects, chemists can predict the reactivity of these complex building blocks, troubleshoot challenging reactions, and ultimately design more efficient and robust synthetic routes for the development of novel therapeutics and materials.
References
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Crampton, M. R., & Stevens, J. A. (2011). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 64(1), 177-182. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
-
Chem 202. Aromatic Electrophilic substitution. (2020). [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Al-Qaisi, Z. A., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(15), 4758. [Link]
-
YouTube. Effect of Substituents on the Basicity of Anilines. (2020). [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 439-444. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
PubChem. 2,4-Difluoroaniline. [Link]
-
Lanari, D., & Vaccaro, L. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Green Chemistry, 22(23), 8016-8037. [Link]
-
Martin, D. G., et al. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 15(4), 794-797. [Link]
-
ResearchGate. 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. [Link]
-
PubChem. 4-ethoxy-2,3-difluoroaniline. [Link]
-
Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Molecules, 28(16), 6099. [Link]
- Google Patents. Method of preparing 2,4-difluoroaniline.
-
De la Torre, G., et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry, 54(17), 8489-8497. [Link]
-
PubChem. 2,6-Difluoroaniline. [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. (2024). [Link]
-
Dunn, P. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(20), 14755-14793. [Link]
-
Lenz, E. M., et al. (2003). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Biomarkers, 8(3-4), 223-238. [Link]
-
NIST. 2,6-Difluoroaniline. [Link]
-
Kalgutkar, A. S. (2015). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Expert Opinion on Drug Metabolism & Toxicology, 11(1), 1-14. [Link]
-
PubChem. 3-Ethoxy-2,4-difluoroaniline. [Link]
-
Reddit. Why is the amino group in aniline an EDG? (2024). [Link]
-
NIST. 2,6-Difluoroaniline Phase change data. [Link]
-
ResearchGate. Steric and Electronic Effects in Basic Dyes. I—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Trifluoromethyl Groups in the Phenyl Ring. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-ethoxy-2,3-difluoroaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 9. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Difluoroaniline [webbook.nist.gov]
- 12. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Rising Profile of 4-Ethoxy-2,3-difluoroaniline Derivatives in Medicinal Chemistry: A Comparative Analysis of Biological Activity
In the landscape of modern drug discovery, the strategic manipulation of substituted aniline scaffolds serves as a cornerstone for the development of novel therapeutic agents. Among these, 4-Ethoxy-2,3-difluoroaniline has emerged as a particularly promising starting material. Its unique electronic properties, conferred by the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms, provide a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This guide offers a comparative analysis of the biological activities of distinct classes of compounds hypothetically derived from this fluorinated aniline, providing a framework for researchers engaged in the exploration of new chemical entities.
The Strategic Advantage of the 4-Ethoxy-2,3-difluoroaniline Scaffold
The selection of 4-Ethoxy-2,3-difluoroaniline as a foundational molecule in medicinal chemistry is predicated on several key attributes. The difluoro substitution pattern on the aniline ring can significantly enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The ethoxy group, in turn, can modulate lipophilicity and offer a potential vector for further chemical modification. This combination of functionalities makes it an attractive precursor for the synthesis of privileged structures in drug discovery, such as quinolines and pyridopyrimidines.
Comparative Biological Evaluation of Hypothetical Derivatives
This section explores the projected biological activities of two major classes of heterocyclic compounds derived from 4-Ethoxy-2,3-difluoroaniline: quinoline-based analogs and pyridopyrimidine-based analogs. The presented data, while hypothetical, is extrapolated from published research on structurally similar compounds and serves to illustrate the potential therapeutic applications and structure-activity relationships (SAR).
Quinolines: Targeting Cancer Cell Proliferation
The quinoline ring system is a well-established pharmacophore in anticancer drug development, with numerous derivatives known to exhibit potent cytotoxic and kinase inhibitory activities. By employing established synthetic routes, such as the Gould-Jacobs reaction, 4-Ethoxy-2,3-difluoroaniline can be envisioned to cyclize with appropriate reagents to yield a series of novel quinoline derivatives.
The following table summarizes the projected in vitro cytotoxic activity of a hypothetical series of quinoline derivatives against a panel of human cancer cell lines. The IC50 values are based on typical ranges observed for active quinoline-based anticancer agents[1][2].
| Compound ID | R Group | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| EDFQ-Q1 | -H | 8.5 | 12.3 | 10.1 |
| EDFQ-Q2 | -OCH3 | 5.2 | 7.8 | 6.5 |
| EDFQ-Q3 | -Cl | 2.1 | 3.5 | 2.9 |
| EDFQ-Q4 | -CF3 | 1.5 | 2.1 | 1.8 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |
Structure-Activity Relationship (SAR) Insights:
The hypothetical data suggests that substitution at the R position of the quinoline core significantly influences anticancer activity. An unsubstituted derivative (EDFQ-Q1 ) is projected to have modest activity. The introduction of an electron-donating methoxy group (EDFQ-Q2 ) may lead to a slight enhancement in potency. In contrast, the incorporation of electron-withdrawing groups such as chlorine (EDFQ-Q3 ) and trifluoromethyl (EDFQ-Q4 ) is anticipated to result in a marked increase in cytotoxic activity, a trend observed in other quinoline-based anticancer agents[2]. The trifluoromethyl group, in particular, is expected to yield the most potent analog in this series.
Pyridopyrimidines: Potential as Kinase Inhibitors
The pyridopyrimidine scaffold is another critical pharmacophore, frequently found in potent and selective kinase inhibitors[3][4]. Synthesis of these derivatives from 4-Ethoxy-2,3-difluoroaniline could be achieved through multi-step reactions involving the formation of a pyrimidine ring fused to a pyridine moiety.
The table below presents the hypothetical inhibitory activity of a series of pyridopyrimidine derivatives against two relevant kinases in cancer biology, EGFR and VEGFR-2. The IC50 values are modeled after known pyridopyrimidine-based kinase inhibitors[3].
| Compound ID | R' Group | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| EDFP-P1 | -Phenyl | 150 | 220 |
| EDFP-P2 | -4-Fluorophenyl | 85 | 130 |
| EDFP-P3 | -3-Aminophenyl | 45 | 75 |
| EDFP-P4 | -4-(Dimethylamino)phenyl | 25 | 40 |
| Gefitinib | (Reference) | 20 | >1000 |
Structure-Activity Relationship (SAR) Insights:
For this hypothetical series of pyridopyrimidines, the nature of the substituent at the R' position is crucial for kinase inhibitory potency. A simple phenyl group (EDFP-P1 ) is expected to confer moderate activity. The introduction of a fluorine atom (EDFP-P2 ) could enhance binding affinity, leading to improved potency. The presence of an amino group (EDFP-P3 ) is projected to further increase activity, likely through the formation of additional hydrogen bonds within the kinase active site. A dimethylamino group (EDFP-P4 ) is hypothesized to provide the most significant enhancement in inhibitory activity, potentially due to a combination of electronic and steric effects that favor optimal binding.
Experimental Protocols for Biological Evaluation
To empirically validate the biological activities of these and other novel compounds, standardized and robust experimental protocols are essential. The following section details the methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds[5][6].
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of compounds on the enzymatic activity of specific kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR, VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the reaction wells.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC50 value.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental and conceptual frameworks discussed, the following diagrams have been generated using Graphviz.
Caption: Drug discovery workflow from starting material to lead compound.
Caption: Simplified signaling pathway inhibited by pyridopyrimidine derivatives.
Conclusion and Future Directions
The strategic use of 4-Ethoxy-2,3-difluoroaniline as a scaffold for the synthesis of novel heterocyclic compounds holds considerable promise for the discovery of new therapeutic agents. The hypothetical comparative analysis presented in this guide underscores the potential for developing potent anticancer agents through the generation of quinoline and pyridopyrimidine derivatives. Future research should focus on the actual synthesis and biological evaluation of these and other derivatives to validate these projections. Further exploration of their mechanisms of action and in vivo efficacy will be critical steps in translating these chemical entities into viable clinical candidates.
References
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules.
-
Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure.
-
Li, S., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(8), 587-597. [Link]
- Periyasamy, S. K., et al. (2025). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences.
- Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
- Quinoline derivatives known anticancer agents.
-
Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
- Illustration depicting the structure-activity relationship for the synthesized series (5–11).
-
Besson, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4947. [Link]
Sources
- 1. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Ethoxy-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of fluorinated aromatic amines is of paramount importance. These moieties are key building blocks in the development of novel therapeutics and advanced materials, where the unique electronic properties of fluorine can significantly influence molecular interactions and metabolic stability. This guide provides an in-depth, comparative analysis of two distinct synthetic routes to 4-Ethoxy-2,3-difluoroaniline, a valuable intermediate. The comparison is grounded in scientific principles and practical laboratory considerations, offering a comprehensive resource for researchers to select the most efficient pathway for their specific needs.
Route 1: Nucleophilic Aromatic Substitution of a Trifluoroaromatic Precursor
This initial route leverages the principles of nucleophilic aromatic substitution (SNAr) on a readily available trifluorinated starting material. The electron-withdrawing nature of the fluorine atoms and the nitro group facilitates the displacement of a fluoride ion by an ethoxide nucleophile.
Overall Synthetic Scheme:
Caption: Synthetic workflow for Route 1.
Step-by-Step Experimental Protocols:
Step 1: Nitration of 1,2,3-Trifluorobenzene
-
Rationale: The initial step introduces a nitro group onto the aromatic ring. This is a classic electrophilic aromatic substitution. The nitro group is strongly deactivating and a meta-director, but under forcing conditions, nitration of 1,2,3-trifluorobenzene can be achieved. The primary product is 2,3,4-trifluoronitrobenzene due to the directing effects of the fluorine atoms.
-
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (30 mL) and fuming nitric acid (15 mL), cooled to 0-5 °C in an ice-salt bath, slowly add 1,2,3-trifluorobenzene (13.2 g, 0.1 mol).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,3,4-trifluoronitrobenzene.
-
Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide
-
Rationale: The electron-deficient 2,3,4-trifluoronitrobenzene is an excellent substrate for nucleophilic aromatic substitution. The nitro group strongly activates the para position to nucleophilic attack. The fluoride at the 4-position is selectively displaced by the ethoxide ion. This regioselectivity is driven by the powerful resonance stabilization of the Meisenheimer intermediate provided by the para-nitro group.[1][2][3][4]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.5 g, 0.11 mol) in absolute ethanol (50 mL) to prepare a solution of sodium ethoxide.
-
To this solution, add 2,3,4-trifluoronitrobenzene (17.7 g, 0.1 mol) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain crude 4-ethoxy-2,3-difluoronitrobenzene, which can be purified by column chromatography or recrystallization.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step involves the reduction of the nitro group to an amine. The Béchamp reduction, using iron metal in the presence of an acid or a salt like ammonium chloride, is a classic and cost-effective method for this transformation.[5][6] This method is generally chemoselective for the nitro group in the presence of other functional groups.
-
Protocol:
-
In a three-necked flask fitted with a mechanical stirrer and a reflux condenser, create a suspension of iron powder (28 g, 0.5 mol) and ammonium chloride (2.7 g, 0.05 mol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of 4-ethoxy-2,3-difluoronitrobenzene (20.3 g, 0.1 mol) in ethanol (50 mL) dropwise to the refluxing mixture.
-
After the addition, continue refluxing for 6-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-ethoxy-2,3-difluoroaniline. The product can be further purified by vacuum distillation or recrystallization.[7][8]
-
Route 2: Building from a Difluorophenol Core
This alternative pathway begins with a commercially available difluorophenol and builds the target molecule through nitration, etherification, and subsequent reduction.
Overall Synthetic Scheme:
Caption: Synthetic workflow for Route 2.
Step-by-Step Experimental Protocols:
Step 1: Nitration of 2,3-Difluorophenol
-
Rationale: The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Nitration of 2,3-difluorophenol is expected to yield primarily the 4-nitro and 6-nitro isomers. The desired 4-nitro isomer can be separated from the mixture.
-
Protocol:
-
Dissolve 2,3-difluorophenol (13.0 g, 0.1 mol) in glacial acetic acid (50 mL) in a flask cooled in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (7.0 mL, 0.11 mol) and concentrated sulfuric acid (2.0 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
The isomeric mixture of nitrophenols can be separated by column chromatography to isolate the desired 2,3-difluoro-4-nitrophenol.
-
Step 2: Williamson Ether Synthesis
-
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers.[9][10] The phenolic proton of 2,3-difluoro-4-nitrophenol is acidic and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide then acts as a nucleophile, displacing the sulfate group from diethyl sulfate in an SN2 reaction.
-
Protocol:
-
In a round-bottom flask, combine 2,3-difluoro-4-nitrophenol (17.5 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).
-
Stir the suspension and add diethyl sulfate (17.0 g, 0.11 mol) dropwise.
-
Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain crude 4-ethoxy-2,3-difluoronitrobenzene, which can be purified by column chromatography.[11][12][13]
-
Step 3: Reduction of the Nitro Group
-
Rationale and Protocol: This step is identical to Step 3 in Route 1. The Béchamp reduction using iron and ammonium chloride provides an efficient conversion of the nitro group to the target aniline.[5][6][7][8]
Comparative Analysis
| Parameter | Route 1: From 1,2,3-Trifluorobenzene | Route 2: From 2,3-Difluorophenol |
| Starting Material Cost | Moderate to High[14][15][16][17][18] | Moderate[19][20][21][22][23] |
| Number of Steps | 3 | 3 |
| Overall Yield (estimated) | Good | Moderate to Good |
| Key Challenges | Potential for isomeric impurities during nitration. Handling of highly reactive and toxic 2,3,4-trifluoronitrobenzene.[24] | Separation of isomeric nitrophenols. Use of diethyl sulfate, a potent alkylating agent and suspected carcinogen. |
| Scalability | Good, with appropriate safety measures for the intermediate. | Good, though separation of isomers may be challenging on a larger scale. |
| Safety Considerations | Use of fuming nitric acid. The intermediate 2,3,4-trifluoronitrobenzene is toxic and requires careful handling.[24] | Use of concentrated acids. Diethyl sulfate is a hazardous substance. |
| Atom Economy | Good | Moderate, due to the potential for isomeric byproducts in the nitration step. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the laboratory-scale synthesis of 4-Ethoxy-2,3-difluoroaniline.
Route 1 offers a more direct and potentially higher-yielding pathway due to the highly regioselective nucleophilic aromatic substitution step. The primary challenge lies in the initial nitration, which may require careful optimization to maximize the yield of the desired 2,3,4-trifluoronitrobenzene isomer. The handling of this toxic intermediate also necessitates stringent safety protocols.
Route 2 utilizes a more readily available and less hazardous starting material in 2,3-difluorophenol. However, the nitration step is likely to produce a mixture of isomers, requiring a potentially challenging purification step that could impact the overall yield and scalability. The use of diethyl sulfate also requires careful handling due to its toxicity.
For researchers prioritizing a potentially higher overall yield and who have the facilities to handle the toxic intermediate, Route 1 is the recommended pathway . For those with limited access to 1,2,3-trifluorobenzene or who wish to avoid the handling of 2,3,4-trifluoronitrobenzene, Route 2 provides a solid alternative , provided that an efficient method for the separation of the nitrophenol isomers is established.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research team, including starting material availability, cost, scale, and safety considerations.
References
- Burdon, J.
- Scribd. Chemists' Guide to Béchamp Reduction. Accessed January 20, 2026.
- ChemicalBook. 1,2,3-Trifluorobenzene. Accessed January 20, 2026.
- Wikipedia. Béchamp reduction. Accessed January 20, 2026.
- ResearchGate. Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Accessed January 20, 2026.
- Sigma-Aldrich. 1,2,3-Trifluorobenzene >= 98%. Accessed January 20, 2026.
- Sigma-Aldrich. 2,3-Difluorophenol 98%. Accessed January 20, 2026.
- Sigma-Aldrich. 2,3,4-Trifluoronitrobenzene 99%. Accessed January 20, 2026.
- Fisher Scientific. 1,2,3-Trifluorobenzene, 98+%. Accessed January 20, 2026.
- Santa Cruz Biotechnology. 2,3,4-Trifluoronitrobenzene. Accessed January 20, 2026.
- Chem-Impex. 2,3-Difluorophenol. Accessed January 20, 2026.
- Chemsrc. 2,3,4-Trifluoronitrobenzene. Accessed January 20, 2026.
- ChemicalBook. 2-Fluoro-4-nitrophenol synthesis. Accessed January 20, 2026.
- National Institutes of Health.
- Shroff S. R. Rotary Institute of Chemical Technology. AMINATION BY REDUCTION. Accessed January 20, 2026.
- YouTube. Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. Accessed January 20, 2026.
- TCI Chemicals. SAFETY DATA SHEET - 2,3,4-Trifluoronitrobenzene. Accessed January 20, 2026.
- University of Missouri–St. Louis. The Williamson Ether Synthesis. Accessed January 20, 2026.
- Sigma-Aldrich. 2,3-Difluorophenol 98%. Accessed January 20, 2026.
- LookChem. Cas 394-41-2,3-Fluoro-4-nitrophenol. Accessed January 20, 2026.
- Synquest Labs.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed January 20, 2026.
- Chemistry Steps. Nucleophilic Aromatic Substitution. Accessed January 20, 2026.
- BYJU'S. Nucleophilic aromatic substitution. Accessed January 20, 2026.
- Organic Syntheses. Organic Syntheses Procedure. Accessed January 20, 2026.
- Wikipedia. Williamson ether synthesis. Accessed January 20, 2026.
- Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 20, 2026.
- Chem-Impex. 1,2,3-Trifluorobenzene. Accessed January 20, 2026.
- Santa Cruz Biotechnology. 2,3-Difluorophenol. Accessed January 20, 2026.
- Santa Cruz Biotechnology. 1,2,3-Trifluorobenzene. Accessed January 20, 2026.
- ChemicalBook. 2,3-Difluorophenol. Accessed January 20, 2026.
- BenchChem.
- University of Wisconsin-Madison Chemistry.
- Reaction Chemistry.
- Sciencemadness.org.
- Google Patents. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol. Accessed January 20, 2026.
- BenchChem. protocol for nitration of trifluoromethoxybenzene to yield the ortho isomer. Accessed January 20, 2026.
- St. Catherine University.
- ChemSpider. Reduction of nitro arene by Fe/ammonium chloride. Accessed January 20, 2026.
- PubChem. 2,3-Difluoro-4-nitrophenol. Accessed January 20, 2026.
- Google Patents. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene. Accessed January 20, 2026.
- Google Patents. EP0001825B1 - Method of preparing 2,4-difluoroaniline. Accessed January 20, 2026.
- YouTube.
- ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Accessed January 20, 2026.
- Google Patents.
- CP Lab Safety. 2, 3-Difluoro-4-nitrophenol, 98% Purity (GC), C6H3F2NO3, 10 grams. Accessed January 20, 2026.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Accessed January 20, 2026.
- Common Organic Chemistry. Nitro Reduction - Iron (Fe). Accessed January 20, 2026.
- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline. Accessed January 20, 2026.
- Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline. Accessed January 20, 2026.
Sources
- 1. The Mechanisms of the Nucleophilic Substitution Reactions of Polyfluoroaromatics - ProQuest [proquest.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. 1,2,3-Trifluorobenzene price,buy 1,2,3-Trifluorobenzene - chemicalbook [m.chemicalbook.com]
- 15. 1,2,3-三氟苯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 1,2,3-Trifluorobenzene, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 17. chemimpex.com [chemimpex.com]
- 18. scbt.com [scbt.com]
- 19. 2,3-ジフルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 20. chemimpex.com [chemimpex.com]
- 21. 2,3-Difluorophenol 98 6418-38-8 [sigmaaldrich.com]
- 22. scbt.com [scbt.com]
- 23. 2,3-Difluorophenol price,buy 2,3-Difluorophenol - chemicalbook [m.chemicalbook.com]
- 24. tcichemicals.com [tcichemicals.com]
A Head-to-Head Comparison of Catalysts for the Cross-Coupling of 4-Ethoxy-2,3-difluoroaniline
Introduction: The Challenge and Importance of Fluorinated Anilines
4-Ethoxy-2,3-difluoroaniline is a crucial building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its unique substitution pattern—an electron-donating ethoxy group and two electron-withdrawing fluorine atoms on the aromatic ring—presents a distinct challenge for traditional cross-coupling methodologies. The electronic nature of the substrate can complicate key steps in the catalytic cycle, such as oxidative addition, making the choice of catalyst paramount for achieving high efficiency and yield.
This guide provides a head-to-head comparison of modern palladium catalyst systems for two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. We will analyze the performance of representative catalysts, explain the mechanistic rationale for their selection, and provide detailed experimental protocols to enable researchers to replicate and adapt these findings.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a pillar of modern synthesis for creating carbon-carbon bonds.[1][2] For a substrate like 4-Ethoxy-2,3-difluoroaniline, where the C-N bond of the aniline could potentially be a reactive site, the halide (in this case, a bromide is used for comparison) must be selectively activated. The efficiency of this process is highly dependent on the palladium catalyst and its associated ligand.[3]
Catalytic Cycle Overview: Suzuki-Miyaura Reaction
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The ligand's steric and electronic properties are critical, as they influence the stability and reactivity of the palladium center at each stage.[3] Bulky, electron-rich phosphine ligands, for example, promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[3][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Candidates for Evaluation
To provide a meaningful comparison, we selected three distinct and widely recognized palladium catalyst systems:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, first-generation catalyst. While historically significant, it often requires higher temperatures and catalyst loadings.
-
SPhos-Pd-G4 (SPhos Palladacycle Gen. 4): A state-of-the-art precatalyst featuring the bulky, electron-rich SPhos ligand, known for its high activity with challenging substrates, including aryl chlorides.[3][7][8]
-
PEPPSI™-IPr: An N-heterocyclic carbene (NHC)-based catalyst, lauded for its exceptional stability and high performance across a range of cross-coupling reactions.
Experimental Design & Protocol
A standardized protocol was designed to ensure a fair comparison. The reaction chosen is the coupling of 4-bromo-2,3-difluoro-1-ethoxyaniline with phenylboronic acid.
Materials:
-
4-bromo-2,3-difluoro-1-ethoxyaniline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 equiv)
-
Palladium Catalyst (2 mol%)
-
Toluene/Water (10:1 mixture)
Protocol:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-2,3-difluoro-1-ethoxyaniline (0.25 mmol, 1.0 equiv), phenylboronic acid (0.375 mmol, 1.5 equiv), and the specified palladium catalyst (0.005 mmol, 2 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add the degassed toluene/water solvent mixture (2.5 mL).
-
Add the aqueous K₃PO₄ solution (0.375 mL, 3.0 equiv).
-
Place the vial in a preheated oil bath at 100°C and stir for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Analyze the crude reaction mixture by GC-MS to determine conversion and yield.
Comparative Performance Data (Hypothetical)
The following data is projected based on established principles of catalyst activity for similar electronically challenging substrates.[3][9]
| Catalyst | Reaction Time (h) | Conversion (%) | Yield (%) | Catalyst Turnover Number (TON) |
| Pd(PPh₃)₄ | 18 | 45 | 38 | 19 |
| SPhos-Pd-G4 | 2 | >99 | 96 | 48 |
| PEPPSI™-IPr | 4 | >99 | 92 | 46 |
Discussion of Results:
The data clearly illustrates the evolution of catalyst technology. The traditional Pd(PPh₃)₄ catalyst struggles with this substrate, leading to low conversion and yield even after an extended reaction time. This is likely due to the slower rate of oxidative addition and potential catalyst decomposition at elevated temperatures.
In stark contrast, both modern catalysts, SPhos-Pd-G4 and PEPPSI™-IPr , deliver outstanding performance. The SPhos-Pd-G4 precatalyst, featuring a bulky biarylphosphine ligand, provides the highest yield in the shortest time.[8] This exceptional activity is attributed to the ligand's ability to promote the formation of a highly reactive, monoligated L₁Pd(0) species, which accelerates the rate-limiting oxidative addition step.[3] The PEPPSI™-IPr catalyst also shows excellent results, underscoring the robustness and high thermal stability of NHC-palladium complexes.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[10][11] This reaction is essential for synthesizing complex aniline derivatives from aryl halides. For a substrate like 4-Ethoxy-2,3-difluoroaniline, this reaction allows for the introduction of a new nitrogen-based substituent, which is a common strategy in drug discovery.
Catalytic Cycle Overview: Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, but is followed by amine coordination/deprotonation and then reductive elimination to form the C-N bond.[12][13] The choice of ligand is again critical, as it must facilitate both the oxidative addition of the aryl halide and the final reductive elimination step, which can often be the rate-limiting step, especially with sterically hindered amines.[14][15]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Catalyst Candidates for Evaluation
For this transformation, we compare two leading catalyst systems known for their broad applicability and high efficiency in C-N coupling.
-
RuPhos-Pd-G3 (RuPhos Palladacycle Gen. 3): A third-generation Buchwald precatalyst featuring the RuPhos ligand. RuPhos is particularly lauded for its exceptional performance in the coupling of a wide range of primary and secondary amines, including those that are sterically hindered.[14][16]
-
BrettPhos-Pd-G4 (BrettPhos Palladacycle Gen. 4): A fourth-generation precatalyst with the BrettPhos ligand, known for its extreme activity and ability to couple an exceptionally broad scope of amines and aryl halides under mild conditions.
Experimental Design & Protocol
The model reaction is the coupling of 4-bromo-2,3-difluoro-1-ethoxyaniline with morpholine, a common secondary amine.
Materials:
-
4-bromo-2,3-difluoro-1-ethoxyaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium Precatalyst (1 mol%)
-
Toluene
Protocol:
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst (0.005 mmol, 1 mol%), NaOtBu (0.7 mmol, 1.4 equiv), and a stir bar to a reaction vial.
-
Add 4-bromo-2,3-difluoro-1-ethoxyaniline (0.5 mmol, 1.0 equiv) followed by toluene (2.5 mL) and finally morpholine (0.6 mmol, 1.2 equiv).
-
Seal the vial and place it in a preheated heating block at 100°C.
-
Stir for the specified time.
-
After cooling, the reaction mixture is diluted with dichloromethane, partitioned with water, and the layers are separated.
-
The organic layer is analyzed by LC-MS to determine product formation and yield.
Caption: A generalized experimental workflow for catalyst comparison studies.
Comparative Performance Data (Hypothetical)
The projected data is based on the known high performance of these catalyst systems in challenging aminations.[14][16]
| Catalyst | Reaction Time (h) | Conversion (%) | Yield (%) | Catalyst Turnover Number (TON) |
| RuPhos-Pd-G3 | 6 | >99 | 95 | 95 |
| BrettPhos-Pd-G4 | 4 | >99 | 97 | 97 |
Discussion of Results:
Both the RuPhos-Pd-G3 and BrettPhos-Pd-G4 systems are exceptionally effective for the C-N coupling of this challenging substrate. The high yields demonstrate the power of modern biarylphosphine ligands to overcome the electronic deactivation presented by the difluoroaniline moiety.[6] The BrettPhos system shows a slight advantage in reaction time and yield, which aligns with its status as a fourth-generation catalyst designed for maximum activity and scope. The steric and electronic properties of these ligands are finely tuned to facilitate the often difficult reductive elimination step, leading to efficient product formation.[15][17]
Conclusion and Recommendations
For the cross-coupling of 4-Ethoxy-2,3-difluoroaniline and its derivatives, the use of modern, well-defined palladium precatalysts is essential for achieving optimal results.
-
For Suzuki-Miyaura (C-C) Couplings: The SPhos-Pd-G4 palladacycle is highly recommended. It offers a superb combination of speed and efficiency, making it an excellent choice for routine and challenging C-C bond formations. The PEPPSI™-IPr catalyst is also a robust and reliable alternative.
-
For Buchwald-Hartwig (C-N) Aminations: Both RuPhos-Pd-G3 and BrettPhos-Pd-G4 are outstanding choices. For maximum reactivity and the broadest substrate scope, BrettPhos-Pd-G4 is the preferred catalyst. RuPhos-Pd-G3 remains a highly effective and versatile option suitable for a wide array of amination reactions.[16]
The selection of these advanced catalyst systems over traditional ones like Pd(PPh₃)₄ can dramatically reduce reaction times, lower catalyst loadings, and significantly improve yields, ultimately accelerating research and development timelines.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). SPhos. Retrieved from [Link]
-
Singh, T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]
-
Li, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]
-
Vantourout, J. C., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition. Retrieved from [Link]
-
Nolan, S. P., et al. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition. Retrieved from [Link]
-
Fors, B. P. (2011). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Li, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]
-
Beijing xinhua heng technology co. LTD. (n.d.). 4-Ethoxy-2,3-difluoroaniline. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Barder, T. E. (2007). Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]
-
Sharma, A., & Kumar, A. (2021). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Shaughnessy, K. H., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-Separable Polyisobutylene Palladium-PEPPSI Precatalysts: Synthesis and Application in Buchwald– Hartwig Amination. Retrieved from [Link]
-
Balogh, J., et al. (2017). Phase-Separable Polyisobutylene Palladium-PEPPSI Precatalysts: Synthesis and Application in Buchwald-Hartwig Amination. Macromolecular Rapid Communications. Retrieved from [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPhos - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Drug Candidates Containing the 4-Ethoxy-2,3-difluoroaniline Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Metabolic Stability in Drug Design
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for enhancing pharmacological properties. The 4-ethoxy-2,3-difluoroaniline moiety, in particular, has emerged as a privileged scaffold in numerous therapeutic agents, notably in the class of kinase inhibitors. Its unique electronic and conformational features can confer potent and selective target engagement. However, the metabolic fate of this moiety is a critical determinant of a drug candidate's overall pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2]
This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of drug candidates featuring the 4-ethoxy-2,3-difluoroaniline core. We will dissect the causal factors behind experimental choices, present detailed protocols for robust assessment, and offer supporting data to guide the rational design of more durable and efficacious therapeutics.
The Double-Edged Sword: Fluorine's Influence on Metabolic Pathways
The strategic placement of fluorine can be a powerful tool to "metabolically block" sites susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][3] The exceptional strength of the carbon-fluorine bond makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[4] This "metabolic shielding" can dramatically increase a compound's half-life.[1]
However, the position of fluorine on an aniline ring is of paramount importance. While fluorine can enhance stability, a fluorine atom at the para-position of an aniline ring can be susceptible to metabolic defluorination.[1][5] This process can lead to the formation of reactive metabolites, which is a significant concern in drug development. For drug candidates containing the 4-ethoxy-2,3-difluoroaniline moiety, the fluorine atoms are positioned ortho and meta to the amine, which can influence the metabolic pathways differently compared to a para-substitution.
Comparative In Vitro Metabolic Stability Analysis
Direct, publicly available head-to-head comparative data for a series of drug candidates all containing the precise 4-ethoxy-2,3-difluoroaniline moiety is limited. However, we can draw valuable, scientifically-grounded insights from structurally related compounds, particularly those where the position of the fluorine atom on the aniline ring is varied.
A pivotal study on a series of 6,7-dialkoxy-4-(fluoroanilino)quinazolines provides a compelling case study.[5] In this research, the metabolic stability of 2-, 3-, and 4-fluoroanilino substituted quinazolines were directly compared in human hepatocytes. The results unequivocally demonstrated that the compound with the fluorine at the 4-position (para) was significantly less stable than those with fluorine at the 2- (ortho) or 3- (meta) positions.[5] The rapid degradation of the 4-fluoroanilino derivative was attributed to metabolic defluorination.[5]
This finding strongly suggests that drug candidates containing the 4-ethoxy-2,3-difluoroaniline moiety, where the fluorine atoms are not in the para-position, are likely to exhibit enhanced metabolic stability compared to their 4-fluoroaniline counterparts.
Table 1: Comparative Metabolic Stability of Fluorinated Anilinoquinazolines in Human Hepatocytes [5]
| Compound Analogue | Fluorine Position | Relative Stability | In Vitro Observation |
| 2-Fluoroanilinoquinazoline | Ortho | High | Significantly more stable over 2 hours |
| 3-Fluoroanilinoquinazoline | Meta | Highest | Most stable compound in the series over 2 hours |
| 4-Fluoroanilinoquinazoline | Para | Low | Rapid and complete metabolism within ~90 minutes |
This table is a qualitative summary based on the findings from the study on 6,7-dialkoxy-4-(fluoroanilino)quinazolines, which serves as a strong surrogate for understanding the metabolic liabilities of fluorinated anilines.
Experimental Protocols for Assessing In Vitro Metabolic Stability
To generate reliable and reproducible metabolic stability data, rigorous and well-validated experimental protocols are essential. Here, we outline the standard methodologies for liver microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput method to assess Phase I metabolic stability by measuring the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[1]
Experimental Workflow for Liver Microsomal Stability Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of Substituents on Difluoroanilines
Introduction: The Strategic Importance of Fluorinated Anilines
Difluoroanilines and their derivatives are foundational scaffolds in modern chemical sciences, particularly within medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the aniline framework dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, a profound understanding of how different substituents electronically influence the difluoroaniline core is paramount for rational molecular design.
This guide provides a comparative analysis of the electronic effects exerted by various substituents on a difluoroaniline ring. We will move beyond a simple catalog of properties to explore the underlying principles, offering both quantitative data and the detailed experimental protocols required to generate such data. This document is intended for researchers, scientists, and drug development professionals who seek to harness the nuanced interplay of electronic effects to engineer molecules with precisely tailored functions.
Theoretical Framework: Deconstructing Electronic Effects
The electronic character of a substituent attached to the difluoroaniline ring is primarily dictated by the combination of two fundamental phenomena: the inductive effect and the resonance effect.[3][4]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[5] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the aromatic ring. Other substituents can be either electron-withdrawing (-I effect, e.g., -NO₂, -CF₃) or electron-donating (+I effect, e.g., -CH₃, -C(CH₃)₃) through the σ-framework.[4]
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring and is visualized through resonance structures.[4] Substituents with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density into the ring (+R effect), while those with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density (-R effect).[5]
The net electronic influence of a substituent is a vector sum of these two effects. In halogens like fluorine, the strong -I effect typically outweighs the +R effect, leading to an overall deactivation of the ring towards electrophilic substitution, yet they remain ortho-, para-directing due to resonance stabilization of the intermediates.[4][5]
To quantify these effects, the Hammett equation provides a robust linear free-energy relationship.[6][7]
log(K/K₀) = σρ or log(k/k₀) = σρ
Where σ (sigma) is the substituent constant that depends only on the nature and position (meta or para) of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type.[6] A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).
Caption: Conceptual overview of substituent electronic effects on the properties of a difluoroaniline ring.
Comparative Analysis of Substituent Effects
The electronic perturbation caused by a substituent manifests in measurable changes to the physicochemical properties of the difluoroaniline molecule. Here, we compare these effects across a range of electron-donating and electron-withdrawing groups.
Effect on Basicity (pKa)
The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid (the anilinium ion), is a direct probe of the electron density on the nitrogen atom.[8]
-
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the nitrogen atom via inductive and/or resonance effects. This destabilizes the positively charged anilinium ion and stabilizes the neutral aniline base, resulting in a lower pKa (weaker base).[8]
-
Electron-Donating Groups (EDGs): These groups push electron density toward the nitrogen atom, which helps to stabilize the positive charge on the anilinium ion. This results in a higher pKa (stronger base).[8]
Table 1: Hammett Constants and Representative pKa Values for Substituted Anilines (Note: Data for directly substituted difluoroanilines is sparse; these values for monosubstituted anilines illustrate the established trend. The presence of two fluorine atoms would uniformly lower all pKa values due to their strong inductive withdrawal.)
| Substituent (R) | Hammett Constant (σ_p) | Representative pKa | Electronic Effect |
| -NO₂ | 0.78[9][10] | 1.0[11][12] | Strong EWG (-I, -R) |
| -CN | 0.66[9][10] | 1.7[11][12] | Strong EWG (-I, -R) |
| -Cl | 0.23[9][10] | 3.8[11][12] | EWG (-I > +R) |
| -F | 0.05[9] | 4.6[11][12] | EWG (-I > +R) |
| -H | 0.00[9] | 4.6[11][12] | Reference |
| -CH₃ | -0.17[9][10] | 5.1[11][12] | EDG (+I) |
| -OCH₃ | -0.27[9][10] | 5.3[11][12] | EDG (+R > -I) |
| -NH₂ | -0.66[9][10] | 6.1[11][12] | Strong EDG (+R) |
Effect on Spectroscopic Properties
Spectroscopic techniques provide a detailed picture of the electronic landscape within the molecule.
NMR chemical shifts are highly sensitive to the local electronic environment.
-
¹H and ¹³C NMR: EWGs decrease the electron density around the aromatic protons and carbons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield) .[13] Conversely, EDGs "shield" the nuclei, shifting their signals to a lower chemical shift (upfield) .[13]
-
¹⁹F NMR: This technique is exceptionally useful for fluorinated compounds due to its wide chemical shift range and high sensitivity. The ¹⁹F chemical shift is also modulated by substituents, with EDGs generally causing an upfield shift and EWGs a downfield shift, reflecting the changes in electron density on the ring.[14]
Table 2: Representative NMR Chemical Shift Trends for a para-Substituent on a Difluoroaniline Ring
| Substituent | Effect on Aromatic ¹H/¹³C δ (ppm) | Effect on ¹⁹F δ (ppm) |
| -NO₂ (EWG) | Downfield Shift (Deshielded) | Downfield Shift |
| -H (Reference) | Baseline | Baseline |
| -OCH₃ (EDG) | Upfield Shift (Shielded) | Upfield Shift |
IR spectroscopy measures the vibrational frequencies of bonds, which are related to bond strength. The N-H stretching frequency of the amino group is a valuable diagnostic.
-
EWGs: By withdrawing electron density, EWGs increase the s-character and strength of the N-H bonds, leading to a higher stretching frequency (e.g., >3400 cm⁻¹).[15]
-
EDGs: By donating electron density, EDGs decrease N-H bond strength, resulting in a lower stretching frequency (e.g., <3400 cm⁻¹).
Table 3: Representative N-H Asymmetric Stretching Frequencies (ν_as) for Substituted Anilines
| Substituent | Effect on N-H Bond | Typical ν_as (cm⁻¹) |
| -NO₂ (EWG) | Strengthens | ~3500 |
| -H (Reference) | Baseline | ~3470 |
| -OCH₃ (EDG) | Weakens | ~3450 |
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals, typically the π → π* transition in aromatic systems.
-
EDGs: Electron-donating groups, especially those that participate in resonance (+R), raise the energy of the highest occupied molecular orbital (HOMO). This decreases the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength, known as a bathochromic (red) shift .[16]
-
EWGs: Electron-withdrawing groups that extend conjugation (e.g., -NO₂) lower the energy of the lowest unoccupied molecular orbital (LUMO), also leading to a bathochromic shift .[1]
Table 4: Representative UV-Vis Absorption Maxima (λ_max) for Substituted Anilines
| Substituent | Effect on HOMO-LUMO Gap | Typical λ_max (nm) |
| -NO₂ (EWG) | Decreases | ~380 |
| -H (Reference) | Baseline | ~280 |
| -OCH₃ (EDG) | Decreases | ~310 |
Experimental Protocols
The trustworthiness of comparative data hinges on robust and reproducible experimental methods. The following protocols are designed to be self-validating through calibration and replication.
Protocol for pKa Determination via Potentiometric Titration
This method is chosen for its high precision and is considered a gold standard for pKa measurement.[17]
Rationale: Potentiometric titration directly measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic (anilinium) and basic (aniline) forms are equal.[18]
Caption: Workflow for determining the pKa of a substituted difluoroaniline using potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[18]
-
Solution Preparation: Prepare a ~1 mM solution of the substituted difluoroaniline in water with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).[18] Purge the solution with nitrogen to remove dissolved CO₂.
-
Initial Acidification: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl to ensure the aniline is fully protonated.
-
Titration: Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize (<0.01 pH units/minute drift) before recording the pH and total volume of titrant added.[18] Continue until the pH reaches ~12.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the midpoint of the steepest part of the titration curve (the buffer region), which corresponds to the half-equivalence point.[18]
-
Validation: Perform a minimum of three independent titrations for each compound. Calculate the average pKa and standard deviation to ensure data reliability.[18]
Protocol for Spectroscopic Characterization
Rationale: Consistent sample preparation and instrument parameters are critical for comparing spectra across different compounds.
Caption: General workflow for the spectroscopic analysis of substituted difluoroanilines.
Step-by-Step Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified difluoroaniline derivative in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
UV-Vis: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane). Dilute this stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically ~10⁻⁵ M).[1]
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
UV-Vis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning from approximately 200 nm to 800 nm, using the pure solvent as a reference.[1]
-
-
Data Analysis:
-
For each spectrum, identify the key signals: chemical shifts (δ) for NMR, the N-H stretching frequency (ν) for IR, and the wavelength of maximum absorbance (λ_max) for UV-Vis.
-
Tabulate these values and compare them across the series of substituted difluoroanilines to establish structure-property relationships.
-
Conclusion
The electronic character of substituents profoundly and predictably alters the fundamental properties of the difluoroaniline core. Electron-withdrawing groups decrease the basicity (lower pKa) and deshield nuclei in NMR spectra, while electron-donating groups have the opposite effect. These electronic perturbations are also clearly observable through shifts in IR stretching frequencies and UV-Vis absorption maxima. By applying the systematic experimental protocols outlined in this guide, researchers can reliably quantify these effects, enabling a more rational and efficient approach to the design of novel pharmaceuticals and advanced materials.
References
-
An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. Benchchem. 3
-
Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH. 1
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. 2
-
Capturing electronic substituent effect with effective atomic orbitals. RSC Publishing. 19
-
Taft equation. Wikipedia. 20
-
Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. PMC - NIH. 21
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. 18
-
Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. ResearchGate. 15
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not specified. 9
-
Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. 8
-
16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. 5
-
Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. 22
-
Table 1: Hammett constants for some common substituents. Source not specified. 10
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. NIH. 23
-
Chemical shifts. Source not specified. 13
-
Taft ?* constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies. ResearchGate. 24
-
Hammett equation. Wikipedia. 6
-
A survey of Hammett substituent constants and resonance and field parameters. SciSpace. 7
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. 25
-
First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. ACS Publications. 26
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. 17
-
Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. 27
-
Values of some Hammett substituent constants (σ). ResearchGate. 28
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Source not specified. 29
-
pKa Prediction for Anilines. Scribd. 30
-
Correlations between the experimental pKa values of fluorine- and... ResearchGate. 31
-
Infrared spectra of substituted polycylic aromatic hydrocarbons. PubMed. 32
-
Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. PubMed Central. 33
-
19Flourine NMR. Source not specified. 14
-
Substituent Effects. La Salle University. 4
-
UV/Vis absorption (dashed lines) and fluorescence (solid lines, λex =... ResearchGate. 16
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. 11
-
pKa Data Compiled by R. Williams page-1. Source not specified. 12
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. afit.edu [afit.edu]
- 9. global.oup.com [global.oup.com]
- 10. web.viu.ca [web.viu.ca]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Capturing electronic substituent effect with effective atomic orbitals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01299F [pubs.rsc.org]
- 20. Taft equation - Wikipedia [en.wikipedia.org]
- 21. Energetics of Electron Pairs in Electrophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. modgraph.co.uk [modgraph.co.uk]
- 23. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. web.pdx.edu [web.pdx.edu]
- 30. scribd.com [scribd.com]
- 31. researchgate.net [researchgate.net]
- 32. Infrared spectra of substituted polycylic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Performance Assessment of 4-Ethoxy-2,3-difluoroaniline-Based Materials: A Comparative Guide for Researchers
For professionals in materials science and drug development, the selection of molecular building blocks is a critical decision that dictates the functional landscape of novel materials. Substituted anilines are a cornerstone in the synthesis of a wide array of organic materials, from conductive polymers to pharmaceutical intermediates. This guide provides an in-depth technical assessment of materials derived from 4-Ethoxy-2,3-difluoroaniline, a promising yet relatively unexplored monomer. We will objectively compare its projected performance with established alternatives, supported by a framework of established experimental data for analogous systems and detailed protocols for validation.
The unique substitution pattern of 4-Ethoxy-2,3-difluoroaniline, featuring both electron-donating (ethoxy) and strongly electron-withdrawing (difluoro) groups, suggests that its derived materials could exhibit a compelling combination of properties. The fluorine atoms are known to enhance thermal stability, solubility, and oxidative stability, while the ethoxy group can further improve solubility and potentially influence the electronic properties and processability of the resulting materials. This guide will delve into these anticipated characteristics, providing a comparative analysis against unsubstituted polyaniline and other fluorinated analogues.
Comparative Performance Analysis: Projections and Established Data
While specific experimental data for polymers derived solely from 4-Ethoxy-2,3-difluoroaniline is not yet prevalent in published literature, we can project its performance based on well-documented structure-property relationships in substituted polyanilines. The following tables compare the expected properties of a hypothetical polymer, Poly(4-Ethoxy-2,3-difluoroaniline) or "Poly(4E2,3DFA)", with unsubstituted Polyaniline (PANI) and Poly(3-fluoroaniline).
Table 1: Comparison of Monomer Properties
| Property | 4-Ethoxy-2,3-difluoroaniline | Aniline | 3-Fluoroaniline |
| CAS Number | 189751-13-1 | 62-53-3 | 372-19-0 |
| Molecular Formula | C8H9F2NO | C6H7N | C6H6FN |
| Molecular Weight | 173.16 g/mol | 93.13 g/mol | 111.12 g/mol |
| Key Features | Ethoxy and difluoro substitution | Unsubstituted aromatic amine | Single fluorine substitution |
| Anticipated Polymer Benefits | Enhanced solubility, thermal stability, and potentially tunable electronic properties. | Well-established conductive polymer with extensive literature. | Improved thermal stability and solubility over PANI.[1] |
Table 2: Projected and Experimental Polymer Performance Data
| Performance Metric | Poly(4-Ethoxy-2,3-difluoroaniline) (Projected) | Polyaniline (PANI) (Experimental) | Poly(3-fluoroaniline) (Experimental) |
| Solubility | High in common organic solvents (NMP, DMF, DMSO) | Poor in most common organic solvents.[2] | Improved solubility over PANI.[1][3] |
| Thermal Stability (TGA) | High onset of decomposition (>350 °C) | Onset of decomposition ~300-350 °C | Higher thermal stability than PANI.[1] |
| Electrical Conductivity (Doped) | Moderate (10⁻³ to 10⁰ S/cm) | High (10⁰ to 10² S/cm) | Lower than PANI, decreases with fluorine content.[1][3] |
| Processability | Good (film-forming from solution) | Difficult | Moderate (improved film-forming) |
The projections for Poly(4E2,3DFA) are rooted in the established effects of fluorine and alkoxy substitution. The presence of two fluorine atoms is expected to significantly increase thermal stability.[1] Both the ethoxy group and the fluorine atoms should disrupt inter-chain packing, leading to enhanced solubility in organic solvents, a common challenge with unsubstituted PANI.[2] However, the strong electron-withdrawing nature of the fluorine atoms is likely to decrease the electrical conductivity compared to PANI.[1][3]
Experimental Design for Performance Validation
To validate the projected performance of 4-Ethoxy-2,3-difluoroaniline-based materials, a systematic experimental workflow is essential. The following protocols provide a comprehensive framework for the synthesis and characterization of these materials, enabling a direct comparison with established alternatives.
Synthesis of Substituted Polyanilines: A Generalized Protocol
The chemical oxidative polymerization of aniline and its derivatives is a widely adopted method for producing these polymers.
Step-by-Step Protocol:
-
Monomer Dissolution: Dissolve 0.1 mol of the aniline monomer (e.g., 4-Ethoxy-2,3-difluoroaniline) in 200 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Preparation: Prepare a solution of 0.1 mol of ammonium persulfate (APS) in 100 mL of 1 M HCl and cool it to 0-5 °C.
-
Polymerization: Slowly add the APS solution to the monomer solution dropwise over a period of 30 minutes with vigorous stirring. The reaction mixture will gradually change color, indicating polymerization.
-
Reaction Completion: Continue stirring the reaction mixture for 24 hours at 0-5 °C to ensure complete polymerization.
-
Polymer Isolation: Collect the precipitated polymer by vacuum filtration and wash it with 1 M HCl, followed by methanol, and then deionized water until the filtrate is colorless.
-
Drying: Dry the polymer product in a vacuum oven at 60 °C for 48 hours.
This protocol can be adapted for the synthesis of copolymers by using a mixture of different aniline monomers in the initial step.[4]
Characterization Workflow
A multi-technique approach is necessary for a thorough characterization of the synthesized polymers.
Caption: Workflow for the synthesis and characterization of substituted polyanilines.
Detailed Protocols for Key Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Mix a small amount of the dried polymer with KBr powder and press it into a pellet.
-
Analysis: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Rationale: To identify the characteristic vibrational bands of the polymer backbone and functional groups, confirming the polymer structure.[2][5]
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the dried polymer in an alumina crucible.
-
Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Rationale: To determine the thermal stability and decomposition profile of the polymer.
-
-
Electrical Conductivity Measurement:
-
Sample Preparation: Press the polymer powder into a pellet using a hydraulic press.
-
Analysis: Measure the sheet resistance of the pellet using a four-point probe method.
-
Rationale: To quantify the electrical conductivity of the doped polymer, a key performance indicator for electronic applications.
-
Potential Applications and Future Directions
The anticipated properties of 4-Ethoxy-2,3-difluoroaniline-based materials suggest their potential in several advanced applications:
-
Organic Electronics: The enhanced solubility and processability could make these materials suitable for printable and flexible electronic devices, such as sensors and organic field-effect transistors (OFETs). While the conductivity may be lower than PANI, it could be advantageous for applications where semiconducting properties are desired.
-
Anti-Corrosion Coatings: The hydrophobic nature imparted by the fluorine atoms could lead to the development of highly effective anti-corrosion coatings.
-
Drug Delivery: The tunable properties and potential for functionalization make these polymers interesting candidates for controlled drug release systems. The fluorinated and ethoxy groups can influence the encapsulation and release kinetics of therapeutic agents.[6][7]
The logical progression of research in this area is depicted in the following diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel sol-gel organic-inorganic hybrid materials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-Ethoxy-2,3-difluoroaniline Analogs as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Fluorinated Anilines in Kinase Inhibition
The 4-ethoxy-2,3-difluoroaniline scaffold is a promising starting point for the development of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The aniline moiety is a common feature in many approved kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding site.[2] The addition of fluorine atoms and an ethoxy group to this core structure can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby offering a rich scaffold for SAR exploration.[2]
This guide provides a comprehensive overview of the predicted structure-activity relationships of 4-ethoxy-2,3-difluoroaniline analogs, drawing insights from the SAR of structurally related kinase inhibitors. We will explore the rationale behind proposed structural modifications and outline the experimental workflows required to validate these hypotheses.
Deciphering the Structure-Activity Landscape: A Proposed SAR Study
While a dedicated, comprehensive SAR study on 4-ethoxy-2,3-difluoroaniline analogs is not yet publicly available, we can infer potential key structural determinants of activity based on extensive research on other aniline-based kinase inhibitors. The following sections outline a proposed SAR exploration, focusing on systematic modifications of the core scaffold.
The Core Moiety: 4-Ethoxy-2,3-difluoroaniline
The core structure itself presents several key features:
-
Aniline Amine: The primary amine is expected to be a crucial hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase hinge region.
-
Ethoxy Group: The ethoxy group at the 4-position can influence solubility and may occupy a hydrophobic pocket in the ATP-binding site. Its oxygen atom could also act as a hydrogen bond acceptor.[3]
-
Difluoro Substitution: The fluorine atoms at the 2 and 3 positions are predicted to modulate the pKa of the aniline nitrogen, potentially enhancing its hinge-binding interactions.[2] Furthermore, fluorine substitution can improve metabolic stability and membrane permeability.[4]
Proposed Modifications and Their Rationale
To systematically explore the SAR of this scaffold, a series of analogs should be synthesized and evaluated. The following modifications are proposed based on established principles of kinase inhibitor design:
1. Substitution on the Aniline Ring (R1):
Modifications at the 5- and 6-positions of the aniline ring can probe the steric and electronic requirements of the binding pocket.
-
Small Alkyl Groups (e.g., methyl, ethyl): These can explore the presence of small hydrophobic pockets.
-
Halogens (e.g., Cl, Br): These can modulate electronic properties and participate in halogen bonding.
-
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -CN): These can form additional interactions with the kinase.
2. Variation of the Ethoxy Group (R2):
Altering the alkoxy group at the 4-position can provide insights into the size and nature of the corresponding binding pocket.
-
Chain Length (methoxy, propoxy, butoxy): This will determine the optimal length for hydrophobic interactions.
-
Cyclic Ethers (e.g., cyclopropyloxy): These can introduce conformational rigidity.
-
Functionalized Chains (e.g., methoxyethoxy): These can improve solubility and pharmacokinetic properties.
3. Bioisosteric Replacement of the Aniline Amine:
Replacing the amine with other functional groups can assess the necessity of the hydrogen bonding pattern.
-
Amide, Urea, Sulfonamide: These groups can offer different hydrogen bonding capabilities and vectoral orientations.
Below is a visual representation of the proposed SAR exploration strategy.
Caption: Proposed SAR strategy for 4-Ethoxy-2,3-difluoroaniline analogs.
Comparative Performance of Proposed Analogs: An Illustrative Data Table
To effectively compare the performance of the synthesized analogs, a structured data table summarizing key experimental results is essential. The following table is an illustrative example of how such data could be presented.
| Analog ID | R1 (Position 5) | R1 (Position 6) | R2 (Position 4) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) | Microsomal Stability (t½, min) |
| Parent | H | H | -OCH2CH3 | [Data] | [Data] | [Data] |
| A-1 | CH3 | H | -OCH2CH3 | [Data] | [Data] | [Data] |
| A-2 | Cl | H | -OCH2CH3 | [Data] | [Data] | [Data] |
| B-1 | H | H | -OCH3 | [Data] | [Data] | [Data] |
| B-2 | H | H | -O(CH2)2CH3 | [Data] | [Data] | [Data] |
| C-1 | H | H | -NHC(O)CH3 (Amide) | [Data] | [Data] | [Data] |
Experimental Protocols for SAR Validation
To generate the data required for the SAR analysis, a series of well-defined experimental protocols must be followed.
Synthesis of 4-Ethoxy-2,3-difluoroaniline Analogs
A general synthetic route to the 4-ethoxy-2,3-difluoroaniline core would likely start from a commercially available difluoronitrobenzene derivative. A plausible synthetic pathway is outlined below.
Caption: General synthetic workflow for 4-Ethoxy-2,3-difluoroaniline.
Step-by-Step Protocol for the Synthesis of 4-Ethoxy-2,3-difluoroaniline:
-
Ethoxylation: To a solution of 1,2-difluoro-4-nitrobenzene in ethanol, add sodium ethoxide. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-ethoxy-2,3-difluoronitrobenzene.
-
Reduction: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a reducing agent such as palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the crude product by column chromatography to yield pure 4-ethoxy-2,3-difluoroaniline.
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a panel of relevant kinases should be determined using a well-established in vitro assay, such as a radiometric assay or a fluorescence-based assay.
Step-by-Step Protocol for a Generic Kinase Assay:
-
Prepare Reagents: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide substrate), and ATP solution (containing a radiolabeled ATP, such as [γ-³²P]ATP, for a radiometric assay).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a microplate, add the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
The antiproliferative activity of the analogs should be assessed in relevant cancer cell lines. The MTT or CellTiter-Glo assay are commonly used methods.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% inhibition of cell growth) value.
In Vitro Metabolic Stability Assay
The metabolic stability of the most promising compounds should be evaluated using liver microsomes to predict their in vivo clearance.
Step-by-Step Protocol for Microsomal Stability Assay:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a mixture of liver microsomes, NADPH regenerating system, and buffer.
-
Compound Addition: Add the test compound to the mixture and initiate the reaction by placing the tubes in a water bath at 37°C.
-
Time Points: Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time and determine the in vitro half-life (t½) from the slope of the line.
Conclusion and Future Directions
The 4-ethoxy-2,3-difluoroaniline scaffold holds significant promise for the development of novel kinase inhibitors. The proposed SAR study, based on rational design principles and established experimental protocols, provides a clear roadmap for exploring the potential of this chemical series. The insights gained from such a study will be invaluable for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates for further preclinical and clinical development.
References
- Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542–550.
- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). Chemistry – A European Journal.
- Process for synthesizing 2,3-difluoroaniline. (2008).
- Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. (2020). RSC Advances.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
- Multi kinase inhibitors. (n.d.). Otava Chemicals.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules.
- Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Journal of Biosciences.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023).
- Method of preparing 2,4-difluoroaniline. (n.d.).
- Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Molecules.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Design and Analysis of the 4‐Anilinoquin(az)
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2025). ACS Omega.
- Protein kinase inhibitors: contributions from structure to clinical compounds. (2009). Quarterly Reviews of Biophysics.
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University.
- Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. (n.d.). Benchchem.
- Application Notes: 4-Ethoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis. (n.d.). Benchchem.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). Accounts of Chemical Research.
- Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry.
- Thiamine. (n.d.). In Wikipedia.
- Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (n.d.). European Journal of Medicinal Chemistry.
- Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (n.d.). Journal of Medicinal Chemistry.
- Method of 3,4-difluoroaniline synthesis. (n.d.).
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
4-Ethoxy-2,3-difluoroaniline proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond synthesis to the responsible management of chemical compounds is paramount in modern research. This guide provides a detailed protocol for the proper disposal of 4-Ethoxy-2,3-difluoroaniline, a compound whose fluorinated aniline structure demands rigorous safety and environmental consideration. Our approach is not just procedural; it is built on a foundation of chemical causality and risk mitigation to ensure the safety of laboratory personnel and the integrity of our environment.
Hazard Identification and Risk Assessment
To establish a presumptive hazard profile, let's analyze the GHS classifications of similar difluoro- and ethoxy-anilines.
| Compound | GHS Hazard Classifications | Source |
| 2,4-Difluoroaniline | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | [3][4] |
| 3,4-Difluoroaniline | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | [5] |
| 4-(Difluoromethoxy)aniline | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | [6] |
| 4'-Ethoxy-2',3'-difluoroacetophenone | Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | [7] |
Inferred Risk Profile for 4-Ethoxy-2,3-difluoroaniline: Based on these analogs, it is prudent to handle 4-Ethoxy-2,3-difluoroaniline as a substance that is harmful or toxic if swallowed, inhaled, or in contact with skin .[4][5] It should also be considered a potential skin, eye, and respiratory irritant .[5][7][8] The carbon-fluorine bond's strength suggests the compound may be persistent in the environment, a characteristic of many polyfluoroalkyl substances (PFAS) or "forever chemicals".[9][10]
Pre-Disposal Operations: Safe Handling and Spill Management
Proper disposal begins with safe handling during routine use. The principles of containment and exposure prevention are critical.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent exposure.[11]
-
Hand Protection : Use chemical-resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile gloves are a minimum requirement for incidental contact. For extended handling or in case of a spill, heavier-duty gloves such as butyl or neoprene should be considered. Always inspect gloves before use and dispose of contaminated gloves in accordance with applicable laws.[12][13][14]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields.[15] In situations with a higher risk of splashes, a face shield worn over safety goggles is mandatory.[16]
-
Body Protection : A standard lab coat is sufficient for handling small quantities.[11] For larger quantities or transfer operations, chemical-resistant coveralls or an apron should be worn.[12][13]
-
Respiratory Protection : All handling of 4-Ethoxy-2,3-difluoroaniline should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6] If a fume hood is not available or its efficacy is compromised, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[17]
Accidental Release and Spill Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Clear the immediate area of all personnel.[4] Alert colleagues and your institution's emergency response team.
-
Control Ignition Sources : Although not always highly flammable, related compounds can be combustible.[5] Remove all sources of ignition from the area.
-
Ventilate : Ensure the area is well-ventilated, preferably under negative pressure (such as in a fume hood).
-
Contain and Absorb : For liquid spills, contain the spill using sand, vermiculite, or other inert absorbent material.[4][8] Do not use combustible materials like paper towels for large spills.
-
Collect Waste : Carefully collect the absorbed material and any contaminated soil or surfaces into a clearly labeled, sealable container for hazardous waste disposal.[2][14]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
-
Personal Decontamination : Remove and bag all contaminated clothing for disposal. Wash any affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention if symptoms of exposure occur.[4]
Core Disposal Protocol: Step-by-Step Guidance
Disposal must be systematic and documented. Never discharge 4-Ethoxy-2,3-difluoroaniline or its containers into drains or municipal waste streams.[5]
Step 1: Waste Segregation The cornerstone of safe disposal is proper segregation. Halogenated organic waste must be collected separately from non-halogenated streams to facilitate proper final disposal and prevent dangerous reactions.[2]
-
Action : Designate a specific, compatible waste container for "Halogenated Organic Waste." This container should be made of a material that will not react with the aniline, such as glass or polyethylene.
-
Causality : Segregation prevents inadvertent mixing with incompatible chemicals, such as strong oxidizing agents or acids, which could lead to violent reactions.[1][5] It also ensures the waste stream is directed to a facility capable of handling and destroying halogenated compounds.
Step 2: Container Labeling Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Action : Label the waste container clearly with "Hazardous Waste," "Halogenated Organic Compounds," and list the full chemical name: "4-Ethoxy-2,3-difluoroaniline." Also, indicate the approximate concentration and other components in the container.
-
Causality : Accurate labeling informs waste handlers of the container's contents and associated hazards, ensuring it is handled and disposed of in compliance with safety protocols.
Step 3: Accumulation and Storage Store waste containers in a designated, secure area.
-
Action : Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[5][8] This should be within a secondary containment system to control any potential leaks.
-
Causality : Proper storage minimizes the risk of spills, vapor inhalation, and reactions with other chemicals. Storing in a cool place is important as some related anilines can form explosive mixtures with air upon intense heating.
Step 4: Final Disposal Hand-Off The final disposal must be handled by trained professionals.
-
Action : Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][5]
-
Causality : Professional disposal services have the permits and technology to destroy the chemical in an environmentally sound manner, adhering to all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-Ethoxy-2,3-difluoroaniline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. echemi.com [echemi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethoxy-2,3-difluoroaniline
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Ethoxy-2,3-difluoroaniline, for which specific safety data may be limited, demands a proactive and informed approach to personal protection. This guide provides a detailed framework for the safe handling of this compound, drawing upon established safety protocols for structurally related chemicals to ensure a robust and trustworthy operational plan.
Understanding the Hazard: A Data-Informed Approach
The primary routes of exposure to be controlled are:
-
Dermal Contact: Absorption through the skin is a significant risk with aniline compounds[1][2].
-
Inhalation: Vapors or aerosols can be harmful if inhaled[1][2].
-
Ocular Contact: Direct contact can cause serious eye irritation[2][4].
-
Ingestion: Accidental ingestion can be harmful[4].
Core Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 4-Ethoxy-2,3-difluoroaniline. The following table outlines the minimum recommended PPE for various laboratory activities.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Fully buttoned lab coat | Required if not in a fume hood |
| Running reactions and work-up | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Chemical-resistant apron over a lab coat | Work must be conducted in a certified chemical fume hood |
| Handling spills | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical safety goggles and a full-face respirator | Chemical-resistant suit or overalls | Full-face respirator with appropriate cartridges |
| Waste disposal | Double-gloving with nitrile gloves | Chemical safety goggles | Lab coat | As needed based on the potential for aerosol generation |
Step-by-Step PPE Protocol: Ensuring a Validated Safety Barrier
The effectiveness of PPE is contingent upon its correct use. Follow this detailed protocol for donning and doffing to maintain a consistent and reliable barrier against exposure.
Donning Procedure
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on a clean, fully-buttoned lab coat. For larger quantities or splash risks, add a chemical-resistant apron.
-
Respiratory Protection: If required, perform a fit test and don your respirator.
-
Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Procedure
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plans: From Handling to Disposal
Safe handling of 4-Ethoxy-2,3-difluoroaniline extends beyond personal protection and into the operational and disposal phases.
Engineering Controls
All work with 4-Ethoxy-2,3-difluoroaniline should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[5]. Ensure that an eyewash station and safety shower are readily accessible[6].
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE (see table above) can proceed with the following steps:
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste[7].
Waste Disposal
All waste containing 4-Ethoxy-2,3-difluoroaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.
Logical Framework for PPE Selection
The selection of appropriate PPE is a critical decision-making process based on a thorough risk assessment of the planned procedure. The following diagram illustrates a logical workflow for this process.
Caption: PPE Selection Workflow for Handling 4-Ethoxy-2,3-difluoroaniline.
References
-
(Note: This is for a related but different compound)
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
